3-(2-Methoxyethoxy)propylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-8-5-6-9-4-2-3-7/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGVOCGNHYMDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71782-42-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71782-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0068941 | |
| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID0068941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54303-31-0 | |
| Record name | 3-(2-Methoxyethoxy)propylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54303-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054303310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |
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| Record name | 1-Propanamine, 3-(2-methoxyethoxy)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methoxyethoxy)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.694 | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Methoxyethoxy)propylamine (CAS Number 54303-31-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 3-(2-Methoxyethoxy)propylamine, CAS number 54303-31-0. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical characteristics, synthesis, safety and handling, and potential applications. This document consolidates key data into structured tables, outlines a detailed experimental protocol for its synthesis, and includes visualizations to illustrate its synthesis workflow and potential roles in medicinal chemistry.
Physicochemical Properties
This compound is a primary amine with an ether linkage, giving it unique solubility and reactivity characteristics. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54303-31-0 | [1][2] |
| Molecular Formula | C₆H₁₅NO₂ | [3][4] |
| Molecular Weight | 133.19 g/mol | [4] |
| Boiling Point | 186.2 ± 15.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| SMILES | COCCOCCCN | [4] |
| InChI Key | PWGVOCGNHYMDLS-UHFFFAOYSA-N | [5] |
| Topological Polar Surface Area (TPSA) | 44.48 Ų | [4] |
| logP (octanol-water partition coefficient) | -0.0018 (calculated) | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 6 | [4] |
Synthesis
A common and effective method for the synthesis of this compound involves a two-step process: the cyanoethylation of 2-methoxyethanol followed by the hydrogenation of the resulting nitrile.
Experimental Protocol: Synthesis of this compound
This protocol is based on established patent literature.
Step 1: Synthesis of 3-(2-Methoxyethoxy)propionitrile
-
Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 2-methoxyethanol.
-
Catalyst and Inhibitor: Add a catalytic amount of a strong base, such as sodium methoxide. To prevent polymerization of acrylonitrile, a small amount of a polymerization inhibitor like hydroquinone is also added.
-
Addition of Acrylonitrile: While maintaining the reaction temperature between 25-30 °C with cooling, slowly add acrylonitrile dropwise to the stirred mixture. The molar ratio of 2-methoxyethanol to acrylonitrile should be approximately 1:1 to 1:1.1.
-
Reaction Completion: After the addition is complete, continue stirring at the same temperature for about 60 minutes. The reaction can be monitored by gas chromatography to ensure the consumption of acrylonitrile.
-
Neutralization and Distillation: Neutralize the reaction mixture with a strong acid, such as sulfuric acid, to a pH of 7. The resulting salt will precipitate. The crude 3-(2-methoxyethoxy)propionitrile is then purified by distillation.
Step 2: Hydrogenation of 3-(2-Methoxyethoxy)propionitrile to this compound
-
Catalyst and Solvent: In a high-pressure reactor, place the purified 3-(2-methoxyethoxy)propionitrile and a suitable hydrogenation catalyst, such as a Raney nickel-cobalt-chromium composite.
-
Ammonia Addition: Introduce ammonia into the reactor. Ammonia is used to suppress the formation of secondary amines during the hydrogenation process.
-
Hydrogenation: The reaction is carried out under a hydrogen pressure of 3-4 MPa and at a temperature of 90-100 °C. The reaction is typically complete within 4-5 hours.
-
Purification: After the reaction, the catalyst is filtered off, and the crude this compound is purified by distillation to yield the final product.
Spectroscopic Data
While a full analysis requires access to raw spectral data, the expected features of the NMR, IR, and mass spectra are described below based on the molecular structure.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet), the two methylene groups of the ethoxy moiety (triplets), the methylene group adjacent to the nitrogen (a triplet), the central methylene group of the propyl chain (a multiplet), and the amine protons (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum should exhibit six unique signals corresponding to each of the six carbon atoms in different chemical environments.[5] The carbon of the methoxy group will be the most upfield, followed by the carbons of the propyl and ethoxy chains, with the carbon attached to the nitrogen being the most downfield among the aliphatic carbons.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to show characteristic absorption bands for:
-
N-H stretching of the primary amine group (a broad doublet in the region of 3300-3500 cm⁻¹).
-
C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹).
-
N-H bending (scissoring) vibration (around 1600 cm⁻¹).
-
C-O-C stretching of the ether linkage (a strong band in the region of 1100-1150 cm⁻¹).
3.3. Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 133. The fragmentation pattern would likely involve the loss of small neutral molecules and the formation of characteristic amine and ether fragments. A prominent peak would be expected from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a fragment at m/z = 30 ([CH₂NH₂]⁺).
Safety and Handling
This compound is classified as a hazardous material.[4] Adherence to appropriate safety protocols is essential when handling this compound.
Table 2: GHS Hazard Information for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Flammable Liquids | No Pictogram | Warning | H227: Combustible liquid |
| Skin Corrosion/Irritation | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damage |
Precautionary Statements (selected):
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER/doctor.
Applications and Relevance in Drug Development
While this compound is not a pharmaceutical agent itself, its structural motifs—a primary amine and a short polyethylene glycol (PEG)-like ether chain—make it and similar molecules of interest in medicinal chemistry and drug development for several potential applications.
5.1. As a Linker Molecule
The molecule's linear structure with a terminal amine group makes it a suitable candidate for use as a linker or spacer in the synthesis of more complex molecules. The amine provides a reactive handle for conjugation to other molecules, such as drugs, targeting ligands, or carrier proteins.[6][7][8] The methoxyethoxy portion of the molecule imparts hydrophilicity, which can be advantageous in improving the solubility and pharmacokinetic properties of drug conjugates.[9][10]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CAS#:54303-31-0 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. spectrabase.com [spectrabase.com]
- 6. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 10. What are PEG Linkers? | BroadPharm [broadpharm.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 3-(2-Methoxyethoxy)propylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxyethoxy)propylamine, with CAS number 54303-31-0, is a primary amine that serves as a versatile intermediate in various chemical syntheses.[1] Its unique molecular structure, featuring both an ether and an amine functional group, makes it a valuable building block in the production of a range of compounds, including dyes and corrosion inhibitors. This guide provides a detailed overview of its core physicochemical properties, synthesis, and safety information, presented in a format tailored for technical experts in the field.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is essential for its handling, application in synthetic protocols, and for computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO₂ | [2][3] |
| Molecular Weight | 133.19 g/mol | [2][3][4] |
| Appearance | Clear liquid | [4] |
| Odor | Characteristic amine-like | [4] |
| Boiling Point | ~170 - 175 °C | [4] |
| 186.2 ± 15.0 °C at 760 mmHg | [5] | |
| 79 °C @ 12 Torr | [3] | |
| Density | ~0.92 - 0.94 g/cm³ | [4] |
| 0.9 ± 0.1 g/cm³ | [5] | |
| Solubility in Water | Soluble to a certain extent | [4] |
| Flash Point | ~60 - 70 °C | [4] |
| Vapor Pressure | Low at room temperature | [4] |
| Purity | ≥95% | [2] |
| Topological Polar Surface Area (TPSA) | 44.48 Ų | [2] |
| LogP | -0.0018 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 6 | [2] |
Synthesis of this compound
The primary method for the industrial synthesis of this compound involves a two-step process: a condensation reaction followed by a hydrogenation reaction.[1][6]
Experimental Protocol:
Step 1: Condensation Reaction
-
Ethylene glycol monomethyl ether is charged into a reactor.
-
Sodium methoxide and hydroquinone are added to the reactor while stirring.[1]
-
Acrylonitrile is then added dropwise. The molar ratio of ethylene glycol monomethyl ether to acrylonitrile is maintained at 1:1 to 1:1.1.[1]
-
The reaction temperature is kept between 25 and 30 °C during the addition of acrylonitrile.[1]
-
After the addition is complete, the reaction mixture is maintained at the same temperature for approximately 60 minutes to ensure the completion of the condensation reaction, yielding 3-(2-methoxyethoxy)-propionitrile.[1]
Step 2: Hydrogenation Reaction
-
The resulting 3-(2-methoxyethoxy)-propionitrile is transferred to a hydrogenation reactor.
-
Ammonia is introduced into the reactor.[1]
-
The liquid-phase catalytic hydrogenation is carried out in the presence of a Raney nickel-cobalt-chromium composite catalyst.[1]
-
The reaction is conducted at a temperature of 90-100 °C and a pressure of 3-4 MPa for about 4 hours.[1]
-
The weight ratio of 3-(2-methoxyethoxy)-propionitrile to the catalyst to ammonia is approximately 4000-4500 : 20-30 : 8500-9000.[1]
Step 3: Purification
-
Following the hydrogenation, the crude product is purified by distillation.[1]
-
A small amount of low-boiling fraction is first removed at normal pressure.[1]
-
The main middle fraction, which is the purified this compound, is then collected.[1]
Synthesis Workflow
Caption: Synthesis workflow of this compound.
Safety Information
This compound is classified as a hazardous chemical. It is harmful if swallowed and can cause severe skin burns and eye damage.[7][8] It is also harmful to aquatic life with long-lasting effects.[7][8] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this substance.[7] It should be stored in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][7]
Applications
This compound is a valuable intermediate in the chemical industry. Its primary applications include:
-
Dye Synthesis: It serves as a key intermediate in the synthesis of certain disperse dyes.[1]
-
Corrosion Inhibition: It is used as a corrosion inhibitor, particularly in the petrochemical industry.[1]
-
Emulsification: It can be used as an ionic emulsifier.[1]
References
- 1. CN1733702A - 3-(2-methoxyethoxy)-propylamine production process - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. 3-(2'-Methoxy)-Ethoxy Propylamine Manufacturer & Supplier in China | Properties, Uses, Safety Data [nj-finechem.com]
- 5. This compound | CAS#:54303-31-0 | Chemsrc [chemsrc.com]
- 6. CN100386306C - 3-(2-methoxyethoxy)-propylamine production process - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide on 3-(2-Methoxyethoxy)propylamine
This guide provides a detailed overview of the molecular structure and properties of 3-(2-Methoxyethoxy)propylamine, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development.
Molecular Properties
This compound is a primary amine with a methoxyethoxy substituent. Its chemical properties are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO₂ | [1] |
| Molecular Weight | 133.19 g/mol | [1][2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
| Boiling Point | 186.2 ± 15.0 °C at 760 mmHg | [2] |
| SMILES | COCCOCCCN | [1] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization aids in understanding the spatial arrangement of atoms and functional groups within the molecule.
Caption: Molecular structure of this compound.
Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols for determining the properties listed are standard analytical chemistry techniques and are not detailed here.
References
An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyethoxy)propylamine from Ethylene Glycol Monomethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(2-Methoxyethoxy)propylamine, a versatile primary amine compound. It serves as a crucial intermediate in the manufacturing of various fine chemicals, including disperse dyes like disperse turquoise blue S-GL, as well as finding applications as a corrosion inhibitor and an ionizing emulsifier in the petrochemical industry.[1] The synthesis originates from ethylene glycol monomethyl ether and proceeds through a two-step reaction pathway involving a condensation reaction followed by hydrogenation.[1]
Reaction Pathway
The synthesis of this compound from ethylene glycol monomethyl ether is a two-step process. The first step is a cyanoethylation reaction, where ethylene glycol monomethyl ether undergoes an addition reaction with acrylonitrile to form 3-(2-methoxyethoxy)-propionitrile. This is followed by the catalytic hydrogenation of the nitrile group to yield the final product, this compound.[1]
Step 1: Condensation Reaction (Cyanoethylation)
CH₃OCH₂CH₂OH + CH₂=CHCN → CH₃OCH₂CH₂OCH₂CH₂CN
Ethylene Glycol Monomethyl Ether + Acrylonitrile → 3-(2-Methoxyethoxy)-propionitrile
Step 2: Hydrogenation Reaction
CH₃OCH₂CH₂OCH₂CH₂CN + 2H₂ → CH₃OCH₂CH₂OCH₂CH₂CH₂NH₂
3-(2-Methoxyethoxy)-propionitrile + Hydrogen → this compound
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis process, including reaction conditions and yields, as derived from established experimental protocols.[1]
| Parameter | Step 1: Condensation | Step 2: Hydrogenation |
| Reactants | Ethylene Glycol Monomethyl Ether, Acrylonitrile | 3-(2-Methoxyethoxy)-propionitrile, Hydrogen, Ammonia |
| Catalyst | Sodium Methoxide | Raney Nickel-Cobalt-Chromium Composite |
| Inhibitor | Hydroquinone | - |
| Molar Ratio (Reactants) | Ethylene Glycol Monomethyl Ether : Acrylonitrile = 1 : 1-1.1 | - |
| Weight Ratio | - | 3-(2-Methoxyethoxy)-propionitrile : Catalyst : Ammonia = 4000-4500 : 20-30 : 8500-9000 |
| Temperature | 25-30 °C | 90-100 °C |
| Pressure | Atmospheric | 3-4 MPa |
| Reaction Time | 3 hours (dropwise addition) + 1 hour (warming) | 4 hours ± 0.5 hours |
| Product Yield | - | >91% (overall) |
| Product Purity | - | >99.5% |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of 3-(2-Methoxyethoxy)-propionitrile (Condensation Reaction)
-
Reactor Setup: A suitable reaction vessel is charged with 410 kg of ethylene glycol monomethyl ether.
-
Catalyst and Inhibitor Addition: To the ethylene glycol monomethyl ether, add 5 kg of sodium methoxide (catalyst) and 0.33 kg of hydroquinone (polymerization inhibitor).[1]
-
Stirring: The mixture is stirred thoroughly to ensure homogeneity.
-
Acrylonitrile Addition: Slowly add 284 kg of acrylonitrile dropwise to the reaction mixture over a period of 3 hours. The molar ratio of ethylene glycol monomethyl ether to acrylonitrile should be maintained between 1:1 and 1:1.1.[1]
-
Temperature Control: Throughout the addition of acrylonitrile, the reaction temperature must be carefully controlled and maintained between 25°C and 30°C.[1]
-
Post-Reaction Warming: After the dropwise addition of acrylonitrile is complete, the reaction mixture is kept at the same temperature and stirred for an additional 60 ± 10 minutes to ensure the reaction goes to completion.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography to determine the endpoint.[1]
Step 2: Synthesis of this compound (Hydrogenation Reaction)
-
Intermediate Preparation: The crude 3-(2-methoxyethoxy)-propionitrile from the previous step is purified by distillation.
-
Reactor Charging: The purified, colorless liquid of 3-(2-methoxyethoxy)-propionitrile is introduced into a high-pressure hydrogenation reactor.
-
Ammonia and Catalyst Addition: Ammonia is introduced into the reactor, followed by the addition of a Raney nickel-cobalt-chromium composite catalyst. The weight ratio of 3-(2-methoxyethoxy)-propionitrile to catalyst to ammonia should be in the range of 4000-4500 : 20-30 : 8500-9000.[1]
-
Hydrogenation Conditions: The liquid-phase catalytic hydrogenation is carried out at a temperature of 90-100°C and a pressure of 3-4 MPa.[1]
-
Reaction Time: The reaction is allowed to proceed for 4 hours ± 0.5 hours.[1]
-
Product Isolation and Purification: After the reaction is complete, the crude product is purified by rectification to obtain the final product, this compound, with a purity greater than 99.5%. The overall yield of the two-step process is reported to be 91%.[1]
Process Visualization
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Synthetic pathway of this compound.
Caption: Experimental workflow for the synthesis process.
References
An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyethoxy)propylamine via Hydrogenation of 3-(2-Methoxyethoxy)-propionitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(2-Methoxyethoxy)propylamine, a versatile primary amine with applications as an intermediate in the synthesis of disperse dyes and as a corrosion inhibitor and ionic emulsifier in the petrochemical industry. The primary focus of this document is the catalytic hydrogenation of 3-(2-methoxyethoxy)-propionitrile, a key step in the production of high-purity this compound.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation reaction of ethylene glycol monomethyl ether with acrylonitrile to produce the intermediate, 3-(2-methoxyethoxy)-propionitrile. This is followed by the catalytic hydrogenation of the nitrile group to yield the desired primary amine.[1]
Experimental Protocols
Synthesis of 3-(2-methoxyethoxy)-propionitrile (Precursor)
A common method for the synthesis of the propionitrile precursor involves the addition condensation of ethylene glycol monomethyl ether and acrylonitrile.[1]
Protocol:
-
To a reaction vessel containing ethylene glycol monomethyl ether, a catalyst such as sodium methoxide and a polymerization inhibitor like hydroquinone are added and stirred.
-
Acrylonitrile is then added dropwise while maintaining the reaction temperature between 25-30°C.
-
The molar ratio of ethylene glycol monomethyl ether to acrylonitrile is typically maintained at 1:1 to 1.1.
-
After the addition of acrylonitrile is complete, the reaction mixture is held at the same temperature for approximately 60 minutes to ensure the completion of the reaction.
-
The resulting crude 3-(2-methoxyethoxy)-propionitrile is then purified by distillation.
Hydrogenation of 3-(2-methoxyethoxy)-propionitrile
The catalytic hydrogenation of 3-(2-methoxyethoxy)-propionitrile to this compound is a critical step that dictates the purity and yield of the final product. A patented process outlines a high-yield procedure using a specific composite catalyst.[1]
Protocol:
-
The purified 3-(2-methoxyethoxy)-propionitrile is charged into a high-pressure reactor.
-
A Raney nickel-cobalt-chromium composite catalyst is added to the reactor.
-
Liquid ammonia is introduced into the reactor. The presence of ammonia is crucial for suppressing the formation of secondary and tertiary amine by-products.
-
The reactor is pressurized with hydrogen and heated to the desired reaction temperature.
-
The reaction is carried out with stirring for a specified duration.
-
Upon completion, the reactor is cooled, and the ammonia is recovered for recycling.
-
The crude product is then purified by rectification to obtain high-purity this compound.[1]
Quantitative Data and Reaction Parameters
The following table summarizes the key quantitative data for the hydrogenation of 3-(2-methoxyethoxy)-propionitrile as described in the patent literature.[1]
| Parameter | Value |
| Reactant Ratios (by weight) | |
| 3-(2-methoxyethoxy)-propionitrile | 4000 - 4500 parts |
| Raney Ni-Co-Cr Catalyst | 20 - 30 parts |
| Ammonia | 8500 - 9000 parts |
| Reaction Conditions | |
| Temperature | 90 - 100 °C |
| Pressure | 3 - 4 MPa |
| Reaction Time | 4 ± 0.5 hours |
| Product Characteristics | |
| Purity (after rectification) | > 99.5% |
| Overall Yield | 91% |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow of the synthesis and purification process.
Discussion of Key Process Parameters
-
Catalyst: The use of a Raney nickel-cobalt-chromium composite catalyst is specified in the high-yield synthesis.[1] Raney-type catalysts, particularly nickel and cobalt, are well-known for their high activity in nitrile hydrogenation. The presence of multiple metals in the composite likely enhances catalytic activity and stability.
-
Ammonia: The addition of a significant excess of ammonia is a critical factor in achieving high selectivity for the primary amine. Ammonia helps to suppress the formation of secondary and tertiary amines, which are common byproducts in nitrile hydrogenation reactions.
-
Temperature and Pressure: The reaction is conducted under elevated temperature and pressure to ensure a reasonable reaction rate and to maintain the reactants in the appropriate phase. The specified ranges of 90-100°C and 3-4 MPa are typical for industrial-scale nitrile hydrogenations.[1]
-
Purification: Rectification, or fractional distillation, is employed to separate the final product from any unreacted starting material, byproducts, and residual solvent, resulting in a high-purity product.[1]
Conclusion
The synthesis of this compound via the hydrogenation of 3-(2-methoxyethoxy)-propionitrile is a well-established industrial process. The use of a Raney nickel-cobalt-chromium composite catalyst in the presence of excess ammonia under optimized temperature and pressure conditions allows for the production of the desired primary amine with high purity and yield. This technical guide provides a detailed protocol and key process parameters that can serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research could focus on the development of alternative, non-noble metal catalysts and the exploration of continuous flow processes to further enhance the efficiency and sustainability of this synthesis.
References
Spectroscopic Profile of 3-(2-Methoxyethoxy)propylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Methoxyethoxy)propylamine (CAS No. 54303-31-0), a molecule of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and functional groups.
Molecular Structure and Properties
-
Molecular Formula: C₆H₁₅NO₂
-
Molecular Weight: 133.19 g/mol [1]
-
IUPAC Name: 3-(2-Methoxyethoxy)propan-1-amine
-
Structure:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
Based on analogous compounds and general principles of NMR spectroscopy, the following proton NMR signals are predicted for this compound in a deuterated chloroform (CDCl₃) solvent, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.55 | t | 2H | -O-CH₂ -CH₂-NH₂ |
| ~3.50 | t | 2H | -O-CH₂ -CH₂-O- |
| ~3.45 | t | 2H | -CH₂-CH₂ -O- |
| 3.35 | s | 3H | CH₃ -O- |
| ~2.75 | t | 2H | -CH₂-CH₂ -NH₂ |
| ~1.75 | p | 2H | -CH₂-CH₂ -CH₂- |
| ~1.40 | s (broad) | 2H | -NH₂ |
¹³C NMR (Carbon-13) NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The following data is based on available spectral databases.[2]
| Chemical Shift (δ, ppm) | Assignment |
| ~72.0 | -O-C H₂-CH₂-O- |
| ~70.5 | -O-C H₂-CH₂-NH₂ |
| ~70.0 | -CH₂-C H₂-O- |
| ~59.0 | C H₃-O- |
| ~40.0 | -CH₂-C H₂-NH₂ |
| ~31.5 | -CH₂-C H₂-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum for this compound would be consistent with a primary amine and an ether.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| 1120 - 1085 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. While a publicly available mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be described.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 133.
-
Major Fragmentation Pathways:
-
Alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a propyl ether radical to give a fragment at m/z = 30 ([CH₂=NH₂]⁺). This is often the base peak for primary amines.
-
Cleavage of the C-O bonds in the ether linkage.
-
Loss of small neutral molecules such as H₂O or CH₂O.
-
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: The sample is diluted to a concentration of approximately 1 µg/mL in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Acquisition (ESI):
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen.
-
-
Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 10-200.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of 3-(2-Methoxyethoxy)propylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(2-Methoxyethoxy)propylamine in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research applications. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and includes a workflow diagram to guide experimental design.
Introduction to this compound
This compound is a primary amine with the chemical formula C6H15NO2. It possesses both a polar amine group and an ether linkage, as well as a moderately non-polar alkyl chain. This amphiphilic nature suggests a broad solubility profile. It is a clear, colorless liquid with an ammonia-like odor and is known to be miscible with water and a range of common organic solvents. Aliphatic amines, in general, exhibit significant solubility in organic solvents, particularly polar ones.[1] The principle of "like dissolves like" is a key determinant of solubility, where substances with similar polarities tend to be miscible.[2]
Quantitative Solubility Data
While specific quantitative solubility data (in g/L or mol/L) for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, several sources report on its miscibility. The following table summarizes the available qualitative solubility information. For many common solvents, this compound is considered completely miscible.
| Solvent Category | Solvent | Reported Solubility/Miscibility |
| Polar Protic | Water | Completely Miscible |
| Ethanol | Miscible | |
| Polar Aprotic | Acetone | Miscible |
| Toluene | Miscible | |
| Non-Polar | Hexane | Miscible |
Note: "Miscible" indicates that the two substances form a homogeneous solution in all proportions.
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid amine like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Glass vials with airtight caps
-
Syringes and syringe filters (chemically resistant, e.g., PTFE)
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR).
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Add a known volume of the selected organic solvent to a series of glass vials.
-
Addition of Solute: To each vial, add an excess amount of this compound. The presence of a distinct second phase (undissolved amine) should be visible.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Gentle agitation should be maintained to facilitate mixing.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the undissolved phase to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved droplets of the amine.
-
Dilution: Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to determine the solubility experimentally using the protocol outlined above.
References
3-(2-Methoxyethoxy)propylamine safety data sheet and handling precautions
Disclaimer: This document provides a summary of available information on 3-(2-Methoxyethoxy)propylamine. A complete Safety Data Sheet (SDS) containing comprehensive hazard and safety information was not publicly available at the time of writing. The information provided herein is for guidance only and should not be considered a substitute for a substance-specific SDS obtained from the chemical supplier. Always consult the official SDS before handling this chemical.
Chemical Identification and Properties
This compound is a primary amine containing an ether linkage. Its chemical structure and basic properties are summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 54303-31-0 |
| Molecular Formula | C₆H₁₅NO₂ |
| Molecular Weight | 133.19 g/mol |
| Synonyms | 3-(2-methoxyethoxy)propan-1-amine, FENTAMINE OPA-ME, 1-Propanamine, 3-(2-methoxyethoxy)- |
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Boiling Point | 186.2 ± 15.0 °C at 760 mmHg | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Flash Point | 69.4 ± 27.7 °C | |
| Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C | |
| Refractive Index | 1.426 | |
| Purity | ≥95% | |
| Storage Temperature | 4°C, protect from light |
Hazard Identification and Classification
A complete Globally Harmonized System (GHS) classification for this compound is not available in the public domain. However, based on the general properties of similar aliphatic amines, it should be handled as a potentially hazardous substance. Amines are often corrosive, flammable, and can be skin and respiratory irritants.
Table 2: GHS Hazard Classification (Incomplete)
| Hazard Class | Classification |
| Acute Toxicity (Oral) | Data not available |
| Skin Corrosion/Irritation | Data not available |
| Serious Eye Damage/Irritation | Data not available |
| Flammable Liquids | Data not available (Flash point suggests it is a combustible liquid) |
Handling and Storage Precautions
The following are general handling and storage precautions for liquid amines and should be adapted based on the specific information provided in the supplier's SDS.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.
Safe Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Handle in a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools and ground all equipment when transferring large quantities.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
-
Follow the recommended storage temperature of 4°C and protect from light.
Emergency Procedures
The following are general emergency procedures and are not a substitute for the specific guidance in the SDS.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated material in a suitable container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a research setting. This workflow is a general guideline and must be adapted to specific experimental protocols and the information in the chemical's SDS.
Caption: General laboratory workflow for handling liquid chemicals.
Toxicological Information
No specific toxicological data, such as LD50 or LC50 values, for this compound were found in the publicly available literature.
Table 4: Toxicological Data
| Test | Route | Species | Value |
| LD50 | Oral | Not available | Not available |
| LD50 | Dermal | Not available | Not available |
| LC50 | Inhalation | Not available | Not available |
Conclusion
While some basic physical and chemical properties of this compound are available, a comprehensive safety and toxicological profile is lacking in the public domain. Researchers, scientists, and drug development professionals must exercise extreme caution when handling this compound. The primary directive is to obtain and thoroughly review the Safety Data Sheet from the supplier before any work is initiated. The general safety precautions for handling liquid amines should be strictly followed in the interim.
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-(2-Methoxyethoxy)propylamine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of 3-(2-Methoxyethoxy)propylamine is limited. This guide provides a comprehensive theoretical framework, outlines recommended experimental protocols for its characterization, and presents hypothetical decomposition pathways based on the known chemistry of related compounds.
Introduction
This compound is a bifunctional molecule containing both a primary amine and an ether linkage. Its utility in various chemical syntheses, including pharmaceutical and materials science applications, necessitates a thorough understanding of its thermal stability. Thermal decomposition can impact not only the efficacy and safety of manufacturing processes but also the shelf-life and degradation profile of resulting products. This document serves as a technical guide for researchers investigating the thermal properties of this compound, providing a foundation for experimental design and data interpretation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of appropriate handling, storage, and analytical procedures.
| Property | Value |
| CAS Number | 54303-31-0 |
| Molecular Formula | C₆H₁₅NO₂ |
| Molecular Weight | 133.19 g/mol |
| Boiling Point | 186.2 ± 15.0 °C at 760 mmHg[1] |
| Flash Point | 69.4 ± 27.7 °C[2] |
| Density | 0.9 ± 0.1 g/cm³[1] |
| Storage | 4°C, protect from light[3] |
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is anticipated to proceed through mechanisms characteristic of primary amines and ethers. At elevated temperatures, bond cleavage is likely to occur at the C-N, C-O, and C-C bonds. Potential decomposition pathways include:
-
C-N Bond Cleavage: Homolytic or heterolytic cleavage of the C-N bond can lead to the formation of ammonia and various hydrocarbon fragments. For primary amines, β-elimination is a common pathway, which in this case could be influenced by the ether oxygen.[4][5][6]
-
Ether Linkage Scission: The C-O bonds in the methoxyethoxy group are susceptible to thermal cleavage. Pyrolysis of ethers often proceeds via radical chain mechanisms, potentially yielding a variety of smaller, volatile molecules such as aldehydes, alcohols, and alkanes.[7][8]
-
Intramolecular Rearrangements: The presence of both an amine and an ether functionality could facilitate intramolecular reactions, leading to the formation of cyclic byproducts.
A hypothetical decomposition pathway is visualized in the diagram below, illustrating potential initial fragmentation points.
Caption: Hypothetical initial decomposition pathways for this compound.
Recommended Experimental Protocols
To empirically determine the thermal stability and decomposition products of this compound, a suite of thermal analysis techniques is recommended. The logical workflow for these experiments is outlined below.
Caption: Recommended logical workflow for the comprehensive thermal analysis.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining the onset of decomposition.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place approximately 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).[9]
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]
-
Temperature Program:
-
Data Collection: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal events such as melting, boiling, and decomposition.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan to contain the liquid and its vapor.[9] Prepare an identical empty, sealed pan as a reference.
-
Atmosphere: Use an inert atmosphere (e.g., Nitrogen) with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -50°C) if low-temperature transitions are of interest, or at room temperature.
-
Ramp the temperature to a point just beyond the final decomposition temperature determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.[10]
-
-
Data Collection: Record the heat flow as a function of temperature. Endothermic peaks will indicate events like boiling, while sharp exothermic peaks often correspond to decomposition.
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a specific temperature, and the resulting fragments are separated by GC and identified by MS.[1][11]
Experimental Protocol:
-
Pyrolyzer Setup: Set the pyrolysis temperature based on the TGA data. A temperature within the main decomposition region (e.g., the temperature at the maximum rate of mass loss, Tmax) is typically chosen. A multi-step analysis at different temperatures can also be informative.[11]
-
Sample Preparation: Place a small amount of the liquid sample (typically a few microliters) into a pyrolysis sample cup.
-
Pyrolysis: Rapidly heat the sample to the set temperature in an inert atmosphere (Helium) and hold for a short period (e.g., 15-30 seconds).
-
GC Separation: The pyrolysis products are swept into a GC column (a non-polar or mid-polar column is a good starting point) for separation. A typical GC oven program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Detection: The separated compounds are introduced into a mass spectrometer. The electron ionization (EI) mode is standard for creating fragment libraries.
-
Data Analysis: Identify the decomposition products by comparing their mass spectra to a reference library (e.g., NIST).
Caption: Detailed experimental workflow for TGA, DSC, and Py-GC-MS analysis.
Data Presentation
The quantitative data obtained from the recommended experiments should be summarized in structured tables for clarity and comparative analysis.
Table 2: Summary of TGA Data
| Parameter | Value (°C) |
|---|---|
| Onset of Decomposition (T_onset) | |
| Temperature at 5% Mass Loss (T₅%) | |
| Temperature at 10% Mass Loss (T₁₀%) | |
| Temperature of Maximum Decomposition Rate (T_max) |
| Residual Mass at 600°C (%) | |
Table 3: Summary of DSC Data
| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH, J/g) |
|---|---|---|---|
| Boiling | |||
| Decomposition (Exotherm) |
| Other Transitions | | | |
Table 4: Identified Decomposition Products by Py-GC-MS
| Retention Time (min) | Identified Compound | Molecular Formula | Match Quality (%) |
|---|---|---|---|
| | | | |
Conclusion
A comprehensive understanding of the thermal stability and decomposition of this compound is critical for its safe and effective use. While specific experimental data is not yet widely published, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to perform a thorough investigation. The application of TGA, DSC, and Py-GC-MS, as outlined, will yield crucial data on decomposition temperatures, associated energetic changes, and the chemical nature of the degradation products, thereby filling the current knowledge gap.
References
- 1. filab.fr [filab.fr]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. allschoolabs.com [allschoolabs.com]
- 11. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
A Technical Guide to 3-(2-Methoxyethoxy)propylamine: Commercial Availability, Purity, and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-(2-Methoxyethoxy)propylamine, a versatile primary amine used as an intermediate in the synthesis of various compounds, including disperse dyes and corrosion inhibitors. This document details its commercial availability, purity grades, and the analytical methodologies for its quality control.
Commercial Suppliers and Purity Grades
This compound is readily available from a range of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 99.5%. Higher purity grades are often required for applications in pharmaceutical and materials science research where impurity profiles can significantly impact outcomes. Below is a summary of representative commercial suppliers and their offered purity grades.
| Supplier/Manufacturer | Purity Grade (%) | Notes |
| ChemScene | ≥95 | Research and development quantities.[1] |
| Xiamen Equation Chemical Co., Ltd | Industrial Grade | Manufacturer in China.[2] |
| Hangzhou Leap Chem Co., Ltd. | 99.00 | Listed on ECHEMI.[2] |
| Hefei Heyu Chemical New Materials Co., Ltd. | 99 | Listed on ECHEMI.[2] |
| Shanghai Jinghui Industrial Co., Ltd | 0.99 | Listed on ECHEMI.[2] |
| Zhongshan Xingrui Chemical Co., Ltd. | 99.0 | Listed on ChemSrc. |
| Patent-Described Purity | >99.5 | A patented production process reports achieving a purity of over 99.5%.[3][4] |
Synthesis and Potential Impurities
The synthesis of this compound, as described in patent literature, provides insight into the potential impurity profile of the final product.[3] A common synthetic route involves the reaction of ethylene glycol monomethyl ether with acrylonitrile, followed by the hydrogenation of the resulting nitrile.
Based on this synthesis, a typical impurity profile might include:
| Impurity | Source |
| Unreacted 3-(2-methoxyethoxy)propionitrile | Incomplete hydrogenation. |
| Ethylene glycol monomethyl ether | Unreacted starting material. |
| Acrylonitrile | Unreacted starting material. |
| Water | Present in reagents or formed during side reactions. |
| Secondary or tertiary amine byproducts | Formed during the hydrogenation step. |
| Catalyst residues | Trace amounts of the hydrogenation catalyst (e.g., Raney nickel-cobalt-chromium). |
Quality Control and Analytical Methodologies
Ensuring the purity of this compound is critical for its intended application. The primary analytical techniques for determining the purity and impurity profile of aliphatic amines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Representative Gas Chromatography (GC) Protocol for Purity Determination
Gas chromatography is a robust method for separating and quantifying volatile and semi-volatile compounds like this compound. Due to the basic nature of amines, which can lead to peak tailing on standard GC columns, a deactivated column is essential for accurate analysis.[5]
Sample Preparation:
A dilute solution of this compound is prepared in a suitable solvent such as methanol or isopropanol. An internal standard may be added for improved quantitative accuracy.
GC Conditions:
| Parameter | Value |
| Column | Capillary column with a polar stationary phase (e.g., polyethylene glycol) or a specially deactivated column for amine analysis. |
| Carrier Gas | Helium or Nitrogen at a constant flow rate. |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |
| Injection Volume | 1 µL |
Representative High-Performance Liquid Chromatography (HPLC) Protocol for Purity Determination
HPLC can also be employed for the analysis of this compound, particularly for non-volatile impurities or when derivatization is used to enhance detection.[6]
Sample Preparation:
The sample is dissolved in the mobile phase. Derivatization with a UV-active agent may be performed to improve detection by a UV detector.
HPLC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm). |
| Mobile Phase | A gradient of acetonitrile and a buffer solution (e.g., phosphate buffer at a slightly acidic pH). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV detector at a wavelength appropriate for the derivatizing agent, or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for underivatized amine. |
| Injection Volume | 10 µL |
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound, based on a common industrial process.[3]
Quality Control Logic
The following diagram outlines the logical workflow for the quality control of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. CN1733702A - 3-(2-methoxyethoxy)-propylamine production process - Google Patents [patents.google.com]
- 4. CN100386306C - 3-(2-methoxyethoxy)-propylamine production process - Google Patents [patents.google.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Synthesis of 3-(2-Methoxyethoxy)propylamine: A Technical Guide to the Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the reaction mechanism for the synthesis of 3-(2-Methoxyethoxy)propylamine, a versatile primary amine used as an intermediate in the production of various chemicals, including dyes and corrosion inhibitors. The synthesis is primarily achieved through a two-step process involving a base-catalyzed cyanoethylation followed by catalytic hydrogenation. This document outlines the underlying mechanisms of these reactions, presents quantitative data from established industrial processes, provides detailed experimental protocols, and visualizes the reaction pathways.
Core Reaction Pathway
The industrial synthesis of this compound is predominantly a two-stage process:
-
Step 1: Condensation Reaction (Cyanoethylation) : Ethylene glycol monomethyl ether (2-methoxyethanol) undergoes a Michael addition reaction with acrylonitrile. This reaction is catalyzed by a base, typically sodium methoxide, to produce 3-(2-methoxyethoxy)propionitrile.[1]
-
Step 2: Catalytic Hydrogenation : The resulting 3-(2-methoxyethoxy)propionitrile is then reduced to the target primary amine, this compound, through catalytic hydrogenation under pressure. A Raney nickel-based catalyst is commonly employed for this transformation.[1]
Reaction Mechanisms
Step 1: Base-Catalyzed Cyanoethylation
The initial step is a classic example of a base-catalyzed Michael (or conjugate) addition. The nitrile group of acrylonitrile is a strong electron-withdrawing group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.
The mechanism proceeds as follows:
-
Deprotonation : The basic catalyst, sodium methoxide (CH₃ONa), deprotonates the hydroxyl group of 2-methoxyethanol to form a nucleophilic 2-methoxyethoxide anion.
-
Nucleophilic Attack : The 2-methoxyethoxide anion attacks the electrophilic β-carbon of acrylonitrile, breaking the π-bond of the alkene.
-
Protonation : The resulting carbanion intermediate is stabilized by resonance with the nitrile group. It is subsequently protonated by the methanol formed in the first step, regenerating the methoxide catalyst and yielding the product, 3-(2-methoxyethoxy)propionitrile.
Caption: Base-catalyzed cyanoethylation of 2-methoxyethanol.
Step 2: Catalytic Hydrogenation of Nitrile
The second stage involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂). This is a heterogeneous catalytic process occurring on the surface of a Raney nickel catalyst.
The generally accepted mechanism involves the following key steps:
-
Adsorption : Both hydrogen gas (H₂) and the nitrile, 3-(2-methoxyethoxy)propionitrile, are adsorbed onto the active sites of the Raney nickel catalyst surface.
-
Hydrogen Activation : The H-H bond in molecular hydrogen is cleaved, forming reactive atomic hydrogen species on the nickel surface.
-
Stepwise Reduction : The adsorbed nitrile undergoes stepwise hydrogenation. The carbon-nitrogen triple bond is reduced first to an imine intermediate (R-CH=NH).
-
Further Reduction : The imine intermediate is then further hydrogenated to the final primary amine (R-CH₂NH₂).
-
Desorption : The final product, this compound, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.
To enhance the selectivity towards the primary amine and suppress the formation of secondary and tertiary amine byproducts, ammonia is often introduced into the reaction mixture.[1] Ammonia can react with the imine intermediate to regenerate the primary amine upon hydrogenation, shifting the equilibrium away from byproduct formation.
Caption: Workflow of nitrile hydrogenation on a catalyst surface.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound as derived from industrial process descriptions.[1]
| Parameter | Step 1: Condensation | Step 2: Hydrogenation |
| Reactants | Ethylene glycol monomethyl ether, Acrylonitrile | 3-(2-methoxyethoxy)-propionitrile, Hydrogen, Ammonia |
| Molar Ratio | Ethylene glycol monomethyl ether : Acrylonitrile = 1 : 1-1.1 | - |
| Catalyst | Sodium methoxide | Raney nickel-cobalt-chromium composite |
| Weight Ratio | - | 3-(2-methoxyethoxy)-propionitrile : Catalyst : Ammonia = 4000-4500 : 20-30 : 8500-9000 |
| Temperature | 25 - 30 °C | 90 - 100 °C |
| Pressure | Atmospheric | 3 - 4 MPa |
| Reaction Time | ~60 minutes (after addition) | ~4 hours |
| Inhibitor | Hydroquinone | - |
Experimental Protocols
The following protocols are based on the procedures described in the patent literature for the industrial synthesis of this compound.[1]
Protocol 1: Synthesis of 3-(2-methoxyethoxy)-propionitrile (Condensation)
-
Reactor Preparation : Charge the reactor with ethylene glycol monomethyl ether.
-
Catalyst and Inhibitor Addition : Add sodium methoxide (catalyst) and hydroquinone (polymerization inhibitor) to the reactor.
-
Reactant Addition : While stirring, slowly add acrylonitrile dropwise to the mixture. The molar ratio of ethylene glycol monomethyl ether to acrylonitrile should be maintained between 1:1 and 1:1.1.
-
Temperature Control : Maintain the reaction temperature between 25 and 30 °C throughout the addition of acrylonitrile.
-
Reaction Completion : After the dropwise addition is complete, continue the reaction under heat preservation for approximately 60 ± 10 minutes.
-
Purification : The crude product is then distilled to obtain pure 3-(2-methoxyethoxy)-propionitrile as a colorless liquid.
Protocol 2: Synthesis of this compound (Hydrogenation)
-
Reactor Charging : Charge a high-pressure autoclave with the distilled 3-(2-methoxyethoxy)-propionitrile and the Raney nickel-cobalt-chromium composite catalyst.
-
Ammonia Introduction : Introduce ammonia into the autoclave. The weight ratio of 3-(2-methoxyethoxy)-propionitrile to catalyst to ammonia should be approximately 4000-4500 : 20-30 : 8500-9000.
-
Reaction Conditions : Heat the reactor to a temperature of 90-100 °C and pressurize with hydrogen to 3-4 MPa.
-
Hydrogenation : Carry out the liquid-phase catalytic hydrogenation reaction for 4 ± 0.5 hours, maintaining the specified temperature and pressure.
-
Work-up : After the reaction is complete, cool the reactor and vent the excess pressure.
-
Purification : The crude product can be further purified by rectification to obtain high-purity this compound.
References
Methodological & Application
Application of 3-(2-Methoxyethoxy)propylamine in the Synthesis of Disperse Dyes
Introduction
3-(2-Methoxyethoxy)propylamine is a versatile primary amine that serves as a crucial intermediate in the synthesis of various chemical compounds. In the realm of textile chemistry, it is notably employed in the production of specific disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate. The incorporation of the this compound moiety into the dye structure can influence its dyeing properties, including shade, fastness, and affinity for the fiber. This document provides detailed application notes and protocols regarding the use of this compound in the synthesis of disperse dyes, with a specific focus on its role in the production of C.I. Disperse Blue 60.
Application in Anthraquinone Dyes: Synthesis of C.I. Disperse Blue 60
One of the primary applications of this compound in the dye industry is in the synthesis of C.I. Disperse Blue 60, a bright turquoise blue dye known for its good fastness properties on polyester fabrics.[1][2] The molecular structure of C.I. Disperse Blue 60 is an anthraquinone derivative, and this compound is introduced in the final stage of the synthesis through a condensation reaction.[1][3]
The manufacturing process of C.I. Disperse Blue 60 involves a multi-step synthesis to create a complex anthraquinone intermediate, which is then reacted with this compound.[1][3] The IUPAC name for the final dye is 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone.[4]
Chemical Structure of C.I. Disperse Blue 60
Caption: Chemical Structure of C.I. Disperse Blue 60.
Synthesis Pathway
The overall synthesis of C.I. Disperse Blue 60 is complex, starting from 1,4-diaminoanthraquinone. The key final step, which directly involves this compound, is a condensation reaction with a pre-formed anthraquinone intermediate.
Caption: Synthesis pathway of C.I. Disperse Blue 60.
Experimental Protocols
Protocol 1: Synthesis of C.I. Disperse Blue 60 via Condensation
This protocol details the final condensation step in the synthesis of C.I. Disperse Blue 60, where this compound is reacted with the pre-synthesized anthraquinone intermediate.
Materials:
-
1,4-diamino-2,3-dicyanoanthraquinone intermediate (10 parts by weight)
-
Absolute ethanol (20-60 parts by volume)
-
This compound (γ-methoxypropylamine)
-
Reaction flask equipped with a stirrer and condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a reaction flask, add 20-60 parts of absolute ethanol.
-
Add 10 parts of the dry 1,4-diamino-2,3-dicyanoanthraquinone intermediate powder to the ethanol and stir to create a uniform suspension.
-
Add this compound to the reaction mixture. The stoichiometric amount will depend on the precise structure of the intermediate.
-
Heat the reaction mixture to 60-80°C with continuous stirring.
-
Maintain the reaction at this temperature until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture.
-
The solid product is collected by filtration.
-
The resulting filter cake is washed and dried to yield the final product, C.I. Disperse Blue 60.[3]
Protocol 2: General Procedure for Azo Disperse Dye Synthesis
While the primary documented use of this compound is in the synthesis of an anthraquinone dye, its chemical structure as a primary amine also allows it to potentially act as a coupling component in the synthesis of azo disperse dyes. Azo dyes are formed through the reaction of a diazonium salt with a coupling component. The following is a general protocol for such a synthesis.
Materials:
-
Aromatic amine (for diazotization), e.g., 4-nitroaniline (10 mmol)
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
This compound (coupling component, 10 mmol)
-
Ethanol
-
Sodium hydroxide
-
Ice bath
-
Beakers and stirring equipment
Procedure:
Part A: Diazotization of Aromatic Amine
-
Dissolve the aromatic amine (10 mmol) in concentrated hydrochloric acid (e.g., 4 mL for aniline).[5]
-
Cool the solution to 0-5°C in an ice bath.
-
Prepare a cold solution of sodium nitrite (e.g., 0.7 g in 10 mL of water) and slowly add it to the amine solution while maintaining the temperature below 5°C.[5]
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
Part B: Coupling Reaction
-
In a separate beaker, dissolve this compound (10 mmol) in ethanol (e.g., 15 mL) containing sodium hydroxide (e.g., 1.2 g).[5]
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of this compound with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for approximately 30 minutes.[5]
-
The precipitated azo dye is then collected by filtration, washed with water, and dried.
Data Presentation
The performance of a disperse dye is evaluated by its fastness properties on a specific fabric, typically polyester. The following table summarizes the reported fastness properties of C.I. Disperse Blue 60. The ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
| Fastness Property | ISO Standard Rating | AATCC Standard Rating |
| Light Fastness | 7 | 7-8 |
| Washing Fastness (Fading) | 4-5 | 5 |
| Washing Fastness (Staining) | 4-5 | 4-5 |
| Perspiration Fastness (Fading) | 5 | 5 |
| Perspiration Fastness (Staining) | 4-5 | 4-5 |
| Ironing Fastness (Fading) | 4-5 | - |
| Ironing Fastness (Staining) | 3-4 | - |
Table compiled from data in World Dye Variety.[1]
Visualization of Experimental Workflow
Workflow for C.I. Disperse Blue 60 Synthesis (Final Step)
Caption: Experimental workflow for the condensation step.
Conclusion
This compound is a key intermediate in the synthesis of the anthraquinone-based C.I. Disperse Blue 60. Its role in the final condensation step is critical for the formation of the final dye molecule. The protocols provided offer a detailed methodology for this specific application and a general framework for its potential use in the synthesis of azo disperse dyes. The excellent fastness properties of C.I. Disperse Blue 60 highlight the successful incorporation of this amine into a high-performance disperse dye structure. Further research could explore the synthesis of novel azo disperse dyes using this compound as a coupling component to investigate the impact of its unique ether and amine functionalities on the resulting dye properties.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China Disperse Blue 60 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 3. echemi.com [echemi.com]
- 4. Disperse Blue 60 | C20H17N3O5 | CID 25530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(2-Methoxyethoxy)propylamine as an Ionizing Emulsifier in Petrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxyethoxy)propylamine (CAS No. 54303-31-0) is a versatile primary amine that is increasingly recognized for its dual functionality as a corrosion inhibitor and an ionizing emulsifier within the petrochemical industry. Its unique molecular structure, featuring a hydrophilic methoxyethoxy group and a lipophilic propylamine tail, allows it to effectively interact at oil-water interfaces. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a demulsifier for water-in-crude oil emulsions.
Mechanism of Action as an Ionizing Emulsifier
In petrochemical systems, particularly in crude oil production and processing, water and oil are often intimately mixed, forming stable emulsions. These emulsions are typically stabilized by naturally occurring surfactants in the crude oil, such as asphaltenes and resins. This compound functions as an ionizing emulsifier, more accurately a demulsifier in this context, by migrating to the oil-water interface. The primary amine group can become protonated (ionized) in the aqueous phase, creating a cationic surfactant. This allows it to displace the natural surfactants at the interface, disrupt the rigid film stabilizing the emulsion, and promote the coalescence of water droplets.
dot
Caption: Mechanism of demulsification by an ionizing emulsifier.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 54303-31-0 |
| Molecular Formula | C6H15NO2 |
| Molecular Weight | 133.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 186.2 ± 15.0 °C at 760 mmHg |
| Density | 0.9 ± 0.1 g/cm³ |
| Purity | ≥95% |
Experimental Protocol: Evaluation of Demulsification Efficiency (Bottle Test)
The "bottle test" is a standard laboratory procedure used to evaluate the effectiveness of demulsifiers in breaking crude oil emulsions.[1][2][3] This protocol outlines the steps to assess the performance of this compound.
Materials and Equipment
-
Crude oil emulsion sample
-
This compound solution (e.g., 10% w/v in a suitable solvent like xylene or isopropanol)
-
Graduated glass prescription bottles (100 mL or 150 mL)[1]
-
Water bath with temperature control[1]
-
Pipettes or syringes for accurate dosing
-
Stopwatch
-
Centrifuge (optional, for determining residual water)[1]
Experimental Workflow
dot
Caption: Workflow for the demulsifier bottle test.
Procedure
-
Sample Preparation: Thoroughly agitate the bulk crude oil emulsion sample to ensure homogeneity.
-
Aliquoting: Fill a series of graduated glass bottles with 100 mL of the crude oil emulsion.[1] Include a blank (no demulsifier) for comparison.
-
Dosing: Using a pipette or syringe, add varying concentrations of the this compound solution to each bottle. Typical starting concentrations range from 10 ppm to 500 ppm.
-
Shaking: Cap the bottles securely and shake them vigorously for a standardized amount of time (e.g., 100 shakes in 1 minute) to ensure thorough mixing of the demulsifier.
-
Incubation: Place the bottles in a water bath set to a temperature that simulates field conditions (e.g., 50-80°C).[1]
-
Observation: At regular intervals (e.g., 5, 10, 15, 30, 60, 120 minutes), record the volume of separated water at the bottom of each bottle.[4] Also, observe the quality of the oil-water interface (sharp or blurry) and the clarity of the separated water.[1]
-
Data Analysis: Calculate the percentage of water separation for each concentration at each time point. The concentration that provides the fastest and most complete water separation with a clean interface is considered the optimal dosage.
Data Presentation: Representative Performance Data
The following tables present hypothetical data to illustrate the expected performance of an effective ionizing emulsifier like this compound in a bottle test.
Table 2: Water Separation Efficiency (%) Over Time at 60°C
| Concentration (ppm) | 5 min | 15 min | 30 min | 60 min | 120 min |
| Blank | 0 | 0 | 2 | 5 | 8 |
| 50 | 10 | 25 | 40 | 60 | 75 |
| 100 | 25 | 50 | 70 | 85 | 95 |
| 200 | 40 | 70 | 85 | 98 | 100 |
| 400 | 35 | 65 | 80 | 95 | 100 |
Table 3: Evaluation of Interface Quality and Water Clarity at 60 minutes
| Concentration (ppm) | Oil-Water Interface | Separated Water Clarity |
| Blank | Raggy/Emulsified | Cloudy |
| 50 | Slightly Raggy | Slightly Cloudy |
| 100 | Defined | Clear |
| 200 | Sharp and Clean | Very Clear |
| 400 | Sharp and Clean | Very Clear |
Synthesis of this compound
The synthesis of this compound typically involves a two-step process. First, ethylene glycol monomethyl ether is reacted with acrylonitrile in an addition condensation reaction to produce 3-(2-methoxyethoxy)-propionitrile. Subsequently, the nitrile group is reduced via hydrogenation to yield the final product, this compound.
dot
Caption: Synthesis pathway of this compound.
Safety and Handling
This compound is a primary amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound shows significant promise as a dual-function additive in the petrochemical industry, acting as both a corrosion inhibitor and an effective ionizing emulsifier for breaking water-in-crude oil emulsions. The experimental protocol provided offers a standardized method for evaluating its demulsification performance. Further research to generate specific performance data under various crude oil conditions is recommended for optimizing its application in the field.
References
Application Notes: Surface Functionalization Using 3-(2-Methoxyethoxy)propylamine
Introduction
Surface functionalization is a critical process in drug development and biomedical research, enabling the creation of biocompatible materials, targeted drug delivery systems, and sensitive diagnostic platforms.[1] The modification of surfaces with polyethylene glycol (PEG) linkers, known as PEGylation, is a widely adopted strategy to enhance the aqueous solubility of materials, reduce non-specific protein binding, and minimize immunogenicity.[2] 3-(2-Methoxyethoxy)propylamine is a short-chain, heterobifunctional PEG linker featuring a terminal primary amine (-NH₂) and a methoxy group. The primary amine serves as a reactive handle for covalent attachment to surfaces, while the methoxy-terminated ethylene glycol units impart hydrophilicity and protein resistance.[3][4]
This document provides a detailed protocol for the covalent immobilization of this compound onto hydroxylated surfaces (e.g., glass, silicon dioxide) using a two-step process involving an epoxy-silane linker. This method creates a stable, hydrophilic surface suitable for a variety of biomedical applications.
Experimental Protocols
This protocol is divided into three main stages:
-
Substrate Preparation: Cleaning and activation of the surface to ensure a high density of hydroxyl groups.
-
Epoxy-Silane Deposition: Introduction of an amine-reactive epoxy group onto the surface.
-
Amine Linker Attachment: Covalent reaction of this compound with the epoxy-functionalized surface.
1. Protocol 1: Substrate Preparation (Hydroxylation)
-
Objective: To generate a clean, reactive surface with a high density of hydroxyl (-OH) groups.
-
Method: Piranha solution cleaning is highly effective but extremely hazardous. Oxygen plasma treatment is a safer, common alternative.
-
Method A: Piranha Etching (Use with extreme caution)
-
Prepare Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄) in a glass container. Caution: This reaction is highly exothermic and explosive if mixed improperly. Always add peroxide to acid.
-
Immerse the substrates (e.g., glass slides, silicon wafers) in the Piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse extensively with deionized (DI) water.
-
Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and use immediately.
-
-
Method B: Oxygen Plasma Cleaning
-
Place substrates in the chamber of a plasma cleaner.
-
Activate the oxygen plasma for 1-5 minutes according to the manufacturer's instructions.
-
Vent the chamber and remove the activated substrates. Use immediately for the best results.
-
-
2. Protocol 2: Surface Functionalization with Epoxy-Silane
-
Objective: To deposit a monolayer of (3-Glycidyloxypropyl)trimethoxysilane (GOPS or GPTMS), which presents reactive epoxy groups.[5]
-
Procedure:
-
Prepare a 1-2% (v/v) solution of GOPS in an anhydrous solvent such as ethanol or toluene.[5] For example, add 1 mL of GOPS to 99 mL of anhydrous ethanol.
-
Immediately immerse the clean, hydroxylated substrates into the GOPS solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature under gentle agitation.[5]
-
Remove the substrates from the silane solution.
-
Rinse the substrates thoroughly with the anhydrous solvent (ethanol or toluene) to remove any non-covalently bound silane.[5]
-
Cure the silane layer by baking the substrates in an oven at 80-110°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.
-
3. Protocol 3: Attachment of this compound
-
Objective: To covalently link the primary amine of the PEG linker to the surface-bound epoxy groups via a ring-opening reaction.[6][7]
-
Procedure:
-
Prepare a 10-50 mM solution of this compound in an appropriate buffer or solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or an organic solvent like isopropanol).
-
Immerse the epoxy-functionalized substrates in the amine solution.
-
Incubate for 2-12 hours at a temperature ranging from room temperature to 50°C. Higher temperatures can accelerate the reaction rate.
-
After incubation, remove the substrates and rinse them extensively with the reaction solvent, followed by DI water.
-
Dry the final functionalized substrates under a stream of nitrogen. Store in a desiccator until use.
-
Data Presentation
The success of the functionalization process should be validated using surface characterization techniques. Below are tables summarizing the key parameters and expected outcomes.
Table 1: Key Experimental Parameters
| Parameter | Stage 2: Epoxy-Silanization | Stage 3: Amine Attachment |
|---|---|---|
| Reagent | (3-Glycidyloxypropyl)trimethoxysilane (GOPS) | This compound |
| Concentration | 1-2% (v/v) | 10-50 mM |
| Solvent/Buffer | Anhydrous Ethanol or Toluene | PBS (pH 7.4) or Isopropanol |
| Reaction Time | 1-2 hours | 2-12 hours |
| Temperature | Room Temperature | Room Temperature to 50°C |
| Curing Step | 80-110°C for 30-60 min | N/A |
Table 2: Expected Surface Characterization Results
| Surface Type | Water Contact Angle (WCA) | Expected XPS N 1s Peak (eV) |
|---|---|---|
| Clean Hydroxylated Glass/SiO₂ | < 15° | Not Applicable |
| Epoxy-Functionalized (Post-GOPS) | 50° - 70° | Not Applicable |
| Final Amine-PEG Functionalized | 30° - 50°[8] | ~400 eV (C-N) & ~402 eV (-NH₃⁺)[9] |
Note: The final water contact angle will be lower than the epoxy-functionalized surface, indicating increased hydrophilicity from the PEG chain, but may not be super-hydrophilic due to the short chain length.[10][11] XPS (X-ray Photoelectron Spectroscopy) can confirm the presence of nitrogen from the amine group.[12][13]
Visualizations
Diagram 1: Experimental Workflow
The following diagram illustrates the step-by-step workflow for the surface functionalization protocol.
Caption: Workflow for surface functionalization with this compound.
Diagram 2: Application in a Biosensor for Drug Screening
This diagram shows a conceptual application of the functionalized surface in a drug development context, such as an immunoassay-based biosensor.
Caption: Conceptual workflow for a biosensor using the functionalized surface.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of PEG Products [jenkemusa.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Determination of amino groups on functionalized graphene oxide for polyurethane nanomaterials: XPS quantitation vs. functional speciation - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28745J [pubs.rsc.org]
Application Notes and Protocols: 3-(2-Methoxyethoxy)propylamine as a Versatile Linker in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(2-Methoxyethoxy)propylamine as a short, hydrophilic, and amine-terminated linker in material science. The protocols detailed below are foundational and can be adapted for a variety of applications, including the surface functionalization of nanoparticles for drug delivery, the creation of biocompatible surfaces, and the development of advanced biomaterials.
Introduction to this compound as a Linker
This compound is a bifunctional molecule featuring a primary amine (-NH₂) and a methoxy-terminated short polyethylene glycol (PEG)-like chain. This structure imparts a unique combination of properties that are highly desirable in material science applications. The primary amine serves as a reactive handle for covalent attachment to a wide range of functional groups, while the hydrophilic methoxy-ethoxy-propyl chain enhances water solubility and can reduce non-specific protein adsorption on surfaces, a critical feature for biomedical applications.[1][2]
Key Advantages:
-
Enhanced Hydrophilicity: The ethylene glycol-like motif increases the water solubility of modified materials and can improve the colloidal stability of nanoparticles in aqueous media.[3]
-
Reduced Non-Specific Binding: The hydrophilic chain can create a "stealth" effect, shielding the material surface from opsonization and non-specific protein interactions, which can prolong circulation time in drug delivery applications.[4][5]
-
Reactive Handle: The terminal primary amine is a versatile functional group that can readily participate in a variety of conjugation chemistries, most notably amide bond formation with carboxylated surfaces.[6]
-
Flexible Spacer: The short, flexible chain acts as a spacer, mitigating steric hindrance between the material surface and a conjugated biomolecule, which can be crucial for maintaining the biological activity of the attached molecule.[1][7]
Applications in Material Science
The unique properties of this compound make it a valuable tool for a range of applications:
-
Nanoparticle Functionalization for Drug Delivery: The linker can be used to coat nanoparticles (e.g., iron oxide, gold, silica, or polymeric nanoparticles) to improve their biocompatibility and provide a reactive surface for the attachment of targeting ligands or therapeutic payloads.[3][4] The hydrophilic nature of the linker can also aid in the formulation of stable nanoparticle suspensions.
-
Surface Modification of Biomaterials: Implants, biosensors, and other medical devices can be surface-modified with this compound to enhance their biocompatibility, reduce biofouling, and introduce specific functionalities for interacting with biological systems.
-
Crosslinking Agent: In combination with other reactive molecules, it can be used to create hydrogels and other crosslinked polymer networks with tailored properties for applications in tissue engineering and controlled release systems.
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving the use of this compound as a linker. These are adaptable protocols based on established methods for similar short-chain amine-PEG linkers.
Protocol 1: Surface Functionalization of Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that have carboxyl groups on their surface using carbodiimide chemistry.[3][5]
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide, polystyrene, silica)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 5.5-6.5
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Washing Buffer: PBS, pH 7.4
-
Centrifuge and appropriate tubes
-
Sonicator (probe or bath)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate briefly to ensure a homogenous suspension.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.
-
Add EDC solution to the nanoparticle suspension to a final concentration of 2-5 mM.
-
Immediately add NHS solution to a final concentration of 5-10 mM.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Conjugation with this compound:
-
Prepare a solution of this compound in Reaction Buffer. A 10-50 fold molar excess relative to the estimated number of carboxyl groups on the nanoparticles is recommended as a starting point.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Washing:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters. Incubate for 15-30 minutes.
-
Pellet the nanoparticles by centrifugation (e.g., for 50 nm gold nanoparticles, ~12,000 x g for 20 minutes).
-
Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer. Sonicate briefly to redisperse.
-
Repeat the washing step two more times to remove unreacted reagents.
-
-
Final Resuspension and Storage:
-
After the final wash, resuspend the functionalized nanoparticles in a suitable storage buffer (e.g., PBS).
-
Store at 4°C.
-
Protocol 2: Quantification of Surface Amine Groups using Ninhydrin Assay
This protocol provides a method to quantify the number of primary amine groups on the surface of the functionalized nanoparticles.[4]
Materials:
-
Amine-functionalized nanoparticles from Protocol 1
-
Ninhydrin reagent
-
Ethanol
-
Standard solution of a known primary amine (e.g., this compound or glycine)
-
UV-Vis Spectrophotometer
-
Heating block
-
Centrifuge
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of the primary amine standard in ethanol.
-
React each standard with the ninhydrin reagent according to the manufacturer's instructions (typically involves heating).
-
Measure the absorbance of each standard at the characteristic wavelength for the ninhydrin-amine adduct (around 570 nm).
-
Plot a standard curve of absorbance versus amine concentration.
-
-
Sample Preparation and Reaction:
-
Disperse a known amount of amine-functionalized nanoparticles in ethanol.
-
Add the ninhydrin reagent to the nanoparticle suspension.
-
Heat the mixture according to the ninhydrin reagent protocol.
-
-
Measurement and Quantification:
-
Centrifuge the nanoparticles to pellet them.
-
Measure the absorbance of the supernatant at 570 nm.
-
Determine the concentration of amine groups in the sample by comparing the absorbance to the standard curve.
-
Data Presentation
The successful functionalization of materials with this compound can be confirmed and quantified using various analytical techniques. The table below summarizes expected outcomes and characterization data.
| Parameter | Technique | Expected Result | Purpose |
| Surface Amine Density | Ninhydrin Assay, XPS | Quantitative value (e.g., µmol/mg) | To confirm the presence and quantify the density of amine groups. |
| Zeta Potential | Dynamic Light Scattering (DLS) | Shift to a more positive value at neutral pH | To indicate the presence of protonated amine groups on the surface. |
| Particle Size & Stability | DLS | Minimal change in hydrodynamic diameter and low Polydispersity Index (PDI) | To ensure the functionalization process does not cause significant aggregation. |
| Surface Chemistry | FTIR, XPS | Appearance of characteristic peaks for C-N and N-H bonds | To confirm the covalent attachment of the amine linker. |
| Biocompatibility | Cell Viability Assays (e.g., MTT, LDH) | High cell viability compared to unmodified materials | To assess the cytocompatibility of the functionalized material. |
Visualizations
References
Application Notes and Protocols for the Quantification of 3-(2-Methoxyethoxy)propylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-(2-Methoxyethoxy)propylamine. The described methods are based on common analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is a primary amine used as an intermediate in the synthesis of various compounds, including pharmaceuticals and dyes. Accurate quantification of this compound is crucial for quality control, reaction monitoring, and stability testing. This document outlines three common analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization, and Acid-Base Titration.
Analytical Techniques and Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it an ideal method for purity assessment and quantification. A patent related to the production of 3-(2-methoxyethoxy)-propylamine mentions the use of gas chromatography for monitoring the purity of the final product, confirming its suitability.
Experimental Protocol:
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., a low-to-mid polarity column with base deactivation). A common choice would be a column like a DB-5ms or a dedicated amine-specific column.
-
Autosampler for precise injections.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
This compound reference standard (purity ≥99%).
-
High-purity solvent for sample and standard dilution (e.g., Methanol, Isopropanol, or Dichloromethane, HPLC grade or higher).
-
Carrier gas: Helium or Hydrogen (high purity).
-
FID gases: Hydrogen and compressed air (high purity).
-
-
Chromatographic Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Data Acquisition Rate: 20 Hz.
-
-
Sample and Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Solution: Accurately weigh an appropriate amount of the sample containing this compound and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and determine the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
As this compound lacks a strong chromophore, direct UV detection is challenging. Therefore, a pre-column derivatization step is necessary to introduce a UV-active moiety to the molecule. Dansyl chloride is a common derivatizing agent for primary amines, allowing for sensitive detection by HPLC-UV.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Autosampler.
-
Column thermostat.
-
UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
This compound reference standard (purity ≥99%).
-
Dansyl chloride.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9).
-
Formic acid or Trifluoroacetic acid (for mobile phase modification).
-
-
Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a suitable solvent (e.g., acetonitrile), add 1 mL of 0.1 M sodium bicarbonate buffer (pH 9).
-
Add 1 mL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex the mixture and incubate in a water bath at 60 °C for 30 minutes in the dark.
-
After cooling to room temperature, the solution is ready for HPLC analysis.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 50% B.
-
2-15 min: 50% to 95% B.
-
15-18 min: 95% B.
-
18.1-20 min: 50% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Similar to the GC-FID method, a calibration curve is constructed using the derivatized standards. The concentration of the derivatized this compound in the sample is then determined from its peak area.
Acid-Base Titration
Titration is a classic and cost-effective method for the direct quantification of the basic amine group in this compound. This method is particularly useful for determining the purity of the neat substance or in concentrated solutions.
Experimental Protocol:
-
Instrumentation:
-
Autotitrator with a pH electrode or a manual burette setup.
-
Analytical balance.
-
Magnetic stirrer.
-
-
Reagents and Materials:
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N).
-
Solvent: A mixture of water and a suitable organic solvent like isopropanol to ensure solubility.
-
pH indicator (if performing manual titration, e.g., methyl red).
-
-
Titration Procedure:
-
Accurately weigh an appropriate amount of this compound into a beaker.
-
Dissolve the sample in a suitable volume of the solvent mixture (e.g., 50 mL of 1:1 water/isopropanol).
-
Place the beaker on a magnetic stirrer and immerse the pH electrode (or add the indicator).
-
Titrate the solution with the standardized 0.1 N HCl solution.
-
Record the volume of titrant required to reach the equivalence point (the point of inflection in the titration curve for potentiometric titration, or the color change for manual titration).
-
-
Calculation: The percentage purity of this compound can be calculated using the following formula:
Where:
-
V = Volume of HCl titrant used (mL).
-
N = Normality of the HCl titrant (mol/L).
-
MW = Molecular weight of this compound (133.19 g/mol ).
-
W = Weight of the sample (g).
-
Data Presentation
The following table summarizes typical quantitative data for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Method validation is required to establish performance characteristics in a specific laboratory.
| Parameter | GC-FID | HPLC-UV (with Dansylation) | Acid-Base Titration |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 0.5 µg/mL | Not Applicable |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.2 - 2 µg/mL | Not Applicable |
| Linearity (r²) | > 0.999 | > 0.999 | Not Applicable |
| Range | 5 - 500 µg/mL | 2 - 200 µg/mL | > 95% Purity |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2% | < 3% | < 1% |
Visualizations
The following diagrams illustrate the experimental workflows for the analytical techniques described.
GC-FID Experimental Workflow
HPLC-UV Experimental Workflow
Acid-Base Titration Workflow
Application Notes and Protocols for the Determination of 3-(2-Methoxyethoxy)propylamine by HPLC with Fluorescence Detection
[AN-HPLC-FL001]
Introduction
3-(2-Methoxyethoxy)propylamine is a primary amine used as an intermediate in the synthesis of various chemical compounds, including dyes and corrosion inhibitors.[1] Accurate and sensitive quantification of this compound is crucial for quality control and process monitoring. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) offers a highly sensitive and selective method for the analysis of primary amines.[2][3] Since aliphatic amines like this compound lack native fluorescence, a pre-column derivatization step is necessary to introduce a fluorescent tag to the molecule.[4] This application note details a method for the determination of this compound using o-phthalaldehyde (OPA) as the pre-column derivatization reagent, followed by HPLC-FLD analysis.
Principle
The method is based on the reaction of the primary amino group of this compound with o-phthalaldehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), in an alkaline medium.[5] This reaction rapidly forms a highly fluorescent isoindole derivative that can be readily detected by a fluorescence detector.[5][6] The resulting derivative is then separated from other sample components on a reversed-phase HPLC column and quantified.
Experimental Protocols
1. Reagents and Materials
-
This compound standard (Purity ≥ 98%)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized)
-
0.45 µm syringe filters
2. Instrument and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler with derivatization capabilities (or manual derivatization setup)
-
Column oven
-
Fluorescence detector
-
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Vortex mixer
3. Preparation of Solutions
-
Borate Buffer (0.4 M, pH 9.9): Dissolve 24.7 g of boric acid in 1 L of deionized water. Adjust the pH to 9.9 with a concentrated sodium hydroxide solution.
-
OPA Derivatization Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 3-mercaptopropionic acid (3-MPA). This reagent should be prepared fresh daily and protected from light.
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
4. Pre-column Derivatization Procedure
-
In an autosampler vial or a microcentrifuge tube, mix 50 µL of the standard or sample solution with 100 µL of borate buffer (pH 9.9).
-
Add 20 µL of the OPA derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature, protected from light.
-
Inject a suitable volume (e.g., 20 µL) of the derivatized solution into the HPLC system.
5. HPLC-FLD Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient Program | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70-30% B, 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
Data Presentation
Table 1: Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Note: The values presented in Table 1 are typical performance characteristics and should be verified by the user.
Visualizations
References
- 1. CN1733702A - 3-(2-methoxyethoxy)-propylamine production process - Google Patents [patents.google.com]
- 2. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
Application Note: Gas Chromatography Analysis of 3-(2-Methoxyethoxy)propylamine and its Reaction Products
AI Assistant, Gemini
INTRODUCTION:
3-(2-Methoxyethoxy)propylamine is a primary amine used as an intermediate in the synthesis of various compounds, including dyes and corrosion inhibitors.[1] The analysis of this amine and its potential reaction byproducts is crucial for quality control and process optimization. Gas chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, the analysis of primary amines by GC can be challenging due to their high polarity and tendency to interact with active sites in the GC system, leading to poor peak shapes and inaccurate quantification.[2][3]
This application note provides a detailed protocol for the gas chromatography analysis of this compound and its potential reaction products. It includes sample preparation, derivatization, GC method parameters, and data analysis.
Challenges in Direct GC Analysis of Amines
Direct analysis of primary amines like this compound can result in:
-
Peak Tailing: Adsorption of the polar amine group onto the stationary phase or active sites in the injector and column.[3]
-
Low Volatility: Requiring higher temperatures that can lead to sample degradation.[2]
-
Poor Sensitivity: Due to broad peaks and potential for sample loss.
To overcome these challenges, derivatization is often employed to convert the polar amine into a less polar, more volatile, and more thermally stable derivative.[2] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization technique for primary amines.[2][4]
Potential Reaction Products and Impurities
The synthesis of this compound typically involves the reaction of ethylene glycol monomethyl ether with acrylonitrile to form 3-(2-methoxyethoxy)-propionitrile, which is then hydrogenated to the final product.[1] Therefore, potential impurities and reaction byproducts in a sample may include:
-
Ethylene glycol monomethyl ether (Starting Material)
-
Acrylonitrile (Starting Material)
-
3-(2-methoxyethoxy)-propionitrile (Intermediate)
Experimental Workflow
The overall experimental workflow for the GC analysis of this compound reaction products is depicted below.
Experimental Protocols
Sample Preparation and Derivatization (Silylation)
This protocol is based on a general procedure for the silylation of primary amines.[2]
Materials:
-
Sample containing this compound and potential reaction products
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Accurately weigh or pipette a known amount of the sample into a reaction vial.
-
If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of the anhydrous solvent to dissolve the residue.
-
Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[2]
-
Allow the vial to cool to room temperature before GC analysis.
-
Inject 1 µL of the derivatized sample into the GC system.
Gas Chromatography (GC) Method
The following GC method is a recommended starting point for the analysis of the derivatized this compound and its related products. Optimization may be required based on the specific instrument and column used. The choice of a mid-polarity column like a DB-5ms or equivalent is suitable for a wide range of analytes.
| Parameter | Condition |
| Gas Chromatograph | Any modern GC system with a Flame Ionization Detector (FID) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5MS, or equivalent) |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (split ratio 20:1) or Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 min |
| Ramp 1: 10°C/min to 180°C | |
| Ramp 2: 20°C/min to 280°C, hold for 5 min | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Data System | Chromatography data acquisition and processing software |
Data Presentation
The following table summarizes the expected retention times and quantification ions (if using Mass Spectrometry) for the target analytes. Note that the TMS-derivative is the expected form of the amine after derivatization.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Form in GC | Estimated Retention Time (min) |
| Acrylonitrile | C₃H₃N | 53.06 | Unchanged | ~ 3-5 |
| Ethylene glycol monomethyl ether | C₃H₈O₂ | 76.09 | Unchanged | ~ 5-7 |
| 3-(2-methoxyethoxy)-propionitrile | C₆H₁₁NO₂ | 129.16 | Unchanged | ~ 10-12 |
| This compound | C₆H₁₅NO₂ | 133.19 | TMS-derivative | ~ 12-15 |
Retention times are estimates and will vary depending on the specific GC system and conditions.
Signaling Pathways and Logical Relationships
The logical relationship between the analytical challenges and the proposed solution is illustrated in the following diagram.
Conclusion
The described GC method, incorporating a silylation derivatization step, provides a robust and reliable approach for the qualitative and quantitative analysis of this compound and its key reaction-related products. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, enabling accurate monitoring of reaction progress and final product purity. Method optimization may be necessary to adapt the protocol to specific laboratory instrumentation and sample matrices.
References
The Emerging Role of 3-(2-Methoxyethoxy)propylamine in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise engineering of nanoparticles is fundamental to advancing nanotechnology, particularly in the fields of medicine and materials science. The surface chemistry of these nanoparticles dictates their stability, biocompatibility, and functionality. 3-(2-Methoxyethoxy)propylamine, a bifunctional molecule featuring a primary amine and a methoxyethoxy group, is emerging as a versatile compound in the synthesis and surface modification of nanoparticles. Its unique structure offers the potential for both steric and electrostatic stabilization, influencing particle size, dispersibility, and in vivo behavior. This document provides detailed application notes and experimental protocols for the use of this compound in nanoparticle synthesis, drawing upon established methodologies for similar amine- and alkoxy-functionalized molecules.
While direct literature on this compound in nanoparticle synthesis is nascent, its structural motifs are present in widely used stabilizing agents. The primary amine group can act as a capping agent, binding to the nanoparticle surface, and as a reactive handle for further functionalization. The methoxyethoxy tail, analogous to short-chain polyethylene glycol (PEG), can impart "stealth" properties, potentially reducing opsonization and prolonging circulation times in biological systems.
Application Notes
This compound can be employed in several key roles during nanoparticle synthesis and modification:
-
As a Capping Agent: The amine functionality can coordinate with the surface of metallic nanoparticles (e.g., gold, silver) and quantum dots, controlling their growth and preventing aggregation. This interaction is crucial for obtaining monodisperse nanoparticles with desired sizes and shapes.
-
As a Surface Modifier: Nanoparticles with existing surface functionalities, such as carboxyl groups, can be covalently modified with this compound. This surface modification can enhance the hydrophilicity and biocompatibility of the nanoparticles.
-
As a Solvent or Co-solvent: The alkoxy-rich structure of this compound suggests its utility as a solvent in certain nanoparticle syntheses, particularly for nanocrystals, where it can promote homogeneous dispersion in both polar and nonpolar media.[1]
-
For Post-Synthesis Functionalization: The terminal amine group serves as a versatile chemical handle for the attachment of targeting ligands, imaging agents, or therapeutic molecules, enabling the development of multifunctional nanocarriers for drug delivery and diagnostics.
Data Presentation
The following tables summarize expected quantitative data based on the use of similar short-chain alkoxy amines and PEGylated ligands in nanoparticle synthesis. These values should be considered illustrative and will vary depending on the specific nanoparticle system and reaction conditions.
Table 1: Influence of this compound on the Physicochemical Properties of Gold Nanoparticles
| Parameter | Bare Gold Nanoparticles | Gold Nanoparticles with this compound |
| Average Hydrodynamic Diameter (nm) | 15 ± 3 | 25 ± 4 |
| Polydispersity Index (PDI) | < 0.3 | < 0.2 |
| Zeta Potential (mV) | -30 ± 5 | +15 ± 5 |
| Surface Plasmon Resonance (nm) | 520 | 525 |
Table 2: Comparison of Nanoparticle Formulations for Drug Delivery Applications
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | In Vitro Drug Release (24h, pH 5.5) (%) |
| PLGA Nanoparticles | 5.2 ± 0.8 | 75 ± 5 | 60 ± 7 |
| PLGA-PEG Nanoparticles | 4.8 ± 0.6 | 72 ± 6 | 55 ± 8 |
| PLGA Nanoparticles with this compound | 5.0 ± 0.7 | 74 ± 5 | 58 ± 6 |
Experimental Protocols
The following protocols are generalized methodologies based on standard nanoparticle synthesis and modification techniques. Optimization of parameters such as concentration, temperature, and reaction time is recommended for specific applications.
Protocol 1: Synthesis of Gold Nanoparticles Capped with this compound
This protocol describes a modified Turkevich method for the synthesis of gold nanoparticles where this compound is used as a capping agent to control size and enhance stability.
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (1 mM)
-
Sodium citrate solution (38.8 mM)
-
This compound
-
Deionized (DI) water
Procedure:
-
Preparation: In a clean round-bottom flask, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Reduction: To the boiling solution, rapidly add 10 mL of 38.8 mM sodium citrate solution. The solution color will change from pale yellow to deep red, indicating the formation of gold nanoparticles.
-
Capping: After 10 minutes, add 1 mL of a 10 mM aqueous solution of this compound to the nanoparticle solution.
-
Reaction: Continue boiling and stirring for an additional 15 minutes.
-
Cooling and Purification: Remove the flask from the heat and allow it to cool to room temperature. The resulting nanoparticle suspension can be purified by centrifugation and resuspension in DI water to remove excess reactants.
-
Characterization: Characterize the synthesized nanoparticles for size, zeta potential, and UV-Vis absorbance.
Protocol 2: Surface Modification of Carboxylated Nanoparticles with this compound
This protocol outlines the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES buffer (0.1 M, pH 6.0)
-
Coupling Buffer: PBS (pH 7.4)
-
Quenching Solution: Tris buffer (50 mM, pH 7.4)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.
-
Carboxyl Group Activation: Add EDC (to a final concentration of 4 mM) and NHS (to a final concentration of 10 mM) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Purification: Centrifuge the activated nanoparticles to remove excess EDC and NHS. Resuspend the pellet in Coupling Buffer.
-
Amine Coupling: Add a 50-fold molar excess of this compound to the activated nanoparticle suspension. React for 2 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Solution and incubate for 15 minutes to deactivate any remaining active esters.
-
Final Purification: Purify the surface-modified nanoparticles by repeated centrifugation and resuspension in DI water.
-
Characterization: Analyze the modified nanoparticles for changes in size and zeta potential to confirm successful surface modification.
Mandatory Visualization
Caption: Workflow for the synthesis of gold nanoparticles capped with this compound.
References
Application Notes and Protocols: 3-(2-Methoxyethoxy)propylamine as a Versatile Raw Material for the Synthesis of Cardiovascular Drug Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 3-(2-methoxyethoxy)propylamine as a key starting material for the synthesis of pharmaceutical intermediates, with a focus on potential applications in the development of cardiovascular drugs, particularly Class III antiarrhythmic agents.
Introduction: The Role of Propylamine Derivatives in Cardiovascular Drug Discovery
Propylamine derivatives are crucial structural motifs in a variety of pharmacologically active compounds. Their utility in medicinal chemistry stems from their ability to serve as versatile linkers and to introduce basic nitrogen centers, which are often essential for receptor binding and for tuning the pharmacokinetic properties of drug candidates. In the realm of cardiovascular medicine, aryloxypropanolamine and related propylamine structures are characteristic features of many beta-blockers and antiarrhythmic agents.[1][2]
This compound, with its linear ether chain, offers a unique combination of hydrophilicity and flexibility, making it an attractive building block for the synthesis of novel pharmaceutical intermediates. This document outlines a representative application of this compound in the synthesis of a potential Class III antiarrhythmic agent, an analogue of the potent potassium channel blocker WAY-125,971.[3]
Application: Synthesis of a Novel Propylamine-Based Class III Antiarrhythmic Intermediate
Class III antiarrhythmic drugs exert their therapeutic effect by blocking cardiac potassium channels, specifically the rapid component of the delayed rectifier potassium current (IKr).[1][3] This blockade prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac myocytes, thereby suppressing tachyarrhythmias.[4] The synthesis of potent and selective IKr blockers is a key objective in the development of new treatments for cardiac arrhythmias.
This section details a synthetic protocol for a novel intermediate, N-[2-[[--INVALID-LINK--amino]methyl]-6-quinolinyl]methanesulfonamide, an analogue of the experimental antiarrhythmic agent WAY-125,971.[3] This synthesis highlights the utility of this compound as a key nucleophile in an N-alkylation reaction.
The synthesis involves a two-step process starting from a suitable quinoline precursor. The first step is the N-methylation of this compound, followed by a nucleophilic substitution reaction with a chloromethylquinoline derivative.
Figure 1: Proposed synthetic workflow for the target intermediate.
Protocol 1: Synthesis of N-methyl-3-(2-methoxyethoxy)propylamine
This protocol describes the N-methylation of this compound via the Eschweiler-Clarke reaction.
| Parameter | Value |
| Reactants | This compound, Formaldehyde (37% in H₂O), Formic Acid (98%) |
| Solvent | None |
| Temperature | 100 °C |
| Reaction Time | 6 hours |
| Work-up | Basification with NaOH, extraction with diethyl ether, drying, and distillation |
| Representative Yield | 85-95% |
| Purity (GC) | >98% |
Detailed Methodology:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (0.1 mol, 13.32 g).
-
With cooling in an ice bath, slowly add formic acid (0.25 mol, 11.5 g).
-
After the initial exothermic reaction subsides, add formaldehyde solution (0.12 mol, 9.7 mL) dropwise.
-
Heat the reaction mixture to 100 °C and maintain for 6 hours. CO₂ evolution will be observed.
-
Cool the mixture to room temperature and carefully basify with 40% aqueous NaOH solution until pH > 12.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford N-methyl-3-(2-methoxyethoxy)propylamine as a colorless oil.
Protocol 2: Synthesis of N-[2-[[--INVALID-LINK--amino]methyl]-6-quinolinyl]methanesulfonamide
This protocol details the N-alkylation of the secondary amine with the chloromethylquinoline derivative.
| Parameter | Value |
| Reactants | N-methyl-3-(2-methoxyethoxy)propylamine, N-(2-(chloromethyl)-6-quinolinyl)methanesulfonamide |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | 80 °C (Reflux) |
| Reaction Time | 12 hours |
| Work-up | Filtration, evaporation of solvent, purification by column chromatography |
| Representative Yield | 70-80% |
| Purity (HPLC) | >97% |
Detailed Methodology:
-
To a 100 mL round-bottom flask, add N-(2-(chloromethyl)-6-quinolinyl)methanesulfonamide (10 mmol, 2.85 g), N-methyl-3-(2-methoxyethoxy)propylamine (12 mmol, 1.77 g), and potassium carbonate (20 mmol, 2.76 g).
-
Add 50 mL of anhydrous acetonitrile.
-
Heat the mixture to reflux (approximately 80-82 °C) and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetonitrile (2 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to yield the final product.
Mechanism of Action: Class III Antiarrhythmic Activity
The therapeutic target of the synthesized intermediate, upon further elaboration into a final drug molecule, would be the voltage-gated potassium channels responsible for the IKr current in cardiomyocytes. The blockade of these channels leads to a prolongation of the cardiac action potential, which is the hallmark of Class III antiarrhythmic agents.[2][4]
Figure 2: Mechanism of action of propylamine-based Class III antiarrhythmics.
The diagram above illustrates how the propylamine derivative blocks the IKr potassium channel, inhibiting the efflux of potassium ions during Phase 3 of the cardiac action potential. This results in a prolonged action potential duration and an increased effective refractory period, which helps to terminate and prevent re-entrant arrhythmias.
Conclusion
This compound is a valuable and versatile raw material for the synthesis of complex pharmaceutical intermediates. Its application in the construction of novel propylamine-based analogues of Class III antiarrhythmic agents demonstrates its potential in cardiovascular drug discovery. The provided protocols offer a representative pathway for the utilization of this building block in N-alkylation reactions, a common strategy in the synthesis of amine-containing drug molecules. Researchers and drug development professionals can leverage these methodologies and the underlying mechanistic understanding to explore new chemical entities with potential therapeutic benefits.
References
- 1. IKr channel blockers: novel antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and selective class III antiarrhythmic activity of novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and related propylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
Application Notes and Protocols: 3-(2-Methoxyethoxy)propylamine in Water Treatment Formulations
Disclaimer: Publicly available data on the specific application of 3-(2-Methoxyethoxy)propylamine in water treatment is limited. The following application notes and protocols are based on its chemical similarity to the well-documented water treatment agent, 3-Methoxypropylamine (MOPA), and on established principles of water treatment chemistry. The provided data and protocols should be considered as a starting point for research and development, and all performance claims must be verified through laboratory testing.
Application Notes
This compound is a primary amine with ether linkages, a chemical structure that suggests its utility in water treatment formulations, primarily as a corrosion inhibitor and potentially as a flocculating agent. Its properties are analogous to 3-Methoxypropylamine (MOPA), which is used in various industrial water systems.[1][2]
1.1 Corrosion Inhibition
The primary application of this compound in water treatment is expected to be as a corrosion inhibitor, particularly in steam condensate lines, boiler feedwater, and closed-loop cooling systems.[1][3] Its mechanism of action is twofold:
-
Neutralizing Amine: The amine functional group neutralizes acidic components in the water, such as dissolved carbon dioxide (carbonic acid), thereby increasing the pH and reducing acid-induced corrosion.[1][4]
-
Filming Amine: The molecule can adsorb onto metal surfaces. The nitrogen and oxygen atoms, with their lone pairs of electrons, act as adsorption centers, forming a protective, monomolecular film. This film acts as a barrier, isolating the metal from the corrosive environment.
1.2 Flocculating Agent
In water clarification processes, this compound may function as a flocculating agent.[1] When added to water, its primary amine group can be protonated, acquiring a positive charge. This allows it to neutralize the negative surface charges of suspended colloidal particles, causing them to destabilize and aggregate into larger flocs that can be more easily removed by sedimentation or filtration.
1.3 Quantitative Data (Based on Analogue MOPA)
The following data for 3-Methoxypropylamine (MOPA) can be used as an initial guide for formulating and testing this compound.
| Parameter | Value / Observation | Application Context | Source(s) |
| Recommended Dosage | 1 to 100 mg/L (preferred range) | Steam condensate systems | [1] |
| Full Dosage Range | 0.1 to 1000 mg/L | Steam condensate systems | [1] |
| Optimal Conditions | Temp: 12.89 °C, Conc: 8.63 g/L, pH: 4.03 | Corrosion inhibition of X80 steel in 3.5% NaCl | [5] |
| Inhibition Mechanism | Physisorption, follows Langmuir adsorption isotherm | X80 steel in 3.5% NaCl | [5] |
| Inhibitor Type | Mixed-type inhibitor | X80 steel in 3.5% NaCl | [5] |
| Performance Factors | Inhibition efficiency increases with inhibitor concentration and pH. Efficiency decreases with higher temperature. | X80 steel in 3.5% NaCl | [5] |
Experimental Protocols
The following protocols describe standard laboratory methods for evaluating the effectiveness of this compound as a corrosion inhibitor and flocculant.
2.1 Protocol 1: Evaluation of Corrosion Inhibition by Weight Loss Method
This protocol is based on ASTM G1 and D2688 standards and provides a quantitative measure of corrosion rate and inhibitor efficiency.[6][7][8]
Methodology:
-
Specimen Preparation:
-
Prepare metal coupons (e.g., mild steel, copper) of known surface area.
-
Polish the coupons with silicon carbide paper (e.g., 240 and 600 grit) to achieve a uniform surface.[9]
-
Degrease the coupons by rinsing with acetone, followed by distilled water.
-
Dry the coupons in a desiccator and weigh them accurately to four decimal places (W_initial).
-
-
Test Solution Preparation:
-
Prepare a corrosive water solution representative of the target application (e.g., 3.5% NaCl solution, or synthetic cooling water).
-
Prepare a series of these solutions containing different concentrations of this compound (e.g., 0, 10, 50, 100, 200 ppm).
-
-
Exposure:
-
Completely immerse one prepared coupon into each test solution at a constant temperature for a specified duration (e.g., 24, 48, or 72 hours).
-
Ensure the volume of solution is sufficient to avoid significant changes in corrosivity or inhibitor concentration during the test.
-
-
Cleaning and Final Weighing:
-
After the exposure period, remove the coupons from the solutions.
-
Clean the coupons according to ASTM G1 procedures to remove corrosion products without removing a significant amount of the base metal.[10] This may involve mechanical scrubbing with a non-metallic bristle brush or chemical cleaning with an appropriate inhibited acid.
-
Rinse with distilled water and acetone, dry in a desiccator, and re-weigh accurately (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D)
-
Where: A = surface area (cm²), T = exposure time (hours), D = density of the metal (g/cm³).
-
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where: CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
-
2.2 Protocol 2: Evaluation of Corrosion Inhibition by Electrochemical Methods
Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) offer rapid evaluation of corrosion rates and inhibitor mechanisms.[11][12][13]
Methodology:
-
Setup:
-
Use a standard three-electrode electrochemical cell containing the test solution.
-
Working Electrode (WE): The metal specimen to be tested.
-
Reference Electrode (RE): A stable electrode (e.g., Ag/AgCl, Saturated Calomel Electrode).[14]
-
Counter Electrode (CE): An inert material with a large surface area (e.g., platinum mesh or graphite rod).[14]
-
Connect the electrodes to a potentiostat.
-
-
Procedure:
-
Immerse the electrodes in the test solution (with or without inhibitor) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
-
Potentiodynamic Polarization (based on ASTM G59): [9][15]
-
Scan the potential at a slow, constant rate (e.g., 0.167 mV/s) in a range of approximately ±250 mV around the OCP.
-
The potentiostat records the resulting current, generating a Tafel plot (log(current density) vs. potential).
-
Analysis: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).
-
Calculation: %IE = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] × 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
At the steady-state OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The instrument measures the impedance response of the system.
-
Analysis: The data is often presented as a Nyquist plot. The diameter of the semicircle on the plot is equal to the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A larger diameter indicates better corrosion protection. The data can be fitted to an equivalent electrical circuit to model the corrosion process and extract the polarization resistance (R_p).[12]
-
Calculation: %IE = [(R_p_inhibitor - R_p_blank) / R_p_inhibitor] × 100
-
2.3 Protocol 3: Evaluation of Flocculation Performance (Jar Test)
This protocol is based on the standard jar test procedure (ASTM D2035) to determine the optimal dosage of this compound as a flocculant.[16][17]
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 ppm).
-
Set up a series of six beakers, each containing the same volume (e.g., 500 mL) of the turbid water to be treated.
-
Place the beakers on a multiple-stirrer apparatus.
-
-
Dosing:
-
While the stirrers are off, add increasing dosages of the stock solution to the beakers (e.g., corresponding to final concentrations of 0, 5, 10, 15, 20, 25 ppm). The beaker with 0 ppm serves as the control.
-
-
Rapid Mix:
-
Turn on the stirrers to a high speed (e.g., 100-150 RPM) for 1-2 minutes. This ensures rapid and complete dispersion of the chemical.
-
-
Slow Mix (Flocculation):
-
Reduce the stirring speed to a slow mix (e.g., 20-40 RPM) for 15-20 minutes. This promotes contact between destabilized particles, allowing them to build larger, heavier flocs.
-
Visually observe and record the floc formation (e.g., "pinpoint," "small," "medium," "large").
-
-
Settling:
-
Turn off the stirrers completely and allow the flocs to settle for a defined period (e.g., 30 minutes).
-
Observe and record the settling characteristics and the clarity of the supernatant.
-
-
Analysis:
-
Carefully pipette a sample from the supernatant of each beaker, taking care not to disturb the settled floc.
-
Measure the final turbidity of each sample using a turbidimeter.
-
The optimal dosage is the one that produces the lowest final turbidity.
-
References
- 1. atamankimya.com [atamankimya.com]
- 2. vcycletech.com [vcycletech.com]
- 3. nbinno.com [nbinno.com]
- 4. content.ampp.org [content.ampp.org]
- 5. researchgate.net [researchgate.net]
- 6. matestlabs.com [matestlabs.com]
- 7. store.astm.org [store.astm.org]
- 8. researchgate.net [researchgate.net]
- 9. farsi.msrpco.com [farsi.msrpco.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcsi.pro [ijcsi.pro]
- 12. content.ampp.org [content.ampp.org]
- 13. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. store.astm.org [store.astm.org]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Methoxyethoxy)propylamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(2-Methoxyethoxy)propylamine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent two-step method involving the condensation of 2-methoxyethanol with acrylonitrile, followed by the hydrogenation of the resulting 3-(2-methoxyethoxy)propionitrile.
| Issue | Potential Cause | Recommended Solution |
| Low yield in condensation step | Incomplete reaction: Insufficient catalyst, suboptimal temperature, or inadequate reaction time. | Ensure the molar ratio of ethylene glycol monomethyl ether to acrylonitrile is 1:1-1.1. Use sodium methoxide as a catalyst and maintain the reaction temperature between 25-30°C for at least 60 minutes.[1] |
| Polymerization of acrylonitrile: Presence of impurities or exposure to light/heat can initiate polymerization. | Add a polymerization inhibitor like hydroquinone to the reaction mixture.[1] | |
| Low yield in hydrogenation step | Catalyst deactivation: Impurities in the nitrile intermediate or improper handling of the catalyst. | Purify the 3-(2-methoxyethoxy)propionitrile by distillation before hydrogenation. Ensure the Raney nickel-cobalt-chromium catalyst is active and handled under an inert atmosphere. |
| Suboptimal reaction conditions: Incorrect temperature, pressure, or insufficient ammonia. | Conduct the liquid-phase catalytic hydrogenation at a reaction temperature of 90-100°C and a pressure of 3-4 MPa.[1] Ensure a sufficient excess of ammonia is used.[1] | |
| Formation of secondary amine byproduct | Over-reaction during hydrogenation: The newly formed primary amine can react with the nitrile intermediate. | The presence of a large excess of ammonia during hydrogenation helps to suppress the formation of secondary amines. |
| Product contamination | Incomplete removal of solvent or starting materials: Inefficient purification of the final product. | Purify the crude product by rectification (vacuum distillation) to obtain high-purity this compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic route to this compound?
A1: The most widely described method is a two-step process. The first step is the condensation of ethylene glycol monomethyl ether and acrylonitrile to produce 3-(2-methoxyethoxy)-propionitrile. This is followed by the catalytic hydrogenation of the nitrile to yield this compound. This process is reported to result in good purity and high yield.[1][2]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, an alternative approach could be the reductive amination of 3-(2-methoxyethoxy)propanal. Reductive amination is a versatile method for forming amines from carbonyl compounds.[3][4] This would involve reacting the aldehyde with ammonia in the presence of a suitable reducing agent.
Q3: What catalysts are recommended for the synthesis of this compound?
A3: For the condensation step, sodium methoxide is an effective catalyst.[1] For the subsequent hydrogenation of the nitrile, a Raney nickel-cobalt-chromium composite catalyst has been shown to be effective.[1]
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: To minimize polymerization of acrylonitrile in the first step, the addition of a polymerization inhibitor such as hydroquinone is recommended.[1] In the hydrogenation step, using an excess of ammonia can help to reduce the formation of secondary amines.
Q5: What is the recommended method for purifying the final product?
A5: The crude this compound obtained after hydrogenation can be purified by rectification, which is a fractional distillation process, to achieve high purity.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-(2-methoxyethoxy)propionitrile (Condensation Step)
Materials:
-
Ethylene glycol monomethyl ether
-
Acrylonitrile
-
Sodium methoxide
-
Hydroquinone
Procedure:
-
Add sodium methoxide and hydroquinone to ethylene glycol monomethyl ether in a reaction vessel with stirring.
-
Maintain the temperature between 25-30°C and slowly add acrylonitrile dropwise. The molar ratio of ethylene glycol monomethyl ether to acrylonitrile should be between 1:1 and 1:1.1.[1]
-
After the addition is complete, continue the reaction for an additional 60 minutes while maintaining the temperature.[1]
-
The resulting 3-(2-methoxyethoxy)propionitrile can be purified by distillation before proceeding to the next step.
Protocol 2: Synthesis of this compound (Hydrogenation Step)
Materials:
-
3-(2-methoxyethoxy)propionitrile (purified)
-
Ammonia
-
Raney nickel-cobalt-chromium composite catalyst
Procedure:
-
Introduce the purified 3-(2-methoxyethoxy)propionitrile and the Raney nickel-cobalt-chromium catalyst into a high-pressure reactor.
-
Introduce ammonia into the reactor. The weight ratio of 3-(2-methoxyethoxy)-propionitrile to catalyst to ammonia should be approximately 4000-4500 : 20-30 : 8500-9000.[1]
-
Heat the reactor to 90-100°C and pressurize with hydrogen to 3-4 MPa.[1]
-
Maintain these conditions with stirring for approximately 4 hours.[1]
-
After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.
-
The crude product can then be purified by rectification.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. CN1733702A - 3-(2-methoxyethoxy)-propylamine production process - Google Patents [patents.google.com]
- 2. CN100386306C - 3-(2-methoxyethoxy)-propylamine production process - Google Patents [patents.google.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of Crude 3-(2-Methoxyethoxy)propylamine by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-(2-Methoxyethoxy)propylamine via distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Due to its relatively high boiling point, vacuum distillation is the recommended method for purifying this compound. Distillation at atmospheric pressure may lead to thermal degradation of the amine.
Q2: What are the expected boiling points for this compound?
A2: The boiling point of this compound is approximately 186.2°C at atmospheric pressure (760 mmHg)[1]. Under vacuum, the boiling point will be significantly lower. For instance, at 10 mmHg, the estimated boiling point is around 80-90°C.
Q3: What are the likely impurities in crude this compound?
A3: Common impurities originate from the synthesis process, which typically involves the reaction of 2-methoxyethanol with acrylonitrile to form 3-(2-methoxyethoxy)propionitrile, followed by hydrogenation. Potential impurities include:
-
Unreacted starting materials: 2-methoxyethanol and acrylonitrile.
-
The intermediate product: 3-(2-methoxyethoxy)propionitrile.
-
By-products from the hydrogenation step.
-
Water and other solvents used in the synthesis and work-up.
Q4: How can I assess the purity of the distilled this compound?
A4: The purity of the fractions can be determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can effectively separate the desired product from potential impurities.
Q5: What safety precautions should be taken during the distillation of this compound?
A5: Amines can be corrosive and irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that the distillation apparatus is assembled correctly and securely to prevent leaks, especially when working under vacuum.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping or Unstable Boiling | - Uneven heating.- Lack of boiling chips or magnetic stirrer.- High viscosity of the crude mixture. | - Use a heating mantle with a stirrer for uniform heating.- Add new, unused boiling chips or a magnetic stir bar before heating.- Consider co-distillation with a high-boiling, inert solvent if the crude material is highly viscous. |
| Product Not Distilling at Expected Temperature/Pressure | - Inaccurate pressure reading.- Leaks in the vacuum system.- Presence of azeotropes. | - Calibrate the vacuum gauge.- Check all joints and connections for leaks using a high-vacuum grease and ensure they are properly sealed.- Analyze the crude mixture for the presence of azeotrope-forming impurities. A fractional distillation column may be necessary for separation. |
| Product Discoloration (Yellowing) | - Thermal decomposition.- Presence of oxygen. | - Lower the distillation temperature by applying a higher vacuum.- Ensure the system is purged with an inert gas (e.g., nitrogen or argon) before heating to remove any residual oxygen. |
| Foaming | - Presence of surfactants or high molecular weight impurities. | - Introduce an anti-foaming agent if it does not interfere with the final product's application.- Increase the surface area of the distillation flask or use a larger flask to provide more headspace. |
| Low Yield | - Incomplete distillation.- Product loss through leaks.- Hold-up in the distillation column. | - Ensure the distillation is run to completion by monitoring the temperature at the collection head.- Thoroughly check for and rectify any system leaks.- Use a shorter distillation column or a setup with minimal dead volume. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 133.19 g/mol | [1] |
| Boiling Point (Atmospheric Pressure) | 186.2 ± 15.0 °C at 760 mmHg | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
Experimental Protocol: Vacuum Distillation of Crude this compound
1. Preparation of the Distillation Apparatus:
-
Assemble a standard vacuum distillation apparatus consisting of a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum adapter connected to a vacuum pump with a cold trap.
-
Ensure all glassware is clean and dry.
-
Use high-vacuum grease on all ground-glass joints to ensure a good seal.
2. Charging the Flask:
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.
-
Add a magnetic stir bar or fresh boiling chips to the flask to ensure smooth boiling.
3. System Purge and Evacuation:
-
Connect the apparatus to a vacuum pump.
-
It is good practice to purge the system with an inert gas, such as nitrogen or argon, to remove oxygen, which can cause discoloration of the amine at high temperatures.
-
Slowly evacuate the system to the desired pressure (e.g., 10 mmHg).
4. Distillation:
-
Begin stirring the crude amine.
-
Gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. The first fraction to distill will likely be low-boiling impurities and residual solvents.
-
Collect a forerun fraction until the temperature at the distillation head stabilizes at the expected boiling point of the product at the applied pressure.
-
Change the receiving flask to collect the pure this compound.
-
Continue distillation until the temperature at the head begins to drop or rise significantly, indicating that the product has been distilled, and higher-boiling impurities are starting to come over.
5. Shutdown and Product Recovery:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas.
-
Dismantle the apparatus and transfer the purified product to a clean, dry, and labeled storage container.
Visualizations
Caption: Experimental workflow for the vacuum distillation of crude this compound.
Caption: Troubleshooting logic for common issues in vacuum distillation.
References
Technical Support Center: Synthesis of 3-(2-Methoxyethoxy)propylamine
Welcome to the technical support center for the synthesis of 3-(2-Methoxyethoxy)propylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used and industrially relevant synthesis is a two-step process. The first step is the cyanoethylation of 2-methoxyethanol (also known as ethylene glycol monomethyl ether) with acrylonitrile to produce 3-(2-methoxyethoxy)propionitrile. The second step involves the catalytic hydrogenation of the nitrile intermediate to the desired this compound.[1]
Q2: What are the primary side reactions I should be aware of during this synthesis?
A2: The key side reactions are specific to each step of the synthesis:
-
Cyanoethylation Step: The most significant side reaction is the anionic polymerization of acrylonitrile, which can be initiated by the basic catalyst used in the reaction. This can lead to low yields and difficult purification.
-
Hydrogenation Step: The main side products are secondary and tertiary amines. These are formed from the reaction of the primary amine product with the imine intermediate generated during the reduction of the nitrile.
Q3: How can I minimize the formation of side products?
A3: To mitigate side reactions, the following measures are recommended:
-
For the Cyanoethylation Step: To prevent the polymerization of acrylonitrile, a polymerization inhibitor such as hydroquinone should be added to the reaction mixture.[1] It is also crucial to maintain a low reaction temperature and add the acrylonitrile dropwise to control the exothermic reaction.
-
For the Hydrogenation Step: The formation of secondary and tertiary amines can be suppressed by adding ammonia to the reaction mixture.[1] The ammonia competes with the primary amine product for the reaction with the imine intermediate, thus favoring the formation of the desired primary amine.
Q4: What catalysts are typically used for the hydrogenation of 3-(2-methoxyethoxy)propionitrile?
A4: A common and effective catalyst for this hydrogenation is a Raney nickel-cobalt-chromium composite catalyst.[1] Other nickel-based catalysts can also be employed.
Q5: What are the typical yields and purity for this synthesis?
A5: With an optimized process, a total yield of around 91% and a final product purity of over 99.5% can be achieved after purification by distillation.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Cyanoethylation Step
| Symptom | Possible Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies. | Uncontrolled polymerization of acrylonitrile. | • Ensure a polymerization inhibitor (e.g., hydroquinone) is added at the start. • Maintain the reaction temperature between 25-30°C. • Add acrylonitrile dropwise with vigorous stirring to dissipate heat. |
| Incomplete conversion of 2-methoxyethanol. | Insufficient catalyst or reaction time. | • Verify the correct molar ratio of the base catalyst. • Ensure the reaction is allowed to proceed for the recommended time (e.g., 60 +/- 10 minutes after acrylonitrile addition)[1]. |
Issue 2: Low Selectivity in the Hydrogenation Step (Formation of Secondary/Tertiary Amines)
| Symptom | Possible Cause | Recommended Solution |
| Significant peaks corresponding to higher molecular weight amines in GC-MS analysis of the crude product. | Reaction of the primary amine product with the imine intermediate. | • Introduce ammonia into the reactor during the hydrogenation process. A typical weight ratio of 3-(2-methoxyethoxy)-propionitrile to ammonia is in the range of 1:1.9 to 1:2.3.[1] |
| Incomplete hydrogenation of the nitrile. | Catalyst deactivation or insufficient reaction time/pressure. | • Ensure the catalyst is active and handled under appropriate conditions. • Verify that the reaction is carried out at the recommended temperature (90-100°C) and pressure (3-4 MPa) for the specified duration (4 hours +/- 0.5 hours).[1] |
Experimental Protocols
Step 1: Synthesis of 3-(2-methoxyethoxy)propionitrile (Cyanoethylation)
Materials:
-
2-Methoxyethanol
-
Acrylonitrile
-
Sodium methoxide (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Concentrated Sulfuric Acid (for neutralization)
Procedure:
-
To a reaction vessel, add 2-methoxyethanol, sodium methoxide, and hydroquinone.
-
Stir the mixture and maintain the temperature between 25-30°C.
-
Slowly add acrylonitrile dropwise to the mixture. The molar ratio of 2-methoxyethanol to acrylonitrile should be approximately 1:1 to 1:1.1.[1]
-
After the addition is complete, continue stirring and maintain the temperature for 60 +/- 10 minutes.[1]
-
Once the reaction is complete, neutralize the mixture to a pH of 7 with concentrated sulfuric acid.[1]
-
The resulting 3-(2-methoxyethoxy)propionitrile is then purified by distillation.
Step 2: Synthesis of this compound (Hydrogenation)
Materials:
-
3-(2-methoxyethoxy)propionitrile
-
Raney nickel-cobalt-chromium composite catalyst
-
Ammonia
-
Hydrogen gas
Procedure:
-
Charge a high-pressure reactor with 3-(2-methoxyethoxy)propionitrile and the Raney nickel-cobalt-chromium catalyst.
-
Introduce ammonia into the reactor. The weight ratio of 3-(2-methoxyethoxy)-propionitrile to catalyst to ammonia should be approximately 4000-4500 : 20-30 : 8500-9000.[1]
-
Pressurize the reactor with hydrogen to 3-4 MPa.[1]
-
Heat the reaction mixture to 90-100°C and maintain these conditions for 4 hours +/- 0.5 hours with stirring.[1]
-
After the reaction is complete, cool the reactor, vent the excess pressure, and filter the catalyst.
-
The crude this compound is then purified by distillation to obtain the final product with a purity of >99.5%.[1]
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of this compound[1]
| Parameter | Cyanoethylation Step | Hydrogenation Step |
| Reactants | 2-Methoxyethanol, Acrylonitrile | 3-(2-methoxyethoxy)propionitrile, Hydrogen, Ammonia |
| Catalyst | Sodium methoxide | Raney nickel-cobalt-chromium composite |
| Inhibitor | Hydroquinone | - |
| Molar Ratio (Reactants) | 2-Methoxyethanol : Acrylonitrile = 1 : 1-1.1 | - |
| Weight Ratio | - | 3-(2-methoxyethoxy)propionitrile : Catalyst : Ammonia = 4000-4500 : 20-30 : 8500-9000 |
| Temperature | 25-30°C | 90-100°C |
| Pressure | Atmospheric | 3-4 MPa |
| Reaction Time | 60 +/- 10 minutes (after addition) | 4 +/- 0.5 hours |
| Purity of Intermediate | >98% (3-(2-methoxyethoxy)propionitrile) | - |
| Final Product Purity | - | >99.5% |
| Overall Yield | \multicolumn{2}{c | }{91%} |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical troubleshooting guide for side reactions in the synthesis.
References
Technical Support Center: Hydrogenation of 3-(2-methoxyethoxy)-propionitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the hydrogenation of 3-(2-methoxyethoxy)-propionitrile to 3-(2-methoxyethoxy)-propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of 3-(2-methoxyethoxy)-propionitrile?
A1: The most common heterogeneous catalysts for the hydrogenation of nitriles to primary amines are Raney® Nickel and Raney® Cobalt.[1][2] Rhodium and Palladium catalysts are also effective, often showing high selectivity under specific conditions.[1][3] The choice of catalyst depends on factors such as desired selectivity, reaction conditions, and cost.
Q2: Why is the formation of secondary and tertiary amines a common issue?
A2: Secondary and tertiary amines are common by-products in nitrile hydrogenation. They form when the initially produced primary amine reacts with the intermediate imine, which is generated during the reduction of the nitrile. This subsequent reaction leads to the formation of a secondary imine, which is then hydrogenated to a secondary amine. This process can continue to form tertiary amines.[1]
Q3: How can I improve the selectivity towards the primary amine, 3-(2-methoxyethoxy)-propan-1-amine?
A3: Several strategies can be employed to enhance the selectivity for the primary amine:
-
Addition of Ammonia: Introducing ammonia into the reaction mixture is a widely used industrial method to suppress the formation of secondary and tertiary amines.[1] Ammonia shifts the equilibrium away from the formation of secondary imines.
-
Use of Basic Additives: Inorganic bases such as sodium hydroxide or potassium hydroxide can also improve the selectivity for the primary amine, particularly with nickel and cobalt catalysts.[1][4]
-
Catalyst Choice: Rhodium-based catalysts have been reported to exhibit high selectivity to primary amines even without the addition of ammonia.[1][3]
-
Reaction Conditions: Optimizing temperature and pressure can also influence selectivity.
Q4: My Raney® Nickel catalyst seems to have lost its activity. What could be the cause and can it be regenerated?
A4: Raney® Nickel catalysts can deactivate due to several reasons, including poisoning by impurities (e.g., sulfur compounds), fouling by polymeric by-products, or oxidation of the active nickel surface.[5] Regeneration is possible in some cases. A common laboratory method involves carefully washing the catalyst with a suitable solvent, followed by treatment with an aqueous sodium hydroxide solution and then water washes until neutral. For industrial applications, more specific regeneration protocols are often developed. It is crucial to handle Raney® Nickel with care as it can be pyrophoric when dry.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may be deactivated due to improper storage, handling, or poisoning. | - Ensure the catalyst was stored under appropriate conditions (e.g., under water for Raney® Nickel).[5]- Use a fresh batch of catalyst.- Check the starting material for impurities that could poison the catalyst. |
| Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. | - Increase the hydrogen pressure according to literature recommendations for the specific catalyst. | |
| Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy of the reaction. | - Gradually increase the reaction temperature while monitoring the reaction progress. | |
| Poor Selectivity (High levels of secondary/tertiary amines) | Reaction Mechanism Favoring By-product Formation: The primary amine product is reacting with the imine intermediate.[1] | - Add ammonia to the reaction mixture.[1]- Use a basic additive like NaOH or KOH.[1][4]- Consider switching to a more selective catalyst, such as a rhodium-based catalyst.[1][3] |
| High Reaction Temperature: Higher temperatures can sometimes favor the formation of by-products. | - Attempt the reaction at a lower temperature. | |
| Formation of Other By-products (e.g., amides, dealkoxylation) | Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the nitrile to the corresponding amide. | - Ensure all solvents and reagents are anhydrous. |
| Harsh Reaction Conditions: High temperatures and pressures can sometimes lead to cleavage of the ether linkage. | - Use milder reaction conditions (lower temperature and pressure). | |
| Inconsistent Results | Variability in Catalyst Activity: Different batches of catalyst, especially Raney® Nickel, can have varying activity. | - Standardize the catalyst activation procedure.- Test each new batch of catalyst on a small scale before use in a large-scale reaction. |
| Contamination: Contaminants in the reactor or starting materials can affect the reaction outcome. | - Thoroughly clean the reactor before use.- Purify the starting materials if necessary. |
Catalyst Performance Data
The following table summarizes typical performance data for various catalysts in the hydrogenation of nitriles to primary amines. Please note that the data presented here is for structurally similar alkoxypropionitriles and serves as a general guideline. Optimal conditions for 3-(2-methoxyethoxy)-propionitrile may vary.
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | Solvent | Additive | Conversion (%) | Selectivity to Primary Amine (%) | Reference |
| Raney® Nickel | 3-(N,N-diethylamino)-propionitrile | 65 | 34.5 | - | None | 100 | 94 | [2] |
| Raney® Cobalt | 3-(N,N-diethylamino)-propionitrile | 65 | 34.5 | - | None | 100 | >99 | [2] |
| Rhodium on Carbon | General Nitriles | 60 | 34.5 | Dioxane | None | >95 | High | [3] |
| Palladium on Carbon | Benzonitrile | 30 | 6 | Water/DCM | NaH₂PO₄ | 100 | 95 | [1] |
| Nickel Carbide | Various Nitriles | 130 | 10 | 2-propanol | NH₃ (aq) | >99 | >95 | [6] |
| Cobalt Phosphide | Valeronitrile | 130 | 40 | THF | NH₃ (aq) | >99 | >99 | [7] |
Experimental Protocols
Protocol 1: Hydrogenation using Raney® Nickel with Ammonia
This protocol is a general guideline for the hydrogenation of an alkoxypropionitrile using Raney® Nickel and can be adapted for 3-(2-methoxyethoxy)-propionitrile.
1. Catalyst Preparation and Activation (if starting from alloy):
- Caution: The preparation of Raney® Nickel from its aluminum alloy is highly exothermic and generates flammable hydrogen gas. This should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
- Slowly add the Raney® Nickel-aluminum alloy powder to a cooled solution of sodium hydroxide (e.g., 25% w/v) while stirring vigorously.
- Maintain the temperature below 50°C using an ice bath.
- After the addition is complete, allow the mixture to digest for a specified time (e.g., 1-2 hours) to ensure complete leaching of the aluminum.
- Carefully decant the sodium aluminate solution and wash the catalyst repeatedly with deionized water until the washings are neutral.
- Store the active Raney® Nickel catalyst under water or a suitable solvent (e.g., ethanol) at all times to prevent it from becoming pyrophoric.[8]
2. Hydrogenation Reaction:
- In a suitable high-pressure autoclave, add the solvent (e.g., methanol or ethanol) and the desired amount of ammonia (can be bubbled through the solvent or added as a solution in the solvent).
- Carefully add the water-wet Raney® Nickel catalyst. The amount of catalyst can range from 5-20% by weight of the substrate.
- Add the 3-(2-methoxyethoxy)-propionitrile.
- Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen.
- Pressurize the autoclave with hydrogen to the desired pressure (e.g., 30-100 bar).
- Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
- Monitor the reaction progress by measuring the hydrogen uptake or by analyzing samples withdrawn at intervals (if the reactor is equipped for sampling).
- Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
- Purge the reactor with nitrogen.
- The catalyst can be separated by filtration. Caution: Do not allow the filtered catalyst to dry in the air as it may ignite. The catalyst should be kept wet with solvent.
- The product can be isolated from the filtrate by distillation under reduced pressure.
Visualizations
Catalyst Selection Workflow
Caption: A workflow diagram for selecting a suitable catalyst for the hydrogenation of 3-(2-methoxyethoxy)-propionitrile.
Troubleshooting Logic for Low Selectivity
Caption: A troubleshooting guide for addressing low selectivity in the hydrogenation of 3-(2-methoxyethoxy)-propionitrile.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 5. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 6. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 7. A cobalt phosphide catalyst for the hydrogenation of nitriles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Synthesis of 3-(2-Methoxyethoxy)propylamine
Welcome to the technical support center for the synthesis of 3-(2-Methoxyethoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: (1) Cyanoethylation of 2-methoxyethanol with acrylonitrile to form 3-(2-methoxyethoxy)propionitrile, and (2) Hydrogenation of the nitrile to the desired primary amine.
Step 1: Cyanoethylation
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of 2-methoxyethanol. | Inactive or insufficient catalyst (e.g., sodium methoxide). | - Use fresh, anhydrous sodium methoxide. - Ensure the molar ratio of catalyst to alcohol is appropriate (typically a catalytic amount is sufficient). |
| Low reaction temperature. | Maintain the reaction temperature between 25-30°C as higher temperatures can promote polymerization of acrylonitrile.[1] | |
| Presence of water in reactants. | Use anhydrous reactants and solvents as water can consume the base catalyst. | |
| Polymerization of acrylonitrile (formation of a solid mass). | High reaction temperature. | Strictly control the reaction temperature, not exceeding 30°C.[1] |
| Absence of a polymerization inhibitor. | Add a radical scavenger like hydroquinone to the reaction mixture.[1] | |
| High concentration of catalyst. | Use the minimum effective amount of base catalyst. | |
| Formation of side products detected by GC-MS. | Michael addition of the product nitrile with another molecule of acrylonitrile. | This is less common but can be minimized by controlling stoichiometry and reaction time. |
| Impurities in starting materials. | Use high-purity 2-methoxyethanol and acrylonitrile. |
Step 2: Hydrogenation
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the primary amine, this compound. | Incomplete hydrogenation. | - Increase reaction time. - Increase hydrogen pressure within the safe limits of your equipment.[1] - Increase catalyst loading. |
| Catalyst deactivation. | - Use fresh, active Raney Nickel catalyst. Catalyst activity can diminish with improper storage or handling. - Ensure the nitrile intermediate is sufficiently pure, as impurities can poison the catalyst. | |
| Significant formation of secondary and tertiary amines. | Absence or insufficient amount of ammonia. | The presence of ammonia is crucial to suppress the formation of secondary and tertiary amines by reacting with the intermediate imine.[2][3] Ensure a sufficient excess of ammonia is used. |
| High reaction temperature. | Higher temperatures can favor the formation of secondary amines. Optimize the temperature within the recommended range (e.g., 90-100°C).[1] | |
| Reaction stalls or proceeds very slowly. | Inactive catalyst. | Prepare or procure fresh Raney Nickel. The activity of Raney Nickel is critical for this reaction.[2] |
| Insufficient hydrogen pressure. | Ensure the system is properly sealed and maintains the target hydrogen pressure (e.g., 3-4 MPa).[1] | |
| Poor mixing. | Ensure efficient stirring to maintain good contact between the catalyst, reactants, and hydrogen gas. |
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of this compound?
A1: The synthesis is a two-step process. First, 2-methoxyethanol undergoes a cyanoethylation reaction with acrylonitrile in the presence of a base catalyst to yield 3-(2-methoxyethoxy)propionitrile. This intermediate is then hydrogenated, typically using a Raney Nickel catalyst under hydrogen pressure and in the presence of ammonia, to produce the final product, this compound.[1]
Q2: Why is ammonia added during the hydrogenation step?
A2: Ammonia is added to suppress the formation of secondary and tertiary amines, which are common byproducts in nitrile hydrogenation.[3] The primary amine product can react with the intermediate imine formed during the reaction, leading to these impurities. Ammonia competes with the primary amine in reacting with the imine, thus favoring the formation of the desired primary amine.
Q3: What catalyst is recommended for the hydrogenation of 3-(2-methoxyethoxy)propionitrile?
A3: Raney Nickel is a commonly used and effective catalyst for the hydrogenation of nitriles to primary amines.[1][2] Other nickel or cobalt-based catalysts can also be employed.[3]
Q4: How can I monitor the progress of the reactions?
A4: For the cyanoethylation step, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the starting alcohol. For the hydrogenation step, GC or GC-Mass Spectrometry (GC-MS) is ideal for monitoring the conversion of the nitrile intermediate and the formation of the primary amine product and any secondary or tertiary amine byproducts.
Q5: What are the key safety precautions for this synthesis?
A5: Acrylonitrile is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The hydrogenation step involves flammable hydrogen gas under high pressure and should be carried out in a properly rated reactor with appropriate safety measures, including proper ventilation and shielding. Raney Nickel is pyrophoric when dry and must be handled as a slurry in a solvent (e.g., water or ethanol).
Data Presentation
Table 1: Optimized Reaction Conditions for Cyanoethylation
| Parameter | Value | Reference |
| Reactants | 2-Methoxyethanol, Acrylonitrile | [1] |
| Molar Ratio (Alcohol:Acrylonitrile) | 1 : 1 to 1 : 1.1 | [1] |
| Catalyst | Sodium Methoxide | [1] |
| Inhibitor | Hydroquinone | [1] |
| Temperature | 25 - 30 °C | [1] |
| Reaction Time | ~60 minutes after addition | [1] |
Table 2: Optimized Reaction Conditions for Hydrogenation
| Parameter | Value | Reference |
| Reactant | 3-(2-methoxyethoxy)propionitrile | [1] |
| Catalyst | Raney Nickel-Cobalt-Chromium | [1] |
| Solvent | (Ammonia is introduced) | [1] |
| Additive | Ammonia | [1] |
| Temperature | 90 - 100 °C | [1] |
| Pressure | 3 - 4 MPa | [1] |
| Reaction Time | 4 ± 0.5 hours | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-methoxyethoxy)propionitrile (Cyanoethylation)
-
To a stirred solution of 2-methoxyethanol, add a catalytic amount of sodium methoxide and a small amount of hydroquinone as a polymerization inhibitor.
-
Maintain the temperature of the mixture between 25-30°C using a water bath.
-
Slowly add acrylonitrile dropwise to the mixture, ensuring the temperature does not exceed 30°C. The molar ratio of 2-methoxyethanol to acrylonitrile should be approximately 1:1 to 1:1.1.[1]
-
After the addition is complete, continue stirring the mixture at the same temperature for about 60 minutes to ensure the reaction goes to completion.[1]
-
Neutralize the reaction mixture with sulfuric acid to a pH of 7.
-
The crude 3-(2-methoxyethoxy)propionitrile can be purified by distillation. First, perform an atmospheric distillation to remove low-boiling fractions, followed by vacuum distillation to obtain the pure product.[1]
Protocol 2: Synthesis of this compound (Hydrogenation)
-
Charge a high-pressure autoclave with the purified 3-(2-methoxyethoxy)propionitrile and a slurry of Raney Nickel catalyst in an appropriate solvent (e.g., ethanol).
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
-
Introduce anhydrous ammonia into the autoclave. The weight ratio of nitrile to catalyst to ammonia should be optimized, for example, in the range of 4000-4500 : 20-30 : 8500-9000.[1]
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3-4 MPa).[1]
-
Heat the mixture to the reaction temperature (e.g., 90-100°C) with vigorous stirring.[1]
-
Maintain these conditions for approximately 4 hours, or until hydrogen uptake ceases.[1]
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry as it is pyrophoric.
-
The crude this compound can be purified by distillation.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in the hydrogenation step.
References
Preventing polymerization during acrylonitrile addition in synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent unwanted polymerization during the addition of acrylonitrile in synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of premature polymerization of acrylonitrile during a reaction?
A1: The polymerization of acrylonitrile is typically a free-radical process that can be initiated by several factors. Key causes include:
-
Absence or depletion of inhibitors: Commercial acrylonitrile contains inhibitors to prevent polymerization during storage. If these are removed or consumed, polymerization can occur.[1]
-
Contaminants: Peroxides, strong acids, strong bases, and certain metals like copper and its alloys can initiate polymerization.[2][3] Solvents such as unstabilized THF or diethyl ether can be a source of peroxides.[1]
-
Exposure to heat and light: Elevated temperatures and UV light can provide the energy needed to initiate radical formation and subsequent polymerization.[1][4]
-
Presence of strong oxidizing agents: Chemicals like bromine can react vigorously with acrylonitrile and trigger polymerization.[2][3]
Q2: What are polymerization inhibitors and how do they work for acrylonitrile?
A2: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization. For acrylonitrile, phenolic compounds like hydroquinone (HQ) and its monomethyl ether (MEHQ) are commonly used.[1] These inhibitors function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[1] Importantly, inhibitors like MEHQ require the presence of dissolved oxygen to be effective.[1][2] Water is also added to commercial acrylonitrile (0.2-0.5% by weight) as it helps to inhibit ionic polymerization pathways.[2]
Q3: Is it necessary to remove the inhibitor from acrylonitrile before my reaction?
A3: The answer depends on your specific synthesis. For many reactions, the small amount of inhibitor present in commercial acrylonitrile does not significantly interfere. However, for polymerization reactions or sensitive catalytic processes, removing the inhibitor is often necessary.[1]
Q4: How can I safely remove the polymerization inhibitor from acrylonitrile?
A4: There are several methods to remove phenolic inhibitors like MEHQ from acrylonitrile. Common laboratory techniques include:
-
Column Chromatography: Passing the monomer through a column of basic alumina is a widely used and effective method.[1]
-
Washing with a Base: The monomer can be washed with an aqueous solution of a base, such as sodium hydroxide, to deprotonate the phenolic inhibitor and extract it into the aqueous phase.[1]
-
Vacuum Distillation: While possible, this method is less recommended due to the risk of inducing polymerization at elevated temperatures.[1] If distillation is necessary, it should be performed at the lowest possible temperature and pressure.[1]
Important: Once the inhibitor is removed, acrylonitrile is highly susceptible to polymerization and should be used immediately.[1]
Q5: What are the signs that my acrylonitrile is starting to polymerize?
A5: Several visual and physical cues can indicate the onset of polymerization:
-
Haziness or Cloudiness: Poly(acrylonitrile) is insoluble in its monomer, so its formation will cause the solution to appear hazy or cloudy.[2]
-
Increased Viscosity: The formation of polymer chains will lead to a noticeable increase in the viscosity of the solution.[1]
-
Yellowing: The monomer may turn yellow as it begins to polymerize.[1]
-
Temperature Increase: Polymerization is an exothermic process, so an unexpected rise in temperature can be a sign of a runaway reaction.[2]
-
pH Changes: An increase in pH (above 7.3) can indicate ionic polymerization, which may be accompanied by the generation of ammonia.[2][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reaction mixture becomes viscous or solidifies upon acrylonitrile addition. | Rapid, uncontrolled polymerization. | 1. Immediately cool the reaction vessel in an ice bath to slow the exothermic process.[1]2. If safe, dilute the mixture with a compatible solvent to dissipate heat.[1]3. Review your procedure: ensure the inhibitor was not removed prematurely, check reagents for contaminants (especially peroxides), and verify the reaction temperature is not too high. |
| Acrylonitrile turns yellow and viscous during storage. | Slow polymerization due to inhibitor depletion or exposure to light/heat. | Do not use the monomer. Dispose of it according to safety protocols.[1] |
| Polymerization occurs upon the addition of a specific reagent. | The added reagent may be contaminated with initiators like peroxides. | Check the purity of all reagents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for and remove peroxides before use.[1] |
| Reaction is inconsistent, with polymerization occurring in some runs but not others. | Variable levels of dissolved oxygen or trace contaminants. | Ensure consistent handling of acrylonitrile, including exposure to air if using an oxygen-dependent inhibitor like MEHQ. Consider purifying all reagents and solvents as a standard practice. |
Quantitative Data Summary
The following table summarizes typical concentrations of inhibitors and other relevant parameters for acrylonitrile stabilization.
| Parameter | Value | Purpose | Reference |
| MEHQ (Monomethyl ether of hydroquinone) | 35-45 ppm | Free-radical polymerization inhibitor | [2] |
| Water | 0.2 - 0.5 wt% | Inhibits ionic polymerization | [2] |
| Dissolved Oxygen | Required | Co-inhibitor for MEHQ | [2] |
| pH (5% aqueous solution) | 6.0 - 7.5 | Control to prevent ionic polymerization | [2][5] |
| Hydroquinone monobenzyl ether | 0.5 - 1000 ppm (2-50 ppm preferred) | Alternative free-radical inhibitor | [6] |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor using an Alumina Column
This protocol describes a common and safe method for removing phenolic inhibitors from acrylonitrile immediately before use.
Materials:
-
Acrylonitrile containing MEHQ inhibitor
-
Basic activated alumina (Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Clean, dry collection flask
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a fume hood.
-
Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column to retain the alumina.
-
Fill the column with basic alumina to the desired height (a column of 10-15 cm is typically sufficient for small-scale laboratory use).
-
Add a small layer of sand on top of the alumina to prevent disturbance when adding the monomer.
-
-
Purification:
-
Place the clean, dry collection flask under the column outlet.
-
Carefully pour the acrylonitrile onto the top of the alumina column.
-
Open the stopcock and allow the monomer to flow through the column under gravity. The MEHQ will be adsorbed onto the alumina.
-
-
Handling of Purified Acrylonitrile:
Visualizations
Caption: Troubleshooting flowchart for acrylonitrile polymerization.
Caption: Mechanism of polymerization and inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. ineos.com [ineos.com]
- 3. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. scribd.com [scribd.com]
- 6. US2614119A - Inhibition of polymerization of acrylonitrile - Google Patents [patents.google.com]
Troubleshooting low purity in 3-(2-Methoxyethoxy)propylamine product
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity in their 3-(2-Methoxyethoxy)propylamine product.
Troubleshooting Guide: Low Product Purity
Low purity of the final this compound product can arise from several factors during the synthesis and purification process. This guide addresses common issues and provides systematic steps to identify and resolve them.
Q1: What are the primary causes of low purity in the synthesis of this compound?
Low purity in the final product typically stems from one or more of the following issues:
-
Incomplete Reaction: The presence of unreacted starting materials or intermediates in the final product.
-
Side Reactions: Formation of undesired by-products during the reaction.
-
Contaminated Starting Materials: Impurities present in the initial reactants.
-
Inefficient Purification: Inadequate separation of the desired product from impurities during workup and purification.
Below is a troubleshooting workflow to diagnose and address these potential causes.
Caption: Troubleshooting workflow for low product purity.
Q2: How can I determine if the reaction has gone to completion?
To verify the completion of the synthesis, which typically involves the hydrogenation of 3-(2-methoxyethoxy)-propionitrile, you should monitor the reaction progress using analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Gas Chromatography (GC): Analyze aliquots of the reaction mixture over time. The disappearance of the starting material peak (3-(2-methoxyethoxy)-propionitrile) and the appearance of the product peak (this compound) indicate the reaction's progress.
-
Reaction Monitoring: Continue the reaction until the starting material peak is no longer detectable or its area remains constant over two consecutive measurements.
Q3: What are the common side products, and how can their formation be minimized?
A common side product in reductive aminations is the formation of a secondary amine. In this synthesis, the likely secondary amine impurity is bis(3-(2-methoxyethoxy)propyl)amine.
Minimization Strategies:
-
Excess Ammonia: During the hydrogenation of the nitrile intermediate, using a significant excess of ammonia can help to suppress the formation of the secondary amine by favoring the reaction of the intermediate imine with ammonia over the primary amine product.[1]
-
Controlled Temperature: Maintain the recommended reaction temperature. Higher temperatures can sometimes lead to increased side product formation.
The synthesis pathway and a potential side reaction are illustrated below.
Caption: Synthesis pathway and potential side reaction.
Frequently Asked Questions (FAQs)
Q4: What is the recommended method for purifying the crude this compound product?
The most effective method for purifying the final product is fractional distillation under reduced pressure (vacuum distillation) .[1][2] This technique is suitable for separating the desired amine from less volatile impurities, such as the secondary amine by-product, and any remaining high-boiling point starting materials.
| Compound | Boiling Point (°C at 760 mmHg) |
| This compound | 186.2 ± 15.0[3] |
| Ethylene Glycol Monomethyl Ether | ~124 |
| bis(3-(2-methoxyethoxy)propyl)amine | Expected to be significantly higher than the product |
Q5: Which analytical techniques are best for assessing the purity of the final product?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for both quantifying the purity of your product and identifying the chemical structures of any impurities present.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the product and help to identify and quantify impurities if their signals do not overlap significantly with the product's signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the primary amine functional group and the absence of the nitrile group from the intermediate.
Q6: My final product purity is still low after distillation. What should I do?
If distillation does not yield a product of the desired purity, consider the following:
-
Check the Purity of Starting Materials: Impurities in your ethylene glycol monomethyl ether or acrylonitrile will be carried through the synthesis. Analyze the purity of your starting materials using GC-MS.
-
Optimize Distillation Conditions:
-
Ensure your distillation column is efficient enough for the separation. A packed column (e.g., with Raschig rings or Vigreux indentations) can improve separation efficiency.
-
Carefully control the vacuum and temperature to avoid product degradation.
-
-
Alternative Purification Methods: For very high purity requirements, consider preparative chromatography.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
This protocol outlines a general method for analyzing the purity of this compound.
| Parameter | Condition |
| GC Column | Capillary column suitable for amines (e.g., DB-5ms, HP-5ms) |
| Oven Program | Initial Temp: 60°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Injector Temp | 250°C |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| MS Detector | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 35 - 400 amu |
| Sample Prep | Dilute the sample in a suitable solvent (e.g., methanol, dichloromethane) |
Protocol 2: Fractional Vacuum Distillation
This protocol provides a general procedure for the purification of this compound.
-
Setup: Assemble a fractional distillation apparatus with a vacuum adapter, receiving flasks, and a cold trap. Use a short, insulated distillation column.
-
Charge the Flask: Add the crude product to the distillation flask along with boiling chips.
-
Apply Vacuum: Gradually reduce the pressure to the desired level.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect any low-boiling impurities first. Then, carefully collect the main fraction at the expected boiling point of this compound under the applied vacuum. Collect a high-boiling fraction separately.
-
Analysis: Analyze the purity of the collected main fraction using GC-MS.
References
- 1. CN1733702A - 3-(2-methoxyethoxy)-propylamine production process - Google Patents [patents.google.com]
- 2. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 3. This compound | CAS#:54303-31-0 | Chemsrc [chemsrc.com]
- 4. gcms.cz [gcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Stability issues of 3-(2-Methoxyethoxy)propylamine in storage
Welcome to the technical support center for 3-(2-Methoxyethoxy)propylamine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for its use in experiments. The information provided is based on general chemical principles and data from analogous compounds due to the limited availability of specific stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage?
A1: this compound is susceptible to two main degradation pathways due to its chemical structure, which contains both a primary amine and an ether linkage:
-
Oxidation of the primary amine: The amine group can be oxidized, especially in the presence of air or oxidizing agents. This can lead to the formation of various degradation products, including imines, nitriles, nitroso, or nitro compounds.
-
Hydrolysis and decomposition of the ether linkage: The ether bond can undergo hydrolysis, particularly under acidic or basic conditions, although it is generally more stable than an ester linkage. At elevated temperatures, thermal decomposition of the ether can also occur, potentially through free radical mechanisms.
Additionally, the compound is known to be moisture-sensitive, and its quality can be compromised by absorbing water from the atmosphere.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: 2-8 °C.
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Container: In a tightly sealed, non-metallic container to prevent reaction with metal ions and exposure to moisture.
-
Light: Protected from light.
Q3: What are the signs of degradation of this compound?
A3: Degradation of this compound may be indicated by:
-
A change in color from colorless to yellow or brown.
-
The appearance of a strong, unpleasant odor.
-
The presence of precipitates or cloudiness in the liquid.
-
Inconsistent results in experiments where it is used as a reagent or linker.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using various analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable approach to separate the intact compound from its potential degradation products. Gas Chromatography (GC) can also be used, often with derivatization of the amine group. For detailed structural confirmation of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Bioconjugation Reactions
Symptoms:
-
Low efficiency of conjugation to proteins, peptides, or other molecules.
-
Variable results between different batches of the amine or on different days.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Verify the purity of the amine using a suitable analytical method (see Experimental Protocol 1).2. If degradation is suspected, use a fresh, unopened bottle of the reagent.3. Ensure the compound has been stored correctly at 2-8 °C under an inert atmosphere. |
| Presence of Moisture | 1. Use anhydrous solvents for the reaction.2. Dry the this compound over a suitable drying agent (e.g., molecular sieves) if moisture contamination is suspected. |
| Incorrect Reaction pH | 1. The primary amine needs to be in its neutral, nucleophilic form for efficient reaction. Ensure the reaction buffer pH is slightly basic (typically pH 7.5-8.5) to deprotonate the amine without causing significant hydrolysis of other reagents. |
| Incompatible Reagents | 1. Avoid strong oxidizing agents in the reaction mixture.2. Ensure that other functional groups in your molecules are compatible with the primary amine. |
Issue 2: Appearance of Unexpected Side Products in a Reaction
Symptoms:
-
Multiple spots on a Thin Layer Chromatography (TLC) plate that are not starting material or the expected product.
-
Unexpected peaks in HPLC or GC-MS analysis of the reaction mixture.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Degas all solvents before use.2. Run the reaction under an inert atmosphere (nitrogen or argon). |
| Reaction with Carbon Dioxide | 1. Primary amines can react with CO2 from the air to form carbamates. If this is a concern, ensure the reaction is rigorously protected from the atmosphere. |
| Side Reactions of the Amine | 1. Primary amines can undergo multiple alkylations or acylations. Use a sufficient excess of the amine or control the stoichiometry carefully to favor the desired product. |
Data Presentation
Table 1: General Stability Profile of Primary Amines and Ethers
| Stress Condition | Primary Amine Moiety | Ether Moiety | Potential Degradation Products |
| Acidic pH | Forms stable ammonium salt | Generally stable, but can hydrolyze under strong acid and heat | Amine salt, alcohol, and corresponding aldehyde |
| Basic pH | Stable | Generally stable | - |
| Oxidation (e.g., H₂O₂, air) | Susceptible to oxidation | Generally stable | Imines, nitriles, aldehydes, carboxylic acids |
| Heat | Generally stable | Can undergo thermal decomposition at high temperatures | Alkenes, alcohols, aldehydes |
| Light (UV/Vis) | Can be susceptible to photolytic degradation | Generally stable | Various degradation products |
Experimental Protocols
Experimental Protocol 1: Stability-Indicating HPLC Method (General Approach)
This protocol provides a starting point for developing a stability-indicating reverse-phase HPLC method to assess the purity of this compound. Method optimization will be required.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV detection is necessary).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve a known concentration of this compound in the initial mobile phase composition (95% A, 5% B).
4. Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection. Analyze all stressed samples by the developed HPLC method to ensure separation of the parent peak from any degradation products.
Mandatory Visualization
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Experimental workflow for assessing the stability of this compound.
Role as a Flexible Linker in Drug Development
Caption: Use of this compound as a flexible linker in drug design.
Managing hygroscopic nature of primary amines during experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for managing the hygroscopic nature of primary amines during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my primary amine absorbing water from the atmosphere?
Primary amines are hygroscopic, meaning they readily attract and absorb moisture from the air.[1] This is due to the polarity of the N-H bonds and the presence of a lone pair of electrons on the nitrogen atom, which can form hydrogen bonds with water molecules.[2] The extent of hygroscopicity can vary depending on the structure of the amine.
Q2: What are the consequences of using a "wet" primary amine in my reaction?
Water contamination in a primary amine reagent can lead to several undesirable outcomes in your experiment:
-
Reduced Reaction Yield: Water can compete with the primary amine as a nucleophile, reacting with electrophilic starting materials and leading to the formation of unwanted byproducts.[3]
-
Side Reactions: In reactions sensitive to water, such as those involving organometallics or acid chlorides, the presence of moisture can lead to the decomposition of reagents or the formation of impurities.[1][4]
-
Inaccurate Stoichiometry: If the amine has absorbed a significant amount of water, the actual molar amount of the amine will be lower than calculated based on its mass, leading to incorrect stoichiometric ratios in your reaction.
-
Catalyst Deactivation: In catalyzed reactions, water can deactivate sensitive catalysts, such as Lewis acids, by coordinating to the metal center.[1]
Q3: How should I properly store my hygroscopic primary amines?
To minimize water absorption, hygroscopic primary amines should be stored in a dry environment.[1] Recommended storage practices include:
-
Airtight Containers: Store amines in tightly sealed containers, preferably with a PTFE-lined cap.[1] For highly sensitive amines, consider using ampules sealed under an inert atmosphere.
-
Desiccators: Place the primary amine container inside a desiccator containing a suitable drying agent like silica gel, calcium chloride, or phosphorus pentoxide.[5]
-
Inert Atmosphere: For particularly sensitive applications, store the amine under an inert atmosphere of nitrogen or argon in a glove box or using Schlenk techniques.[5]
-
Temperature Control: Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability.[1]
Q4: I suspect my primary amine has absorbed water. How can I dry it?
Several methods can be used to dry primary amines. The choice of drying agent depends on the specific amine and the required level of dryness.
-
Solid Desiccants: Stirring the amine over a solid desiccant is a common method. Suitable desiccants for primary amines include potassium hydroxide (KOH), calcium hydride (CaH₂), and molecular sieves (3Å or 4Å).[6][7]
-
Distillation: For liquid amines, distillation from a suitable drying agent (e.g., KOH or CaH₂) can effectively remove water.[8]
Refer to the Experimental Protocols section for detailed procedures.
Q5: My reaction with a primary amine is not working as expected. How can I troubleshoot issues related to its hygroscopic nature?
If you suspect water contamination is affecting your reaction, follow this troubleshooting guide:
-
Verify Reagent Purity: Ensure your primary amine and all other reagents are anhydrous. If necessary, dry the amine using an appropriate method before use.
-
Check Glassware and Apparatus: All glassware should be thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of dry nitrogen or in a desiccator before use.[9]
-
Maintain an Inert Atmosphere: For moisture-sensitive reactions, use Schlenk line techniques or a glovebox to maintain an inert atmosphere of argon or nitrogen throughout the experiment.[9]
-
Solvent Purity: Ensure the solvent is anhydrous. Use freshly dried and distilled solvents or purchase high-purity anhydrous solvents.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS to identify any unexpected byproducts that might indicate side reactions caused by water.
Data Presentation
Table 1: Comparison of Common Desiccants for Drying Primary Amines
| Desiccant | Chemical Formula | Typical Application | Advantages | Limitations |
| Potassium Hydroxide | KOH | General drying of basic amines | Inexpensive, effective for basic compounds | Can be reactive with some functional groups, leaves ionic residues |
| Calcium Hydride | CaH₂ | Rigorous drying of non-protic amines | High drying capacity, reacts irreversibly with water | Reacts with protic functional groups (including the N-H of primary amines), produces flammable hydrogen gas |
| Molecular Sieves (3Å) | KₙNa₁₂₋ₙ[(AlO₂)₁₂(SiO₂)₁₂]·xH₂O | General drying, compatible with most amines | Inert, high water capacity at low partial pressures, can be regenerated | Slower than reactive desiccants, dust can be an issue |
| Molecular Sieves (4Å) | Na₁₂[(AlO₂)₁₂(SiO₂)₁₂]·27H₂O | General drying of many organic liquids | Similar to 3Å sieves, larger pore size | May co-adsorb some small amine molecules |
Table 2: Water Adsorption Capacity of Selected Desiccants
| Desiccant | Adsorption Capacity (% of its weight in water) |
| Silica Gel | Up to 40%[10][11] |
| Montmorillonite Clay | Approximately 25%[10] |
| Molecular Sieves | Can reduce relative humidity to below 10%[10] |
| Calcium Chloride | Can absorb several times its own weight in water[10] |
Experimental Protocols
Protocol 1: Drying a Liquid Primary Amine with Potassium Hydroxide (KOH)
-
Pre-treatment: Place solid KOH pellets in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Amine: Under a stream of inert gas (nitrogen or argon), add the liquid primary amine to the flask. The amount of KOH should be approximately 10-20% of the weight of the amine.
-
Stirring: Stir the mixture at room temperature for several hours (e.g., 4-24 hours). The stirring time will depend on the initial water content and the specific amine.
-
Distillation: Decant or filter the amine away from the KOH pellets into a dry distillation apparatus.
-
Collection: Distill the amine under an inert atmosphere, collecting the fraction that boils at the expected temperature.
-
Storage: Store the dried amine over activated 3Å or 4Å molecular sieves in a tightly sealed container under an inert atmosphere.[6]
Protocol 2: Drying a Primary Amine with Activated Molecular Sieves
-
Activation of Molecular Sieves: Place the molecular sieves in a flask and heat them in an oven at a temperature between 200°C and 300°C for at least 3 hours under vacuum.[12] Cool the sieves to room temperature under a stream of dry nitrogen or in a desiccator.
-
Addition of Amine: Add the activated molecular sieves (typically 10-20% w/v) to the flask containing the primary amine.
-
Equilibration: Allow the amine to stand over the molecular sieves for at least 24 hours, with occasional swirling.
-
Use: The dried amine can be directly used by carefully decanting or transferring via a syringe. For long-term storage, keep the amine over the molecular sieves.[13]
Mandatory Visualization
Caption: Workflow for drying hygroscopic primary amines.
Caption: Troubleshooting logic for amine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. research.uga.edu [research.uga.edu]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Guide on Desiccants in Packaging and Their Efficacy [humipak.com.my]
- 11. Desiccant Charts - SorbentSystems.com [sorbentsystems.com]
- 12. redriver.team [redriver.team]
- 13. web.uvic.ca [web.uvic.ca]
Technical Support Center: Disposal and Waste Treatment of 3-(2-Methoxyethoxy)propylamine
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe disposal and waste treatment of 3-(2-Methoxyethoxy)propylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: While specific toxicity data for this compound is limited, data from structurally similar amines like 3-Methoxypropylamine suggests several hazards. Waste should be considered corrosive, capable of causing severe skin burns and eye damage.[1][2] It is also classified as harmful if swallowed and may be harmful to aquatic life.[1][3] The substance is a flammable liquid and vapor, so waste must be kept away from ignition sources.[1][2]
Q2: What are the approved disposal methods for this chemical?
A2: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][5] It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Q3: Can I dispose of small quantities of this compound down the drain?
A3: No. Do not discharge waste containing this chemical into sewer systems or waterways.[4][5] Amines can be harmful to aquatic organisms, and this method of disposal is not environmentally sound.[1][6]
Q4: How should I handle spills of this compound?
A4: For small spills, use an inert absorbent material to soak up the liquid.[7] The contaminated absorbent and any contaminated clothing should be sealed in a vapor-tight plastic bag for proper disposal.[7] The spill area should then be cleaned. Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE) during cleanup. For large spills, evacuate the area and follow your institution's emergency procedures.
Q5: What Personal Protective Equipment (PPE) is required when handling waste of this chemical?
A5: When handling waste containing this compound, you should wear protective gloves, protective clothing, and eye/face protection (chemical safety goggles and/or a face shield).[1][8] Handling should be done in a well-ventilated area or under a chemical fume hood.[8]
Troubleshooting Guide
Q: I accidentally mixed this compound waste with a strong acid. What should I do?
A: Immediate Action: This mixture can cause a strong exothermic reaction. If it is safe to do so, ensure the container is vented to prevent pressure buildup. Move the container to a secondary containment area in a fume hood. Problem: this compound is a base and will react exothermically with acids to form salts.[7] It is incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[8] Solution: Treat the mixture as a new, hazardous waste stream. Do not attempt to neutralize it without a proper, risk-assessed procedure. Label the container clearly with all its contents and consult your institution's environmental health and safety (EHS) office for guidance on disposal.
Q: The pH of my aqueous waste containing this amine is very high. How do I safely neutralize it for treatment?
A: Problem: Amine solutions are alkaline. A high pH indicates a significant concentration of the amine. Solution: Neutralization must be performed carefully to control the exothermic reaction. See the "Experimental Protocol: Neutralization of Amine Waste" section below for a detailed procedure. The key is to add the acid slowly, with cooling and stirring, in a fume hood while wearing appropriate PPE.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 54303-31-0 | [9] |
| Molecular Formula | C₆H₁₅NO₂ | [9] |
| Molecular Weight | 133.19 g/mol | [9] |
| Boiling Point | 186.2 ± 15.0 °C at 760 mmHg | [10] |
| Density | 0.9 ± 0.1 g/cm³ | [10] |
| Ecotoxicity | Data not available for this specific compound, but related amines are harmful to aquatic life. | [1][4][5] |
Experimental Protocols
Protocol: Waste Treatment via Activated Carbon Adsorption
This protocol is a general method for removing amines from aqueous waste streams.
Objective: To reduce the concentration of this compound in wastewater to acceptable levels for final disposal.
Methodology:
-
pH Adjustment: Adjust the pH of the amine-containing wastewater to 8 or higher by adding a suitable base (e.g., 50% caustic soda) if necessary. This ensures the amine is in its free base form, which is more readily adsorbed by activated carbon.[11]
-
Preparation of Carbon Bed: Prepare a column packed with granular activated carbon. The amount of carbon needed will depend on the volume and concentration of the waste stream. A typical starting point is 0.1 to 1 kg of activated carbon per 1000 liters of wastewater.[11]
-
Adsorption: Pass the pH-adjusted wastewater through the activated carbon column at a controlled flow rate. The residence time must be sufficient to allow for effective adsorption of the amine.
-
Monitoring: Collect samples of the treated water (effluent) and analyze for amine concentration using a suitable analytical method (e.g., gas chromatography) to ensure it is below the target disposal limit (e.g., < 1 ppm).[11]
-
Disposal of Spent Carbon: Once the activated carbon is saturated (i.e., it no longer effectively removes the amine), it must be treated as hazardous waste and disposed of according to regulations, typically via incineration.
-
Final Disposal of Water: Once the amine concentration is verified to be below the required limit, the treated water can be discharged or disposed of according to local regulations.
Visualized Workflow
Caption: Decision workflow for handling this compound waste.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. lobachemie.com [lobachemie.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-((2-ETHYLHEXYL)OXY)PROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound | CAS#:54303-31-0 | Chemsrc [chemsrc.com]
- 11. WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Alkoxypropylamine Corrosion Inhibitors: 3-(2-Methoxyethoxy)propylamine vs. 3-Methoxypropylamine (MOPA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Corrosion poses a significant challenge across numerous industries, necessitating the development and application of effective corrosion inhibitors. Alkoxypropylamines, characterized by the presence of both ether and amine functional groups, represent a class of organic compounds with demonstrated efficacy in mitigating corrosion of various metals. This guide provides a comparative analysis of two such inhibitors: 3-(2-Methoxyethoxy)propylamine and 3-Methoxypropylamine (MOPA).
While extensive research and application data are available for MOPA, detailing its performance and mechanisms, publicly available experimental data on the corrosion inhibition properties of this compound is notably scarce. Consequently, this guide presents a comprehensive review of MOPA's performance based on existing literature and offers a qualitative comparison with this compound, inferring its potential attributes based on structural characteristics. This guide also outlines a detailed, hypothetical experimental protocol to enable a direct, quantitative comparison of these two compounds, providing a framework for future research.
Introduction to the Inhibitors
Both this compound and 3-Methoxypropylamine (MOPA) are primary amines containing an ether linkage. This bifunctional nature allows them to adsorb onto metal surfaces, forming a protective film that impedes the electrochemical processes of corrosion. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with vacant d-orbitals of metal atoms, while the hydrocarbon chain provides a hydrophobic barrier.
3-Methoxypropylamine (MOPA) is a well-established corrosion inhibitor used in various applications, including water treatment, steam condensate systems, and as an additive in coatings and metalworking fluids.[1][2][3] Its effectiveness has been documented for the protection of metals such as steel and aluminum.[3][4]
This compound , with an additional ethoxy group in its structure, is anticipated to exhibit modified physicochemical properties, such as increased water solubility and potentially different adsorption characteristics on metal surfaces. However, a lack of published experimental data on its corrosion inhibition performance prevents a direct quantitative comparison at this time.
Performance Data of 3-Methoxypropylamine (MOPA)
A study on the inhibition of X80 steel corrosion in a 3.5 wt% NaCl solution provides valuable quantitative insights into the performance of MOPA.[5] The key findings from this research are summarized below.
Table 1: Corrosion Inhibition Performance of MOPA on X80 Steel in 3.5 wt% NaCl Solution
| Parameter | Optimal Conditions / Value |
| Inhibitor Concentration | Inhibition efficiency increases with increasing concentration. |
| pH | Inhibition efficiency increases with increasing pH. |
| Temperature | Inhibition efficiency decreases with increasing temperature. |
| Adsorption Isotherm | Langmuir Adsorption Isotherm |
| Thermodynamics of Adsorption | Spontaneous and stable inhibition process |
| Inhibition Mechanism | Mixed-type inhibitor (affects both anodic and cathodic reactions) |
Data sourced from a study on X80 steel in a saline solution.[5]
Qualitative Comparison and Structure-Activity Relationship
While direct experimental data for this compound is unavailable, a qualitative comparison can be drawn based on the structural differences between the two molecules.
The presence of the additional ethoxy group in this compound is expected to influence its performance as a corrosion inhibitor in several ways:
-
Solubility: The second ether linkage will likely increase the molecule's polarity and hydrogen bonding capability, leading to higher water solubility. This could be advantageous in aqueous systems, allowing for more uniform dispersion of the inhibitor.
-
Adsorption: The additional oxygen atom provides another potential site for coordination with the metal surface. This could lead to a stronger and more stable adsorbed film, potentially enhancing inhibition efficiency.
-
Steric Effects: The longer, more flexible chain of this compound might lead to greater surface coverage. However, it could also introduce steric hindrance that might affect the packing density of the inhibitor molecules on the surface.
-
Volatility: The higher molecular weight of this compound suggests it will have a lower vapor pressure and higher boiling point compared to MOPA, which could be a factor in high-temperature applications.
Proposed Experimental Protocol for a Comparative Study
To quantitatively evaluate the relative performance of this compound and MOPA, a systematic experimental investigation is required. The following protocol outlines a standard approach for such a study.
Materials and Equipment
-
Metal Specimens: Coupons of the desired metal (e.g., mild steel, X80 steel, aluminum) with a standardized surface area.
-
Corrosive Media: e.g., 1 M HCl, 0.5 M H₂SO₄, or 3.5% NaCl solution.
-
Inhibitors: this compound and 3-Methoxypropylamine (MOPA) of high purity.
-
Equipment: Analytical balance, water bath/thermostat, electrochemical workstation (potentiostat/galvanostat), scanning electron microscope (SEM), atomic force microscope (AFM).
Experimental Procedures
-
Weight Loss Method:
-
Clean, dry, and weigh the metal coupons.
-
Immerse the coupons in the corrosive media with and without various concentrations of each inhibitor for a specified duration (e.g., 24 hours) at a constant temperature.
-
After immersion, remove, clean, dry, and re-weigh the coupons.
-
Calculate the corrosion rate and inhibition efficiency.
-
-
Electrochemical Measurements:
-
Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Allow the system to stabilize to obtain a steady open-circuit potential (OCP).
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at OCP over a frequency range (e.g., 100 kHz to 10 mHz) to determine the charge transfer resistance.
-
Potentiodynamic Polarization: Scan the potential from a cathodic to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s) to obtain polarization curves and determine corrosion current density.
-
-
Surface Analysis:
-
After the corrosion tests, examine the surface morphology of the metal coupons using SEM and AFM to visualize the protective film and any surface damage.
-
Conclusion
3-Methoxypropylamine (MOPA) is a recognized corrosion inhibitor with documented performance, particularly for steel in saline environments. It acts as a mixed-type inhibitor, and its efficiency is influenced by concentration, pH, and temperature.
While a direct, data-driven comparison with this compound is not currently possible due to a lack of published research, the structural characteristics of the latter suggest it may offer advantages in terms of water solubility and potentially stronger adsorption to metal surfaces. However, potential steric effects on film formation need to be considered.
To provide a definitive comparison, experimental studies following the proposed protocol are essential. Such research would be highly valuable to industries seeking to optimize corrosion protection strategies by providing a clear, quantitative basis for selecting the most appropriate alkoxypropylamine inhibitor for their specific application.
References
A Comparative Guide to Primary Amines for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with primary amines is a cornerstone of modern material science, critical for applications ranging from the immobilization of biomolecules on biosensors to the development of advanced drug delivery systems. The choice of primary amine significantly dictates the stability, density, and reactivity of the modified surface. This guide provides an objective comparison of common primary amines used for surface modification, supported by experimental data, to aid in the selection of the optimal agent for your research needs.
Performance Comparison of Common Aminosilanes
Aminosilanes are the most prevalent class of reagents for introducing primary amines to hydroxylated surfaces like silica, glass, and metal oxides. They possess a terminal amine group and reactive alkoxysilane groups that form covalent siloxane bonds with the surface. The performance of an aminosilane is influenced by its alkyl chain length, the nature of its alkoxy groups, and the deposition method.
A critical challenge in the application of aminosilane-functionalized surfaces is the hydrolytic stability of the silane layer, especially in aqueous or biological environments. The amine functionality itself can catalyze the hydrolysis of the siloxane bonds that anchor the molecule to the surface, leading to a loss of the functional layer over time.[1][2]
Table 1: Comparative Performance of Selected Aminosilanes
| Aminosilane | Deposition Method | Typical Surface Coverage (amines/nm²) | Film Thickness (Å) | Water Contact Angle (°) | Key Characteristics & Stability |
| (3-Aminopropyl)triethoxysilane (APTES) | Vapor Phase | ~4.4[3] | 4.2 ± 0.3[3] | 40 ± 1[3] | Widely used, but susceptible to amine-catalyzed hydrolysis, leading to layer degradation in aqueous media.[1][2] |
| (3-Aminopropyl)triethoxysilane (APTES) | Solution Phase (Toluene) | Variable (multilayer possible)[3] | > 10[3] | 45-60[3] | Solution phase deposition at elevated temperatures (e.g., 70°C) in anhydrous solvent yields denser, more hydrolytically stable layers.[1][2] |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Solution Phase (Toluene) | ~2.7[3] | Data not available | Data not available | Methoxy groups are more reactive than ethoxy groups, which can affect the rate and quality of layer formation. |
| N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) | Solution Phase (Toluene) | Data not available | Data not available | Data not available | The longer alkyl linker between the amine and silane groups significantly improves hydrolytic stability by minimizing amine-catalyzed detachment.[1][2] |
| Amino-PEG-Amine | Solution Phase (Coupling) | Variable | Variable | Highly Hydrophilic | Provides a long, flexible, and hydrophilic polyethylene glycol (PEG) spacer, which reduces non-specific protein adsorption and improves biocompatibility.[4][5] |
Experimental Workflows and Logical Diagrams
Visualizing the process of surface modification and characterization is crucial for understanding the interplay between different stages. The following diagrams illustrate a typical experimental workflow and the fundamental chemical reaction.
Quantitative Analysis of Surface Amine Density
Accurately quantifying the density of primary amine groups on a surface is crucial for optimizing subsequent coupling reactions and ensuring reproducibility.[4] Several methods are available, each with distinct advantages and limitations.
Table 2: Comparison of Common Methods for Quantifying Surface Amine Density
| Method | Principle | Sensitivity | Advantages | Disadvantages |
| X-ray Photoelectron Spectroscopy (XPS) | Measures elemental composition and chemical states by analyzing photoelectrons emitted upon X-ray irradiation.[6] | High (surface sensitive, ~10 nm depth) | Provides elemental composition and information on chemical bonding.[7] | Requires high vacuum and specialized equipment; data analysis can be complex.[4] |
| Ninhydrin Assay | Ninhydrin reacts with primary amines to produce a colored product (Ruhemann's purple), quantified by UV-Vis spectrophotometry at ~570 nm.[4][8] | Moderate | Simple, cost-effective, and widely accessible colorimetric method.[8] | Can be affected by steric hindrance of the probe molecule, potentially underestimating amine density.[9] |
| Fluorescamine Assay | Fluorescamine reacts with primary amines to form a fluorescent product, quantified by fluorescence spectroscopy.[4] | High | Higher sensitivity compared to colorimetric assays.[4] | The fluorescamine reagent is unstable in aqueous solutions and must be prepared fresh.[4] |
| Nuclear Magnetic Resonance (NMR) | Quantifies the total number of amine groups, typically after dissolving the substrate (e.g., silica nanoparticles).[4][8] | High (provides absolute quantification) | Provides absolute quantification of the total amine content.[4] | Destructive method; does not provide information on the spatial distribution of accessible amines on the intact surface.[4] |
Detailed Experimental Protocols
Reproducible results in surface modification hinge on meticulous and consistent experimental procedures.
Protocol 1: Surface Preparation (Silicon Wafers)
-
Substrate Cleaning: Immerse silicon wafers in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to remove organic residues. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinsing: Thoroughly rinse the wafers with copious amounts of deionized water.
-
Drying: Dry the wafers in a clean oven at 110°C for 30 minutes or under a stream of inert gas (e.g., nitrogen). The result is a clean, hydroxylated surface ready for silanization.[2]
Protocol 2: Amine Deposition via Solution Phase Silanization
This method is suitable for creating dense, stable amine layers.[1]
-
Solution Preparation: Prepare a solution of the chosen aminosilane (e.g., 2% v/v) in anhydrous toluene under a nitrogen atmosphere.
-
Immersion: Immerse the cleaned, dry substrates in the aminosilane solution.
-
Reaction: Carry out the reaction at an elevated temperature (e.g., 70°C) for a specified time (e.g., 1-24 hours).[1]
-
Rinsing: Remove the substrates from the solution and rinse them sequentially with toluene, ethanol, and deionized water to remove any unbound silane.[1]
-
Curing: Dry the functionalized substrates in an oven at 110°C for 15 minutes to complete the condensation of silanol groups and stabilize the layer.[1]
Protocol 3: Amine Deposition via Vapor Phase Silanization
This method is often used to achieve monolayer coverage.[3]
-
Setup: Place the cleaned, dry substrates in a vacuum-compatible container (e.g., a Schlenk flask or vacuum oven). Place a small, open vial containing the liquid aminosilane (e.g., 0.5 mL) inside the container, ensuring no direct contact with the substrates.[1][3]
-
Reaction: Heat the sealed container to the desired deposition temperature (e.g., 70°C) for a specified time (e.g., 1-24 hours).[1][2]
-
Post-Treatment: After cooling, remove the substrates and rinse them with a suitable solvent (e.g., toluene or ethanol) to remove physisorbed molecules.
Protocol 4: Quantification of Surface Amines using Ninhydrin Assay
This protocol is adapted for quantifying primary amines on a solid support.[4]
-
Reagent Preparation:
-
Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.[4]
-
Standard Solution: Prepare a series of solutions with known concentrations of a primary amine standard (e.g., (3-aminopropyl)triethoxysilane) in ethanol.
-
-
Procedure:
-
Place the amine-functionalized substrate and a non-functionalized control into separate reaction vessels.
-
Add a defined volume of the ninhydrin reagent to each vessel, ensuring the surface is fully covered.
-
Heat the vessels at 100°C for 10-15 minutes, during which a purple color will develop in the presence of primary amines.[4]
-
Transfer the solutions to a cuvette or microplate.
-
-
Measurement:
-
Measure the absorbance of the solutions at 570 nm using a spectrophotometer.[4]
-
Construct a standard curve using the absorbance values from the standard solutions.
-
Determine the concentration of amine groups on the sample surface by interpolating its background-subtracted absorbance value on the standard curve.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. media.sciltp.com [media.sciltp.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(2-Methoxyethoxy)propylamine and Other Emulsifying Agents in Pharmaceutical Formulations
In the realm of pharmaceutical sciences and drug development, the selection of an appropriate emulsifier is a critical determinant of a formulation's stability, bioavailability, and overall efficacy. Emulsifiers are amphiphilic molecules essential for stabilizing mixtures of immiscible liquids, such as oil and water, by reducing interfacial tension. This guide provides a comparative overview of the efficacy of 3-(2-Methoxyethoxy)propylamine against a selection of commonly used emulsifiers. The comparison is based on key performance indicators supported by standardized experimental protocols.
While this compound is utilized in the synthesis of various specialty chemicals, including surfactants, publicly available data directly comparing its emulsifying efficacy against established agents is limited.[1] This guide, therefore, presents a framework for such a comparison, using illustrative data for this compound alongside published data for well-characterized emulsifiers. The alternatives chosen for this comparison represent different classes of emulsifiers: Polysorbate 80 (a non-ionic surfactant), Lecithin (a natural, amphoteric emulsifier), and Sodium Lauryl Sulfate (an anionic surfactant).[2][3][4]
Comparative Performance of Emulsifiers: Key Metrics
The effectiveness of an emulsifier is primarily assessed by its ability to create a stable emulsion with a small and uniform droplet size, and its efficiency in reducing the surface tension between the oil and water phases.[5][6] The following table summarizes these key quantitative metrics.
Note: The data for this compound is illustrative and intended to serve as a placeholder for comparative analysis. The data for Polysorbate 80, Lecithin, and Sodium Lauryl Sulfate are representative values derived from scientific literature.
| Emulsifier | Class | Concentration (w/w) | Mean Particle Size (nm) after 24h | Zeta Potential (mV) | Interfacial Tension (mN/m) | Emulsion Stability Index (TSI) after 7 days |
| This compound | Primary Amine | 1.0% | 195 | +35 | 8.5 | 2.1 |
| Polysorbate 80 (Tween 80) | Non-ionic | 1.0% | 188[7][8] | -15 | 5.2 | 1.7[7][8] |
| Lecithin | Amphoteric (Natural) | 1.0% | 250 | -40 | 7.8 | 3.5 |
| Sodium Lauryl Sulfate (SLS) | Anionic | 1.0% | 210 | -55 | 3.1 | 2.8 |
Experimental Protocols
To ensure accurate and reproducible comparisons of emulsifier efficacy, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key performance indicators presented in the table above.
1. Emulsion Preparation
-
Objective: To create a standardized oil-in-water (O/W) emulsion for comparative testing.
-
Materials:
-
Oil Phase (e.g., Medium-Chain Triglyceride oil)
-
Aqueous Phase (Deionized water)
-
Emulsifier (this compound, Polysorbate 80, Lecithin, SLS)
-
-
Procedure:
-
Prepare a 1% (w/w) solution of the selected emulsifier in the aqueous phase.
-
Heat both the oil phase and the aqueous phase separately to 60°C.
-
Slowly add the oil phase (e.g., 10% w/w of the total formulation) to the aqueous phase while mixing with a high-shear homogenizer at 5000 rpm for 5 minutes.
-
Continue homogenization for another 10 minutes to ensure a fine emulsion.
-
Allow the emulsion to cool to room temperature while stirring gently.
-
2. Particle Size and Zeta Potential Analysis
-
Objective: To measure the mean droplet size, size distribution, and surface charge of the emulsion droplets, which are critical indicators of stability.[9]
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano).
-
Procedure:
-
Dilute the emulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects, as recommended by the instrument manufacturer.
-
Equilibrate the sample to 25°C.
-
For particle size, measure the intensity of scattered light at a 90° or 173° angle. The instrument's software calculates the mean particle size (Z-average) and the Polydispersity Index (PDI) from the correlation function of the scattered light.
-
For zeta potential, the instrument applies an electric field across the sample and measures the velocity of the droplets using Laser Doppler Velocimetry. The zeta potential is then calculated from the electrophoretic mobility.
-
Perform measurements at specified time intervals (e.g., 0, 24 hours, 7 days) to monitor changes over time.[10]
-
3. Interfacial Tension Measurement
-
Objective: To quantify the emulsifier's efficiency in reducing the tension at the oil-water interface.[6][11]
-
Instrumentation: Tensiometer (using the Du Noüy ring or Wilhelmy plate method).[12]
-
Procedure:
-
Add the oil phase to a measurement vessel.
-
Prepare the aqueous phase containing the emulsifier at the desired concentration (e.g., 1% w/w).
-
Lower a platinum Du Noüy ring or Wilhelmy plate through the air and into the aqueous phase.
-
Carefully bring the ring or plate to the interface between the oil and aqueous phases.
-
Measure the force required to pull the ring or plate through the interface. The tensiometer software calculates the interfacial tension in millinewtons per meter (mN/m). A lower value indicates higher emulsifier efficiency.[6][13]
-
4. Accelerated Stability Testing (Centrifugation)
-
Objective: To rapidly assess the physical stability of the emulsion under stress.[14][15]
-
Instrumentation: Laboratory centrifuge.
-
Procedure:
-
Place 10 mL of the emulsion into a graduated centrifuge tube.
-
Centrifuge the sample at 3000 rpm for 30 minutes.[15]
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as creaming (an upper layer enriched in droplets) or sedimentation.[16]
-
Measure the height of any separated layers and the total height of the emulsion.
-
Calculate the Creaming Index (CI) as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100. A lower CI indicates better stability.[15]
-
5. Long-Term Stability Assessment (Turbiscan Analysis)
-
Objective: To monitor the long-term stability of the emulsion by detecting particle migration and changes in size over time.
-
Instrumentation: Turbiscan optical analyzer.
-
Procedure:
-
Place the emulsion sample in a flat-bottomed glass cell.
-
The instrument scans the entire height of the sample with a pulsed near-infrared light source, measuring backscattering and transmission profiles.
-
Repeat the measurements at regular intervals (e.g., every hour for 7 days) at a controlled temperature.
-
The software calculates the Turbiscan Stability Index (TSI), which quantifies the overall destabilization of the emulsion. A lower TSI value signifies greater stability.[8]
-
Visualizing the Comparative Workflow
To effectively compare the efficacy of different emulsifiers, a structured experimental workflow is crucial. The following diagram illustrates the logical steps from preparation to final analysis.
Caption: Workflow for Comparative Efficacy Testing of Emulsifiers.
This structured approach ensures that all emulsifiers are evaluated under identical conditions, leading to a robust and objective comparison of their performance. By applying these methodologies, researchers and formulation scientists can effectively determine the most suitable emulsifying agent for their specific drug development needs.
References
- 1. China China this compound Factories, Supplier Manufacturer, Supplier | Theorem Chemical [m.theoremchem.com]
- 2. pharmasciences.in [pharmasciences.in]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Emulsifier And Surfactant Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 5. Particle size analysis of some water/oil/water multiple emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificgear.com [scientificgear.com]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. azom.com [azom.com]
- 11. Measuring Interfacial Tension of Emulsions in Situ by Microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. agnopharma.com [agnopharma.com]
A Comparative Guide to Purity Validation of 3-(2-Methoxyethoxy)propylamine by Titration
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical step in guaranteeing the accuracy and reproducibility of experimental results. This guide provides an objective comparison of the classic acid-base titration method for validating the purity of 3-(2-Methoxyethoxy)propylamine against a common chromatographic technique, Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental protocols and data are provided to aid in method selection and implementation.
Comparison of Purity Analysis Methods
The choice of analytical method for purity determination often depends on a balance of factors including accuracy, precision, cost, and the specific requirements of the application. While titration offers a straightforward and cost-effective approach for quantifying the bulk purity of an amine, GC-MS provides a more detailed impurity profile.
| Parameter | Acid-Base Titration | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Neutralization reaction between the basic amine and a standardized acid. | Separation of volatile compounds based on their chemical properties and detection by mass-to-charge ratio. |
| Purity Measurement | Determines the total basicity, providing a measure of the overall amine content. | Separates and identifies individual components, allowing for the quantification of specific impurities. |
| Typical Accuracy | High (typically within ±0.5%) | High (typically >99.5% for the main component) |
| Precision | Excellent (RSD < 0.2%) | Very good (RSD < 1%) |
| Time per Sample | ~15-30 minutes | ~30-60 minutes (including sample preparation and data analysis) |
| Equipment Cost | Low | High |
| Consumables Cost | Low | Moderate |
| Strengths | - Cost-effective- Rapid analysis- High precision- Simple instrumentation | - High sensitivity- Provides structural information of impurities- Can detect non-basic impurities |
| Limitations | - Non-specific; titrates all basic components.- Less sensitive to trace impurities.- May not be suitable for complex mixtures. | - Higher equipment and maintenance costs.- Requires more extensive operator training.- Not suitable for non-volatile impurities. |
Experimental Protocols
Purity Determination by Non-Aqueous Acid-Base Titration
This method determines the purity of this compound by titrating it as a weak base with a strong acid in a non-aqueous solvent.[1][2]
Materials:
-
This compound (sample)
-
Perchloric acid (HClO₄), 0.1 N in glacial acetic acid (standardized)
-
Glacial acetic acid
-
Crystal violet indicator solution
-
Potentiometer with a combination pH electrode (optional, for potentiometric titration)
-
Burette, 50 mL, Class A
-
Beakers, 250 mL
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.3 g of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.
-
Titrate the solution with standardized 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to blue-green, which indicates the endpoint.
-
If using a potentiometer, titrate to the inflection point of the titration curve.
-
Record the volume of titrant used.
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract this volume from the sample titration volume.
-
Calculate the purity of this compound using the following formula:
[3] * W = Weight of the sample (g)
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This method separates this compound from any volatile impurities, which are then identified and quantified by mass spectrometry.
Materials:
-
This compound (sample)
-
Dichloromethane (or other suitable solvent), HPLC grade
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for amine analysis (e.g., a mid-polar capillary column)
-
Autosampler vials with caps
Procedure:
-
Prepare a dilute solution of the this compound sample in dichloromethane (e.g., 1 mg/mL).
-
Set up the GC-MS instrument with an appropriate temperature program for the inlet, oven, and transfer line.
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
The components of the sample are separated in the GC column and then detected by the mass spectrometer.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks.
-
Calculate the purity by the area percent method, assuming the response factors of the impurities are similar to the main component:
Experimental Data
The following table presents hypothetical but realistic data from the purity analysis of a batch of this compound using both methods.
| Analysis Method | Result | Notes |
| Acid-Base Titration | 99.2% | Represents the total amine content. |
| GC-MS | 99.1% | Main peak area percentage. |
| Impurity 1: 0.4% | Identified as a related amine. | |
| Impurity 2: 0.3% | Unidentified. | |
| Impurity 3: 0.2% | Identified as a residual solvent. |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for titration and the logical steps in purity validation.
Caption: Experimental workflow for purity determination by titration.
Caption: Logical workflow for the validation of chemical purity.
References
Performance comparison of different catalysts for propylamine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of propylamine, a crucial building block in the pharmaceutical and chemical industries, is predominantly achieved through the catalytic amination of n-propanol or the reductive amination of propanal. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity towards the desired primary amine, and overall process viability. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts for propylamine synthesis based on available literature. It is important to note that the reaction conditions vary between studies, which can significantly impact performance.
| Catalyst System | Support | Reactants | Temperature (°C) | Pressure (MPa) | n-Propanol Conversion (%) | Propylamine Selectivity (%) | Notes |
| Nickel-Based Catalysts | |||||||
| 4 wt% Ni | Hydroxyapatite (HAP) | n-Propanol, NH₃ | 150 | - | 10.8 | 92 | High selectivity to the primary amine is attributed to the basic sites on the HAP support.[1] |
| 4 wt% Ni | SiO₂ | n-Propanol, NH₃ | 150 | - | ~4 | Low | Lower activity and selectivity compared to Ni/HAP.[1] |
| 4 wt% Ni | MgO | n-Propanol, NH₃ | 150 | - | 3.3 | - | Least active among the tested supports.[1] |
| Ni-Cu-Wo | Al₂O₃ | n-Propanol, NH₃, H₂ | 175 | 1.6 | 99.5 | 90 (for di-n-propylamine) | This catalyst is optimized for di-n-propylamine synthesis.[2] |
| 17% Ni | γ-Al₂O₃ | 2-Propanol, NH₃ | 170 | Atmospheric | 80 | 65 (for isopropylamine) | Demonstrates the activity of Ni on alumina for a similar alcohol amination.[3] |
| Cobalt-Based Catalysts | |||||||
| 4-27 wt% Co | γ-Al₂O₃ | 2-Propanol, NH₃, H₂ | - | Atmospheric | - | - | 23 wt% Co loading showed the highest activity for isopropylamine synthesis.[3] |
| Other Catalysts | |||||||
| Cu(I) | Ionic Liquid | Aldehydes, Amines, Alkynes | - | - | High Yields | - | Effective for the synthesis of propargylamines, a related class of compounds.[4] |
Reaction Pathways and Experimental Workflows
The synthesis of propylamine from n-propanol over a heterogeneous metal catalyst typically follows a "dehydrogenation-condensation-hydrogenation" pathway. This process is illustrated in the diagram below.
References
- 1. escholarship.org [escholarship.org]
- 2. CN1785514A - Catalyst for preparing n-propylamine, its preparation method and application - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient synthesis of propargylamines via C-H activation catalyzed by copper(I) in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of 3-(2-Methoxyethoxy)propylamine in Chemical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of reagents is paramount to ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of 3-(2-Methoxyethoxy)propylamine (MOPA), a commonly used primary amine, with alternative compounds in the context of chemical assays, supported by experimental data and detailed protocols.
At its core, cross-reactivity refers to the ability of a compound, other than the intended analyte, to bind to an antibody or another detection molecule, potentially leading to inaccurate results in immunoassays and other sensitive biochemical assays.[1] this compound, with its primary amine group and flexible ether linkage, presents a chemical structure that warrants a thorough evaluation of its potential for non-specific interactions.
Comparative Analysis of Alternative Compounds
While direct experimental data on the cross-reactivity of this compound is limited in publicly available literature, we can draw comparisons with other commonly used blocking agents and structurally related compounds to infer its potential performance. The primary function of MOPA in many applications is to block non-specific binding sites on surfaces, such as microplate wells, thereby reducing background noise and enhancing signal-to-noise ratios.
Alternatives to MOPA can be broadly categorized into protein-based blockers and synthetic blockers.
| Compound/Blocking Agent | Chemical Class | Reported Performance & Characteristics | Potential for Cross-Reactivity |
| This compound (MOPA) | Primary Amine / Ethylene Glycol Ether | Primarily used for surface coating and as a linker molecule. Its effectiveness as a blocking agent is not well-documented in comparative studies. | The primary amine group can potentially interact with assay components. The flexible ether chain might contribute to non-specific hydrophobic interactions. |
| Bovine Serum Albumin (BSA) | Protein | Widely used and effective in many applications. However, it can be a source of interference in assays detecting certain biomarkers due to its own biological properties. | Can cross-react with anti-bovine antibodies and may contain impurities that interfere with the assay. |
| Casein (from milk) | Protein | Often considered a highly effective blocking agent due to its heterogeneous composition of phosphoproteins, which can block a wide range of non-specific binding sites.[2] | Generally low cross-reactivity, but can be problematic in assays related to milk proteins or in systems where phosphate detection is critical. |
| Normal Goat Serum | Protein | Effective at reducing background in assays using goat-derived antibodies. | High potential for cross-reactivity if secondary antibodies targeting goat immunoglobulins are used in the assay. |
| Polyvinyl Alcohol (PVA) | Synthetic Polymer | A non-proteinaceous blocker, which can be advantageous in assays where protein interference is a concern.[3] | Generally considered to have low cross-reactivity. |
| Polyethylene Glycol (PEG) | Synthetic Polymer | Often used as a precipitating agent and can also reduce non-specific binding. | Low cross-reactivity, but its performance as a primary blocking agent can be assay-dependent. |
| Ethanolamine | Primary Amine | Structurally simpler primary amine, sometimes used to block active esters. | The primary amine is reactive and can interfere with amine-reactive chemistries in the assay. |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of MOPA or any alternative compound, a competitive immunoassay is a standard and effective method.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol is designed to determine the concentration of a test compound (e.g., MOPA or an alternative) required to inhibit the binding of a specific analyte to its antibody by 50% (IC50). A lower IC50 value indicates higher cross-reactivity.
Materials:
-
Microplate pre-coated with the target antigen
-
Specific primary antibody against the target antigen
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Target analyte (standard)
-
Test compounds (MOPA and alternatives)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the target antigen. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the standard analyte and the test compounds (MOPA and alternatives) in assay buffer.
-
Add 50 µL of the diluted standard or test compound to the respective wells.
-
Immediately add 50 µL of the primary antibody (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the concentration for the standard and each test compound. Determine the IC50 value for each. The percent cross-reactivity can be calculated using the formula: % Cross-reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100
Visualizing Experimental Workflow and Logical Relationships
To better illustrate the processes involved in assessing cross-reactivity, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to Assess Cross-Reactivity.
Caption: Conceptual Diagram of Cross-Reactivity in an Immunoassay.
Conclusion
While direct comparative data for the cross-reactivity of this compound is scarce, its chemical structure suggests a potential for non-specific interactions in sensitive assays. For applications requiring minimal interference, particularly in immunoassays, researchers should consider evaluating MOPA against well-established blocking agents like casein or synthetic alternatives such as polyvinyl alcohol. The provided experimental protocol for competitive ELISA offers a robust framework for quantifying the cross-reactivity of MOPA and other compounds, enabling an informed selection of reagents to ensure the integrity of experimental results. The choice of the most suitable compound will ultimately depend on the specific requirements of the assay, including the nature of the analyte and the detection system employed.
References
- 1. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of natural and synthetic blocking reagents and their application for detecting food allergens in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of 3-(2-Methoxyethoxy)propylamine-Derived Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of novel dyes derived from 3-(2-Methoxyethoxy)propylamine. Due to a lack of extensive published data on this specific class of dyes, this document focuses on providing standardized experimental protocols and comparative data from structurally similar and commercially relevant dyes. This will enable researchers to effectively evaluate their novel compounds against established benchmarks. The primary comparators include Disperse Blue 60, a dye synthesized using the closely related 3-methoxypropylamine, and other representative disperse dyes.
Performance Comparison of Disperse Dyes
The selection of a dye for a specific application hinges on its photophysical and stability properties. The following table summarizes key performance indicators for a selection of disperse dyes, providing a baseline for the evaluation of new this compound-derived analogues.
| Dye | Chemical Class | Maximum Absorption (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Maximum (λem, nm) | Quantum Yield (Φ) | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) |
| Hypothetical this compound Anthraquinone Dye | Anthraquinone | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| C.I. Disperse Blue 60 | Anthraquinone | ~640 | ~15,000 | ~660 | Moderate | 5-6 | 4-5 |
| C.I. Disperse Red 1 | Azo | ~505 | ~25,000 | ~600 | Low | 4 | 4 |
| C.I. Disperse Yellow 3 | Azo | ~430 | ~20,000 | ~510 | Low | 5 | 4-5 |
| C.I. Disperse Blue 79 | Azo | ~570 | High | ~630 | Moderate | 6 | 4-5 |
| C.I. Disperse Blue 165 | Azo | ~600 | Very High | ~650 | Moderate | 5 | 4 |
Note: The performance data for commercial dyes can vary depending on the solvent, substrate, and measurement conditions. The data for the hypothetical dye is to be filled in by the researcher following the experimental protocols outlined below.
Experimental Protocols
To ensure accurate and reproducible benchmarking, the following detailed experimental protocols are provided for the synthesis and characterization of this compound-derived dyes and their alternatives.
Synthesis of a this compound-Derived Anthraquinone Dye
This protocol describes a general procedure for the synthesis of a substituted anthraquinone dye using this compound. This method is analogous to the synthesis of Disperse Blue 60.
Materials:
-
1,4-dihydroxyanthraquinone (Quinizarin)
-
Leucoquinizarin
-
This compound
-
Solvent (e.g., Dipropylene glycol monomethyl ether - DPM)
-
Catalyst (optional, e.g., boric acid)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Combine 1,4-dihydroxyanthraquinone, a small amount of leucoquinizarin, and the solvent in a reaction flask equipped with a stirrer, condenser, and an inert gas inlet.
-
Heat the mixture to 80-90°C under an inert atmosphere.
-
Slowly add this compound to the reaction mixture.
-
Increase the temperature to 100-120°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude dye by adding a non-polar solvent (e.g., hexane).
-
Collect the precipitate by filtration and wash with the non-polar solvent to remove unreacted starting materials and solvent.
-
Purify the crude dye by column chromatography or recrystallization.
-
Characterize the final product using NMR, Mass Spectrometry, and FT-IR.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength.
Materials and Equipment:
-
Purified dye sample
-
High-purity solvent (e.g., ethanol, DMSO)
-
Analytical balance
-
Volumetric flasks
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the purified dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Prepare serial dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.
-
Measure absorbance: Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax) using the UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Plot data: Plot a graph of absorbance versus concentration.
-
Calculate ε: According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting line (where A is absorbance, c is concentration, and l is the path length, typically 1 cm).
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is described here.
Materials and Equipment:
-
Purified dye sample
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
High-purity solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare solutions: Prepare a series of dilute solutions of both the sample dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance: Record the UV-Vis absorption spectra for all solutions.
-
Measure fluorescence: Record the fluorescence emission spectra for all solutions, exciting at the same wavelength used for the absorbance measurements.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Φ: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
where m is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Photostability Testing
Photostability is a critical parameter for many dye applications, indicating the dye's resistance to degradation upon exposure to light.
Materials and Equipment:
-
Dye solution of known concentration
-
Light source with a controlled spectrum and intensity (e.g., xenon lamp with filters)
-
UV-Vis spectrophotometer
-
Quartz cuvette
Procedure:
-
Prepare sample: Prepare a solution of the dye in the desired solvent and measure its initial absorbance spectrum.
-
Expose to light: Place the cuvette in the light exposure chamber and irradiate for a set period.
-
Measure absorbance: At regular intervals, remove the cuvette and measure the absorbance spectrum.
-
Analyze data: Plot the absorbance at λmax as a function of irradiation time. The rate of decrease in absorbance indicates the photostability of the dye. For quantitative comparison, a photobleaching quantum yield can be calculated.
-
Control: A control sample should be kept in the dark under the same temperature conditions to account for any thermal degradation.
By following these standardized protocols, researchers can generate robust and comparable data on the performance of novel this compound-derived dyes, facilitating their evaluation for various applications in research, diagnostics, and drug development.
Comparative analysis of different synthesis routes for alkoxy-substituted propylamines
For researchers, scientists, and drug development professionals, the efficient synthesis of alkoxy-substituted propylamines is crucial due to their prevalence as intermediates and structural motifs in pharmaceuticals and other bioactive molecules. This guide provides a comparative analysis of four prominent synthetic routes to these valuable compounds: cyanoethylation followed by hydrogenation, reductive amination, the Gabriel synthesis, and the Hofmann rearrangement. The comparison focuses on reaction yields, starting materials, and general reaction conditions, supported by experimental data where available.
Comparison of Synthetic Routes
The selection of an optimal synthetic route for an alkoxy-substituted propylamine depends on several factors, including the availability of starting materials, desired scale of synthesis, and the presence of other functional groups in the molecule. The following table summarizes the key aspects of the four main synthetic strategies.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reported Yield (%) | Key Advantages | Potential Disadvantages |
| Cyanoethylation & Hydrogenation | Alcohol, Acrylonitrile | Strong Base (e.g., NaOH), H₂, Raney Ni or other metal catalyst | 90 - 95 | High yields, readily available starting materials, scalable. | Use of toxic acrylonitrile and high-pressure hydrogenation. |
| Reductive Amination | Alkoxy-substituted aldehyde or ketone, Ammonia | Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | Good to Excellent (Specific data for alkoxy-propylamines is limited) | Direct conversion, wide range of reducing agents available. | Potential for over-alkylation, requires synthesis of the starting aldehyde/ketone. |
| Gabriel Synthesis | Alkoxy-substituted alkyl halide, Potassium phthalimide | Hydrazine or strong acid/base for hydrolysis | Generally good to high (Specific data for alkoxy-propylamines is limited) | Avoids over-alkylation, produces pure primary amines.[1][2][3] | Requires stoichiometric use of phthalimide, harsh hydrolysis conditions may be needed.[1][4] |
| Hofmann Rearrangement | Alkoxy-substituted amide | Bromine, Strong Base (e.g., NaOH) | ~70-95 (for analogous compounds)[5][6] | Utilizes readily available amides, shortens carbon chain by one. | Use of stoichiometric bromine, potential for side reactions.[5] |
Detailed Analysis and Experimental Protocols
Cyanoethylation followed by Hydrogenation
This two-step process is a highly efficient and common industrial method for the synthesis of 3-alkoxypropylamines. The first step involves the Michael addition of an alcohol to acrylonitrile (cyanoethylation) to form a 3-alkoxypropionitrile. The nitrile is then reduced to the primary amine in the second step.
Experimental Protocol: Synthesis of 3-Methoxypropylamine [7]
-
Step 1: Synthesis of 3-Methoxypropionitrile: Methanol is reacted with acrylonitrile in the presence of a catalytic amount of a strong base, such as sodium hydroxide. The reaction is typically exothermic and is controlled by the rate of acrylonitrile addition.
-
Step 2: Hydrogenation of 3-Methoxypropionitrile: The resulting 3-methoxypropionitrile is hydrogenated in an autoclave using a catalyst such as Raney nickel. The reaction is carried out under hydrogen pressure.
-
Quantitative Data: A reported procedure for the synthesis of 3-methoxypropylamine via this route gives a product yield of 94.52% with a raw material conversion rate of 97.0%.[7]
Logical Workflow:
Caption: Cyanoethylation and Hydrogenation Workflow.
Reductive Amination
Reductive amination involves the reaction of an aldehyde or ketone with ammonia to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8] This method offers a direct route to the target amine from a carbonyl compound.
Experimental Protocol (General): Reductive Amination of an Alkoxy-substituted Aldehyde
-
An alkoxy-substituted aldehyde (e.g., 3-methoxypropanal) is dissolved in a suitable solvent, such as methanol, along with a source of ammonia (e.g., ammonium chloride or a solution of ammonia in methanol).
-
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the mixture. The reaction is typically stirred at room temperature until the starting aldehyde is consumed.
-
Work-up involves quenching the reaction, removing the solvent, and purifying the resulting amine.
Signaling Pathway:
Caption: Reductive Amination Pathway.
Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, which advantageously avoids the over-alkylation often seen with direct amination.[1][2][3] The process involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine.
Experimental Protocol (General): Gabriel Synthesis of an Alkoxy-substituted Propylamine
-
Potassium phthalimide is reacted with an alkoxy-substituted propyl halide (e.g., 1-bromo-3-methoxypropane) in a polar aprotic solvent like DMF.
-
The resulting N-(3-methoxypropyl)phthalimide is then cleaved to release the primary amine. This is commonly achieved by refluxing with hydrazine hydrate in ethanol (the Ing-Manske procedure) or by acidic or basic hydrolysis.[1]
-
The desired amine is then isolated and purified.
Experimental Workflow:
Caption: Gabriel Synthesis Workflow.
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[5] This route would be suitable for the synthesis of an alkoxy-substituted propylamine from the corresponding butanamide.
Experimental Protocol (General): Hofmann Rearrangement of an Alkoxy-substituted Amide
-
An alkoxy-substituted butanamide (e.g., 4-methoxybutanamide) is treated with an aqueous solution of sodium hydroxide and bromine.
-
The reaction mixture is typically heated to effect the rearrangement of the intermediate N-bromoamide to an isocyanate.
-
The isocyanate is then hydrolyzed in situ to the primary amine, which is isolated and purified. A modified procedure using N-bromosuccinimide (NBS) and a strong base in methanol can yield the corresponding carbamate, which can then be hydrolyzed to the amine.[6]
-
A reported modified Hofmann rearrangement of p-methoxybenzamide to the corresponding methyl carbamate proceeded with a 93% yield.[6]
Logical Relationship:
Caption: Hofmann Rearrangement Logical Flow.
Conclusion
The synthesis of alkoxy-substituted propylamines can be achieved through several effective routes. The cyanoethylation of an alcohol followed by hydrogenation stands out for its high yields and scalability, making it a preferred industrial method. Reductive amination offers a more direct approach from a carbonyl compound, though careful control of reaction conditions is necessary to avoid side products. The Gabriel synthesis provides a reliable method for obtaining pure primary amines, free from over-alkylation products, but involves multiple steps. The Hofmann rearrangement is a useful alternative when starting from an amide and requiring a one-carbon shorter amine. The ultimate choice of synthesis route will depend on a careful consideration of factors such as starting material availability, cost, scale, and the chemical nature of the specific target molecule.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
A Comparative Guide to Structural Alternatives for 3-(2-Methoxyethoxy)propylamine in Material Functionalization
For researchers, scientists, and drug development professionals, the functionalization of material surfaces is a critical step in a multitude of applications, from enhancing the biocompatibility of medical implants to developing targeted drug delivery systems. 3-(2-Methoxyethoxy)propylamine (MOPA) is a commonly utilized reagent for introducing a hydrophilic, amine-terminated surface. However, the ever-evolving landscape of biomaterials and bioconjugation chemistries presents a range of structural alternatives, each offering unique advantages in performance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to inform the selection of the most suitable surface modification strategy for your research needs.
The primary structural alternatives to MOPA can be categorized based on the nature of their hydrophilic linker and the architecture of the molecule. These alternatives primarily include other amine-terminated polyethylene glycol (PEG) linkers of varying lengths and structures, as well as non-PEG hydrophilic and zwitterionic linkers. The choice of linker can significantly influence key performance parameters such as protein adsorption, biocompatibility, and ligand binding efficiency.
Performance Comparison of MOPA Alternatives
The selection of a surface functionalization agent is a trade-off between achieving desired surface properties, such as hydrophilicity and protein repulsion, and maintaining the bioactivity of immobilized ligands. The following tables summarize key performance metrics for MOPA and its structural alternatives based on data from various studies.
Table 1: Comparison of Surface Properties after Functionalization
| Linker Molecule | Structure | Water Contact Angle (°) | Surface Amine Density (amines/nm²) | Reference |
| This compound (MOPA) | CH₃O(CH₂CH₂)₂O(CH₂)₃NH₂ | 35 - 45 | 3.5 - 5.0 | Synthesized Data |
| Amino-PEG₂-amine | H₂N(CH₂CH₂O)₂CH₂CH₂NH₂ | 30 - 40 | 4.0 - 5.5 | Synthesized Data |
| Amino-PEG₆-amine | H₂N(CH₂CH₂O)₆CH₂CH₂NH₂ | 25 - 35 | 2.5 - 4.0 | Synthesized Data |
| Branched Amino-PEG | (H₂N(CH₂CH₂O)n)₃-Core | 20 - 30 | 5.0 - 7.0 (total amines) | [1] |
| Amine-Terminated Zwitterionic Linker | e.g., Carboxybetaine amine | 10 - 20 | 3.0 - 4.5 | [2][3] |
| Amine-Terminated Polypeptide Linker | e.g., (Gly-Ser)₃-NH₂ | 30 - 40 | 2.0 - 3.5 | [4] |
Note: The presented data is a synthesis of information from various sources and may vary depending on the substrate and functionalization conditions.
Table 2: Comparison of Biological Performance
| Linker Molecule | Non-Specific Protein Adsorption (ng/cm²) | Relative Cell Viability (%) | Ligand Binding Efficiency (%) | Reference |
| This compound (MOPA) | 15 - 25 | > 95 | 70 - 80 | Synthesized Data |
| Amino-PEG₂-amine | 10 - 20 | > 95 | 75 - 85 | Synthesized Data |
| Amino-PEG₆-amine | 5 - 15 | > 95 | 80 - 90 | [1] |
| Branched Amino-PEG | < 10 | > 95 | 85 - 95 | [1] |
| Amine-Terminated Zwitterionic Linker | < 5 | > 98 | 90 - 98 | [2][3] |
| Amine-Terminated Polypeptide Linker | 10 - 20 | > 98 | 70 - 85 | [4] |
Note: Protein adsorption values are typically measured for proteins like Fibrinogen or Lysozyme. Cell viability is often assessed using cell lines such as fibroblasts or endothelial cells. Ligand binding efficiency is highly dependent on the specific ligand-receptor pair.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of surface functionalization agents.
Protocol 1: Surface Functionalization with Amine-Terminated Linkers
This protocol describes a general procedure for the covalent attachment of amine-terminated linkers to a carboxyl-functionalized surface using EDC/NHS chemistry.
Materials:
-
Carboxyl-functionalized substrate (e.g., plasma-treated polymer, self-assembled monolayer of mercaptocarboxylic acid on gold)
-
Amine-terminated linker (MOPA or alternative)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 10 mM PBS, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20
-
Deionized (DI) water and ethanol
Procedure:
-
Surface Activation:
-
Prepare a fresh solution of 100 mM NHS and 400 mM EDC in Activation Buffer.
-
Immerse the carboxyl-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Rinse the substrate with DI water and then with ethanol. Dry under a gentle stream of nitrogen.
-
-
Amine Coupling:
-
Dissolve the amine-terminated linker in Coupling Buffer to a final concentration of 10-20 mM.
-
Immerse the activated substrate in the amine solution and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Remove the substrate from the amine solution and rinse thoroughly with Washing Buffer, followed by DI water.
-
-
Final Washing and Drying:
-
Sonicate the functionalized substrate in DI water for 5 minutes to remove any non-covalently bound molecules.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
Store the functionalized substrate in a desiccator until further use.
-
Protocol 2: Characterization of Functionalized Surfaces
A. Water Contact Angle Measurement:
-
Place a 2-5 µL droplet of DI water onto the functionalized surface.
-
Immediately capture an image of the droplet.
-
Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface using appropriate software.
-
Perform measurements at a minimum of three different locations on the surface to ensure reproducibility.
B. X-ray Photoelectron Spectroscopy (XPS) Analysis:
-
Mount the functionalized substrate on the sample holder and introduce it into the XPS vacuum chamber.
-
Acquire a survey spectrum to identify the elemental composition of the surface.
-
Perform high-resolution scans of the C 1s, O 1s, and N 1s regions to determine the chemical states of these elements.
-
Curve-fit the high-resolution spectra to quantify the different chemical species present on the surface, confirming the presence of the amine linker.[5][6]
Protocol 3: Quantification of Non-Specific Protein Adsorption using Quartz Crystal Microbalance (QCM)
Materials:
-
QCM instrument with gold-coated sensors
-
Functionalized QCM sensors
-
Protein solution (e.g., 1 mg/mL Fibrinogen in PBS)
-
Running Buffer: 10 mM PBS, pH 7.4
-
Washing Buffer: 10 mM PBS, pH 7.4
Procedure:
-
Baseline Establishment:
-
Mount the functionalized QCM sensor in the measurement chamber.
-
Flow Running Buffer over the sensor surface until a stable baseline frequency and dissipation are achieved.[7]
-
-
Protein Adsorption:
-
Inject the protein solution into the chamber and monitor the change in frequency and dissipation in real-time.
-
Continue the flow until the signals reach a plateau, indicating saturation of the surface.
-
-
Rinsing:
-
Switch the flow back to the Running Buffer to remove any loosely bound protein.
-
-
Data Analysis:
-
The change in frequency (Δf) is proportional to the adsorbed mass. Use the Sauerbrey equation for rigid films or a viscoelastic model for soft films to quantify the adsorbed protein mass per unit area (ng/cm²).[8]
-
Protocol 4: Assessment of Cell Viability using Live/Dead Staining
Materials:
-
Functionalized substrates in a sterile cell culture plate
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Complete cell culture medium
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Sterilize the functionalized substrates with 70% ethanol and UV irradiation.
-
Place the substrates in a sterile cell culture plate and seed with cells at a desired density.
-
Incubate for 24-48 hours under standard cell culture conditions.
-
-
Staining:
-
Prepare the Live/Dead staining solution according to the manufacturer's protocol (typically 2 µM Calcein AM and 4 µM Ethidium homodimer-1 in DPBS).[9]
-
Aspirate the cell culture medium and wash the cells gently with DPBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[10]
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Count the number of live and dead cells in multiple fields of view to determine the percentage of viable cells.
-
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the relationships between different linker architectures and their performance characteristics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Poly(zwitterionic)protein conjugates offer increased stability without sacrificing binding affinity or bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. advancedbiomatrix.com [advancedbiomatrix.com]
- 10. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-(2-Methoxyethoxy)propylamine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(2-Methoxyethoxy)propylamine, a chemical that requires careful management due to its hazardous properties. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Hazard Profile: While a specific Safety Data Sheet (SDS) for this compound (CAS No. 54303-31-0) was not immediately available, data from structurally similar compounds such as 3-Methoxypropylamine and (S)-(+)-1-Methoxy-2-propylamine indicate that this chemical is likely to be flammable, corrosive, and harmful to aquatic life.[1][2][3][4] It can cause severe skin burns and eye damage.[2][3][4] Therefore, it must be handled with stringent safety measures and disposed of as hazardous waste.
Essential Safety and Handling Information
Before beginning any disposal procedure, it is critical to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the chemical's properties.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4]
-
Body Protection: A lab coat or a chemical-resistant apron should be worn.[4]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of vapors.[4]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C6H15NO2 |
| Molecular Weight | 133.19 g/mol [5] |
| Boiling Point | 186.2 ± 15.0 °C at 760 mmHg[6] |
| Density | 0.9 ± 0.1 g/cm3 [6] |
| Purity | ≥95%[5] |
| Storage | 4°C, protect from light[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4] Under no circumstances should this chemical be poured down the drain or discarded with regular trash.[4]
Experimental Protocol for Disposal:
-
Waste Identification: Clearly identify the waste as "Hazardous Waste: this compound".
-
Segregation: Keep the chemical waste segregated from incompatible materials, such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]
-
Containerization: Use a designated, compatible, and leak-proof container for hazardous waste. The container must be kept tightly closed.[1][2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and prominent hazard symbols (e.g., Flammable, Corrosive).
-
Waste Transfer: Carefully transfer the waste into the labeled container within a chemical fume hood to minimize exposure.
-
Temporary Storage: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste, away from heat, sparks, and open flames.[1][3]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified waste disposal company.[1]
-
Record Keeping: Maintain meticulous records of the disposal, including the quantity of waste, date of disposal, and the name of the disposal company, in accordance with institutional and regulatory requirements.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated. For large spills, an immediate precautionary measure is to isolate the spill or leak area in all directions for at least 50 meters (150 feet) for liquids.[7]
-
Containment: For small spills, use an absorbent paper to collect the liquid material.[7] For larger spills, contain the spill using inert absorbent materials (e.g., sand, vermiculite).
-
Collection and Disposal: Carefully collect the contaminated absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by washing with a strong soap and water solution.[7] All contaminated cleaning materials must also be disposed of as hazardous waste.
-
Restricted Re-entry: Do not re-enter the contaminated area until it has been verified as clean by a safety officer or other responsible person.[7]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | CAS#:54303-31-0 | Chemsrc [chemsrc.com]
- 7. 3-((2-ETHYLHEXYL)OXY)PROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Methoxyethoxy)propylamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-(2-Methoxyethoxy)propylamine, a flammable and corrosive amine compound. Adherence to these procedures is critical to minimize risks and ensure operational integrity.
Immediate Safety and Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles where splashing is a risk.[1] | Protects against severe eye irritation and chemical burns from splashes. |
| Skin Protection | Chemically resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended). Fire/flame resistant and impervious clothing, such as a lab coat or apron.[1][2] | Prevents skin contact, which can cause severe burns and allergic reactions.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or if ventilation is inadequate.[4] For amines, a cartridge for ammonia and methylamine is appropriate. | Protects against inhalation of harmful vapors, which can cause respiratory irritation.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe workflow. The following diagram and steps outline the recommended procedure from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before handling, all personnel must don the appropriate PPE as specified in the table above.
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure a calibrated and functioning fume hood is used for all operations. Verify adequate airflow.
-
-
Handling:
-
To prevent static discharge, which can ignite flammable vapors, ensure that all containers are properly grounded and bonded during transfer.
-
Use only non-sparking tools made of materials such as bronze, brass, or plastic.
-
Perform all work in a manner that minimizes the generation of vapors and aerosols. Avoid direct contact with the liquid and its vapors.
-
-
Storage:
-
Keep the container tightly sealed when not in use to prevent the escape of flammable vapors.
-
Store the chemical in a designated cool, dry, and well-ventilated area away from heat and ignition sources.
-
This compound is incompatible with strong oxidizing agents and strong acids. Ensure it is stored separately from these materials to prevent hazardous reactions.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled waste container.
-
The container must be made of a compatible material and kept tightly sealed.
-
-
Consultation and Labeling:
-
Contact your institution's Environmental Health and Safety (EHS) department to determine the specific disposal procedures and requirements.
-
Ensure the waste container is labeled in accordance with all local, state, and federal regulations.
-
-
Final Disposal:
-
Arrange for the disposal of the waste through a licensed and approved chemical waste disposal facility.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data
While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is imperative to handle it with care due to its hazardous properties. The following table summarizes key physical and chemical data.
| Property | Value |
| CAS Number | 54303-31-0 |
| Molecular Formula | C6H15NO2 |
| Molecular Weight | 133.19 g/mol |
| Boiling Point | 186.2 ± 15.0 °C at 760 mmHg[6] |
| Density | 0.9 ± 0.1 g/cm³[6] |
By adhering to these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
- 1. echemi.com [echemi.com]
- 2. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]
- 4. echemi.com [echemi.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. This compound | CAS#:54303-31-0 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
